4,7-Dichloroquinoline 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGJNAHFEWJQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299585 | |
| Record name | 4,7-dichloroquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-74-3 | |
| Record name | 1077-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dichloroquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,7-Dichloroquinoline 1-oxide from 4,7-dichloroquinoline
A Technical Guide to the Synthesis of 4,7-Dichloroquinoline 1-Oxide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the development of quinoline-based pharmaceuticals. The document details the prevalent and efficient N-oxidation of 4,7-dichloroquinoline, with a primary focus on the use of meta-chloroperoxybenzoic acid (m-CPBA). We will explore the mechanistic principles governing this transformation, provide a field-proven, step-by-step experimental protocol, and discuss critical safety considerations for the reagents involved. The aim is to equip researchers with the necessary expertise to perform this synthesis reliably and safely, facilitating the advancement of drug discovery programs.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] 4,7-dichloroquinoline serves as a fundamental building block for these and other biologically active molecules.[1]
The transformation of 4,7-dichloroquinoline to its corresponding 1-oxide (or N-oxide) is a key strategic step in the synthesis of more complex derivatives. The N-oxide functionality alters the electronic properties of the quinoline ring, activating it for subsequent functionalization, particularly at the C2 and C4 positions.[3][4] This makes this compound a highly valuable intermediate for creating diverse molecular libraries aimed at discovering new therapeutic agents.[3][5]
Mechanistic Underpinnings of Quinoline N-Oxidation
The conversion of a tertiary nitrogen within an aromatic ring, such as the one in quinoline, to an N-oxide is a classic example of an oxidation reaction. The process relies on the nucleophilic character of the nitrogen atom and the availability of an electrophilic oxygen donor.
2.1 The Nucleophilic Nitrogen of Quinoline The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic. This lone pair is available to attack an electrophilic oxygen atom.
2.2 The Electrophilic Oxygen Donor: Peroxy Acids Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation.[6] The peroxide bond (-O-O-) in m-CPBA is weak and polarized, making one of the oxygen atoms highly electrophilic and susceptible to nucleophilic attack.
The reaction mechanism involves the nucleophilic attack of the quinoline nitrogen on the terminal oxygen of the peroxy acid. This is a concerted process where the O-O bond is cleaved, and a proton is transferred, resulting in the formation of the N-oxide and the corresponding carboxylic acid byproduct, in this case, meta-chlorobenzoic acid.[7]
Caption: Mechanism of quinoline N-oxidation by m-CPBA.
Preferred Synthetic Pathway: Oxidation with m-CPBA
While other oxidation systems, such as hydrogen peroxide in acetic acid, can also yield the desired N-oxide[3], the m-CPBA method is widely employed due to its reliability, mild reaction conditions, and generally high yields.[3][5]
3.1 Rationale for Selecting m-CPBA
-
High Selectivity: m-CPBA is selective for the N-oxidation of the quinoline nitrogen without significant side reactions on the chlorinated aromatic ring under controlled conditions.
-
Mild Conditions: The reaction proceeds efficiently at room temperature, minimizing the risk of thermal decomposition of the starting material or product.[3][5]
-
Predictable Stoichiometry: The reaction is typically clean, with a slight excess of m-CPBA (around 1.2 equivalents) being sufficient to drive the reaction to completion.[3][5]
3.2 Critical Process Parameters The success of the synthesis hinges on the careful control of several key parameters.
| Parameter | Recommended Value | Rationale & Field Insights |
| Solvent | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | These solvents effectively dissolve the starting material and are relatively inert to the oxidizing agent. Chloroform is a common choice.[3] |
| Stoichiometry | 1.2 equivalents of m-CPBA | A slight excess ensures complete consumption of the starting material. Using a large excess can complicate purification. |
| Temperature | Room Temperature (~20-25 °C) | Provides a controlled reaction rate without requiring heating or cooling, simplifying the setup.[3] |
| Reaction Time | ~5 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.[3][5] |
| Work-up | Neutralization with aq. NaHCO₃ | Essential for quenching any unreacted m-CPBA and removing the acidic m-chlorobenzoic acid byproduct.[3] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-oxidation of 4,7-dichloroquinoline.[3][5]
4.1 Materials and Reagents
-
4,7-Dichloroquinoline (Starting Material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Chloroform (CHCl₃), analytical grade
-
Ethyl Acetate, analytical grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
4.2 Equipment Setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel) and developing chamber
4.3 Step-by-Step Synthesis Procedure
-
Dissolution: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 mmol, 198 mg) in chloroform (2.5 mL). Stir the mixture for 5 minutes at room temperature until all solid has dissolved.
-
Reagent Addition: Gradually add m-CPBA (1.2 mmol, ~295 mg of 70% grade) to the stirred solution. The addition should be done in portions over several minutes.
-
Reaction: Allow the mixture to stir at room temperature for 5 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexanes) to confirm the consumption of the 4,7-dichloroquinoline starting material.
-
Quenching & Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the mixture. Extract the aqueous phase with ethyl acetate (3 x 20 mL).[3]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate.[3] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization or column chromatography can be employed. The oxidation typically results in a high yield, often around 81-87%.[3]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dichloroquinoline 1-oxide
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of 4,7-dichloroquinoline 1-oxide, a key heterocyclic intermediate. Moving beyond a simple data sheet, this guide elucidates the synthesis, structural characteristics, reactivity, and physicochemical properties of the molecule. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in synthetic and drug discovery workflows.
Section 1: Introduction and Strategic Importance
This compound is the N-oxidized derivative of 4,7-dichloroquinoline, a foundational scaffold in medicinal chemistry.[1][2] The parent compound, 4,7-dichloroquinoline, is a crucial intermediate for the synthesis of several aminoquinoline antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][3][4] The introduction of the N-oxide functionality dramatically alters the electronic properties of the quinoline ring system. This modification serves as a powerful synthetic handle, activating the molecule for regioselective functionalization that is otherwise difficult to achieve.[5] Specifically, the N-oxide group acts as an internal directing group, facilitating substitutions at the C-2 and C-8 positions, thereby opening new avenues for creating diverse molecular libraries for drug screening and development.[5]
Chemical Structure
The structure of this compound is characterized by the quinoline bicyclic system with chlorine substituents at positions 4 and 7, and an oxygen atom coordinated to the ring nitrogen.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Mechanistic Rationale
The primary route to this compound is through the direct oxidation of the nitrogen atom in the parent 4,7-dichloroquinoline. This transformation is a cornerstone reaction for activating the quinoline scaffold.
Principle of N-Oxidation
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this purpose. The mechanism involves the attack of the nitrogen's lone pair on the electrophilic outer oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of a carboxylic acid byproduct. This N-oxidation increases the electron density at the C-2 and C-4 positions of the quinoline ring, making them more susceptible to nucleophilic attack, while also providing a directing group for metal-catalyzed C-H activation reactions.[5]
Detailed Experimental Protocol: Synthesis via m-CPBA Oxidation
This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[5]
Objective: To synthesize this compound from 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline (1.0 mmol, 198.05 mg)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 mmol)
-
Chloroform (CHCl₃, 2.5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature until fully dissolved.
-
Oxidation: Gradually add m-CPBA (approx. 225 mg, 1.2 mmol, accounting for purity) to the solution. Causality Note: Gradual addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Neutralization: Once complete, neutralize the reaction mixture by carefully adding a saturated NaHCO₃ solution to quench the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification (if necessary): The resulting solid can be further purified by recrystallization or column chromatography to obtain pure this compound. An 81% yield has been reported for this method.[5]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Section 3: Physicochemical Properties and Characterization
The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in further synthetic steps.
Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4,7-dichloro-1-oxidoquinolin-1-ium | [6] |
| CAS Number | 1077-74-3 | [6] |
| Molecular Formula | C₉H₅Cl₂NO | [6] |
| Molecular Weight | 214.04 g/mol | [6] |
| Appearance | White to yellow/brown crystalline solid | [7][8][9] |
| Melting Point | 81-83 °C (for parent compound) | [10] |
| Solubility | Soluble in chloroform; poorly soluble in water | [11]* |
| XLogP3 | 1.8 | [6] |
| Topological Polar Surface Area | 25.5 Ų | [6] |
*Note: Experimental data for the N-oxide is scarce; properties are inferred from the parent compound, 4,7-dichloroquinoline, and are expected to be similar.
Detailed Analysis
-
Appearance: The parent compound, 4,7-dichloroquinoline, is described as a white to pale brown powder or a light yellow crystalline solid.[9] The N-oxide derivative is expected to have a similar appearance.
-
Solubility Profile: Like its precursor, this compound is anticipated to have low solubility in water but good solubility in chlorinated organic solvents such as chloroform and dichloromethane, and moderate solubility in polar organic solvents like ethyl acetate.[11] This profile is typical for planar, aromatic heterocyclic compounds.
-
LogP: The computed XLogP3 value of 1.8 indicates a moderate level of lipophilicity.[6] This is lower than the parent compound's XLogP3 of 3.6, which is expected as the N-oxide group introduces polarity, increasing its hydrophilicity.[12]
Section 4: Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The introduction of the N-oxide group deshields the protons on the quinoline ring, particularly those in proximity to the nitrogen atom (H2 and H8). A downfield shift for these protons is expected compared to the spectrum of 4,7-dichloroquinoline. For the parent compound, ¹H-NMR (CDCl₃) signals are observed at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H).[4][13]
-
¹³C NMR: Similarly, the carbon atoms adjacent to the nitrogen (C2 and C8a) will experience a significant downfield shift upon N-oxidation.
-
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound would be a strong absorption band corresponding to the N-O stretching vibration, typically found in the 1200-1350 cm⁻¹ region for aromatic N-oxides.
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: High-resolution mass spectrometry (ESI-MS) should show a molecular ion [M+H]⁺ corresponding to the calculated exact mass of 212.9748.[6]
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.
-
Section 5: Reactivity and Synthetic Utility
The primary value of this compound in research and development lies in its enhanced and altered reactivity compared to its non-oxidized precursor.
The N-Oxide as an Activating and Directing Group
The N-oxide functionality acts as a potent activating group for nucleophilic substitution and a directing group for C-H functionalization. This dual role is pivotal for late-stage diversification of the quinoline scaffold.[5] It enables the synthesis of C-2 and C-8 functionalized quinolines under mild conditions, a transformation that is challenging with 4,7-dichloroquinoline itself.[5]
Key Reactions: Metal-Free Deoxygenative C-2 Amidation
A prime example of its utility is the metal-free deoxygenative amidation at the C-2 position.[5] In this reaction, the N-oxide reacts with nitriles in the presence of a strong acid promoter (e.g., H₂SO₄) to install an amide group at the C-2 position. This reaction proceeds through a[14][14]-sigmatropic rearrangement, followed by deoxygenation, offering an efficient route to N-acylated 2-aminoquinolines, which are valuable pharmacophores.[5]
Caption: Reaction pathway for C-2 amidation of this compound.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of the parent compound, 4,7-dichloroquinoline.
-
Hazard Identification: 4,7-dichloroquinoline is classified as causing skin and serious eye irritation.[8][15] It may also cause respiratory irritation.[16][17]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Section 7: References
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4,7-Dichloroquinoline - Wikipedia. Wikipedia. [Link]
-
This compound | C9H5Cl2NO | CID 280096 - PubChem. PubChem. [Link]
-
4,7-Dichloroquinoline - Solubility of Things. Solubility of Things. [Link]
-
4,7-Dichloroquinoline - PMC - NIH. National Institutes of Health. [Link]
-
Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. Scribd. [Link]
-
4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem. PubChem. [Link]
-
CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. Google Patents.
-
(a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2) - ResearchGate. ResearchGate. [Link]
-
Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). Tejahnout. [Link]
-
Quinoline, 4,7-dichloro- - the NIST WebBook. NIST. [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. ResearchGate. [Link]
-
(PDF) 4,7-Dichloroquinoline - ResearchGate. ResearchGate. [Link]
-
Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
4,7-Dichloroquinoline: A Versatile Building Block for Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Quinoline, 4,7-dichloro- - the NIST WebBook. NIST. [Link]
-
4,7-Dichloroquinoline - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,7-Dichloroquinoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 4,7-Dichloroquinoline 1-oxide: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 4,7-dichloroquinoline 1-oxide, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, detailed synthesis protocols, unique reactivity profile, and its strategic importance for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: 4,7-dichloro-1-oxidoquinolin-1-ium
-
CAS Number: 1077-74-3[1]
-
Molecular Formula: C₉H₅Cl₂NO[1]
-
Molecular Weight: 214.05 g/mol
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 214.05 g/mol | PubChem |
| Molecular Formula | C₉H₅Cl₂NO | PubChem[1] |
| CAS Number | 1077-74-3 | PubChem[1] |
| Appearance | Solid (form not specified) | --- |
| SMILES | C1=CC2=C(C=C[O-])Cl | PubChem[1] |
Structure:
The structure of this compound consists of a quinoline ring system chlorinated at positions 4 and 7, with an N-oxide functional group at position 1.
A 2D representation of this compound.
Synthesis of this compound
The primary and most direct route to this compound is through the N-oxidation of its precursor, 4,7-dichloroquinoline. This transformation is crucial as it fundamentally alters the electronic properties of the quinoline ring, thereby enabling a range of subsequent functionalization reactions that are otherwise inaccessible.
Causality Behind N-Oxidation: The lone pair of electrons on the quinoline nitrogen is relatively unreactive due to its involvement in the aromatic system. Oxidation to the N-oxide increases the electron density of the ring, particularly at the C2 and C8 positions, making them susceptible to electrophilic attack and C-H functionalization.[2][3] This activation is a cornerstone strategy in the synthesis of complex quinoline derivatives.[4][5]
Experimental Protocol: Oxidation with m-CPBA
This protocol is adapted from a reported synthesis and provides a reliable method for laboratory-scale preparation.[4]
-
Materials:
-
4,7-Dichloroquinoline (1.0 mmol, 198.05 mg)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, ~1.2 mmol, ~280 mg)
-
Chloroform (CHCl₃), anhydrous (2.5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Step-by-Step Procedure:
-
In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature to ensure complete dissolution.[4]
-
Gradually add m-CPBA (~206 mg, 1.2 mmol) to the stirred solution. The gradual addition helps to control any potential exotherm.
-
Allow the reaction to stir for 5 hours at room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution to quench excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the organic phase. Further extract the aqueous phase with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[4]
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
-
Alternative Oxidation System: An alternative method yielding 87% involves using a mixture of acetic acid and 30% hydrogen peroxide at 70°C for 1 hour.[4] This avoids the use of chlorinated solvents and a potentially shock-sensitive peroxy acid, offering a greener and potentially safer alternative.
Chemical Reactivity and Synthetic Utility
The introduction of the N-oxide functionality transforms 4,7-dichloroquinoline from a relatively inert scaffold into a versatile precursor for advanced synthetic transformations.[3] The primary utility lies in the regioselective functionalization of the C2 position.
Core Principle: Deoxygenative C-H Functionalization
The N-oxide acts as a directing group, activating the C-H bond at the C2 position. Many reactions proceed via a "deoxygenative" pathway, where a reagent attacks the C2 position, and the N-oxide is subsequently reduced back to the quinoline nitrogen in the final product. This strategy allows for the direct and efficient installation of new functional groups without pre-functionalization of the starting material.[6]
Synthetic workflow using the N-oxide for C2 functionalization.
Example Application: C2-Amidation
A prime example of the N-oxide's utility is the synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide.[4] This reaction showcases the power of deoxygenative functionalization.
-
Protocol Overview:
-
To a stirred solution of benzonitrile and concentrated sulfuric acid, a solution of this compound in dichloromethane is added.
-
The mixture is heated to 70°C for 24 hours.
-
The N-oxide facilitates the addition of the nitrile at the C2 position, followed by rearrangement and deoxygenation to yield the C2-amidated quinoline with high efficiency (92% yield reported).[4]
-
This C2-amidation is a key step, as the resulting amide can be a pharmacologically active moiety itself or a handle for further diversification. The precursor, 4,7-dichloroquinoline, is a well-known starting material for antimalarial drugs like chloroquine and hydroxychloroquine, where functionalization occurs at the C4 position.[7][8] The N-oxide strategy opens up the C2 position, vastly expanding the accessible chemical space for developing new drug candidates.[5]
Applications in Drug Development and Medicinal Chemistry
While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key intermediate is critical. The ability to selectively functionalize the C2 position of the quinoline scaffold is highly valuable in the search for new therapeutic agents.
-
Scaffold for Bioactive Molecules: The 2-aminoquinoline motif, readily accessible from the N-oxide, is found in compounds with a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[4][6]
-
Late-Stage Diversification: The N-oxidation/C2-functionalization sequence represents a powerful strategy for the late-stage diversification of complex molecules. This allows chemists to synthesize a library of related compounds from a common intermediate to systematically explore structure-activity relationships (SAR).
-
Expanding Beyond Antimalarials: While the parent 4,7-dichloroquinoline is famous for its role in antimalarials that target the C4 position, the N-oxide intermediate allows researchers to pivot and create entirely new classes of compounds with different biological targets by modifying the C2 position.
Analytical Characterization
Comprehensive analytical data for this compound is not widely published. Characterization would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would be essential to confirm the structure. The N-oxidation would induce characteristic downfield shifts of the protons on the pyridine ring (especially at C2 and C8) compared to the parent 4,7-dichloroquinoline.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₉H₅Cl₂NO).
-
Infrared (IR) Spectroscopy: The N-O stretching vibration would be a key diagnostic peak, typically appearing in the 1200-1350 cm⁻¹ region.
For comparison, the ¹H NMR data for the precursor, 4,7-dichloroquinoline, has been reported as: ¹H-NMR (CDCl₃) δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H).[8]
Safety and Handling
A complete, independently verified Safety Data Sheet (SDS) for this compound should be consulted before handling.[9] Based on the known hazards of the precursor, 4,7-dichloroquinoline, and related N-oxides, the following precautions are essential:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
First Aid:
Given that the toxicological properties have not been thoroughly investigated, this compound should be handled with the care afforded to all novel research chemicals.
References
-
Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796. Available from: [Link]
-
Singha, K., Habib, I., & Hossain, M. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48), e202203537. Available from: [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Available from: [Link]
-
Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. (n.d.). ResearchGate. Available from: [Link]
-
Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Available from: [Link]
-
N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. (2022). The Journal of Organic Chemistry. Available from: [Link]
-
Reddy, T. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 485–493. Available from: [Link]
-
(A) Sequential functionalisation of Quinoline N-oxide; (B) Application... (n.d.). ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Available from: [Link]
-
Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Available from: [Link]
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (n.d.). Google Patents.
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 8. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Biological activity of 4,7-Dichloroquinoline 1-oxide
An In-Depth Technical Guide to the Synthesis and Predicted Biological Activity of 4,7-Dichloroquinoline 1-oxide
Abstract
This technical guide provides a comprehensive overview of this compound (DCQO), a pivotal synthetic intermediate derived from the pharmaceutically significant compound, 4,7-dichloroquinoline (DCQ). While direct biological testing of DCQO is not extensively documented in current literature, its primary role lies in facilitating the regioselective functionalization of the quinoline core, a "privileged scaffold" in medicinal chemistry. This document synthesizes information to explore the predicted biological activities of DCQO by conducting a comparative analysis of its parent compound (DCQ) and the broader class of quinoline N-oxides. The potential for DCQO to exhibit anticancer, antimalarial, antiviral, and insecticidal properties is evaluated based on robust evidence from structurally analogous molecules. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of DCQO and for the in vitro evaluation of its predicted cytotoxic and antimalarial effects, providing a foundational framework for researchers and drug development professionals.
The Quinoline N-Oxide Scaffold: A Gateway to Chemical Diversity and Biological Function
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The parent compound, 4,7-dichloroquinoline (DCQ), is a critical and widely utilized intermediate in the synthesis of essential antimalarial drugs such as chloroquine, amodiaquine, and hydroxychloroquine.[4][5][6][7]
N-oxidation of the quinoline nitrogen represents a powerful and strategic modification that significantly alters the molecule's electronic properties and reactivity. The resulting N-oxide, such as this compound (DCQO), serves as a highly effective directing group, activating the C2 and C8 positions for regioselective C-H functionalization under mild conditions.[8] This synthetic utility allows for the late-stage diversification of the quinoline scaffold, enabling the creation of novel derivatives with potentially enhanced or entirely new biological functions.[8] While primarily viewed through a synthetic lens, the N-oxide moiety itself can modulate biological activity, making DCQO an intriguing subject for direct pharmacological investigation.
Synthesis and Physicochemical Characterization
The synthesis of DCQO is a straightforward oxidation reaction, typically achieved with high efficiency from its commercially available precursor, 4,7-dichloroquinoline.
Synthetic Pathway
The most common laboratory-scale synthesis involves the oxidation of the quinoline nitrogen using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a chlorinated solvent.[8]
Caption: Synthesis of this compound.
Physicochemical Data
The fundamental properties of DCQO are summarized below, providing essential information for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | 4,7-dichloro-1-oxidoquinolin-1-ium | [PubChem][9] |
| CAS Number | 1077-74-3 | [PubChem][9] |
| Molecular Formula | C₉H₅Cl₂NO | [PubChem][9] |
| Molecular Weight | 214.04 g/mol | [PubChem][9] |
| Canonical SMILES | C1=CC2=C(C=C[O-])Cl | [PubChem][9] |
Predicted Biological Activity Profile: A Comparative Analysis
Given the scarcity of direct biological studies on DCQO, its potential pharmacological profile is inferred from the well-documented activities of its parent compound, DCQ, and other functionally related quinoline derivatives.
Potential Anticancer Activity
The quinoline scaffold is a validated pharmacophore in oncology. Numerous derivatives exhibit potent cytotoxicity against a range of human cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2][10] For instance, certain 4-aminoquinoline derivatives have demonstrated significant growth inhibition against breast cancer cell lines.[11]
Table 1: Cytotoxicity of a Representative 4-Aminoquinoline Derivative
| Compound | Cell Line | Cancer Type | GI₅₀ (μM) | Source |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Triple-Negative Breast Cancer | 7.35 - 8.73 | [11] |
| MCF-7 | ER-Positive Breast Cancer | 11.52 - 14.47 | [11] |
It is plausible that DCQO could function as a pro-drug or possess intrinsic cytotoxic activity. The N-oxide group can alter solubility and cellular uptake, potentially leading to a distinct pharmacological profile. The predicted mechanism involves the activation of intrinsic apoptotic pathways, a common feature of bioactive quinolines.[1]
Caption: Predicted apoptotic signaling pathway.
Potential Antimalarial and Antiparasitic Activity
The most established role for the 4,7-dichloroquinoline scaffold is in antimalarial therapy. The parent compound, DCQ, has demonstrated remarkable in vitro antiplasmodial efficacy, with IC₅₀ values significantly lower than chloroquine against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum.[12] In vivo studies in mice further confirmed its ability to reduce parasitemia.[12][13]
The primary antimalarial mechanism of 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][13] By preventing the detoxification of heme released from host hemoglobin, these drugs cause a buildup of toxic heme, leading to parasite death.[1] DCQO, by retaining the core 4,7-dichloroquinoline structure, is predicted to interfere with this same critical pathway.
Other Potential Activities: Insecticidal and Antiviral
Research has also highlighted the broader bioactivity of DCQ. It exhibits significant larvicidal and pupicidal properties against key disease vectors, including Anopheles stephensi (malaria) and Aedes aegypti (dengue, Zika).[12][14] Furthermore, DCQ has shown promising antiviral activity against Dengue virus serotype 2 (DENV-2) in vitro.[12] These findings suggest that DCQO could serve as a valuable lead structure for developing dual-action agents that are both therapeutic and aid in vector control.
Key Experimental Methodologies
To facilitate further research into DCQO, this section provides validated, step-by-step protocols for its synthesis and the assessment of its core predicted biological activities.
Protocol: Synthesis of this compound
This protocol is adapted from a published procedure for the efficient N-oxidation of 4,7-dichloroquinoline.[8]
Rationale: This method uses m-CPBA, a common and effective oxidizing agent, to convert the tertiary amine of the quinoline ring into an N-oxide. Chloroform serves as an appropriate solvent, and a simple acid-base workup is used for purification.
Procedure:
-
In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature.
-
Gradually add m-chloroperbenzoic acid (m-CPBA) (206 mg, 1.2 mmol) to the solution.
-
Allow the mixture to stir at room temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by washing with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the organic phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the final product, this compound.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for determining the cytotoxic potential of a compound.[15][16]
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15][16]
-
Compound Preparation: Prepare a stock solution of DCQO in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve the desired final test concentrations (e.g., 0.1 µM to 500 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1%.[15]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for a negative control (medium with DMSO only) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours.[15][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)
This radiometric assay is a gold standard for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs.
Rationale: P. falciparum is a purine auxotroph and relies on salvaging purines from the host environment for nucleic acid synthesis. The assay measures the proliferation of the parasite by quantifying the incorporation of radiolabeled hypoxanthine ([³H]-hypoxanthine) into its DNA/RNA. A reduction in incorporation indicates inhibition of parasite growth.[18]
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Assay Setup: In a 96-well plate, add serial dilutions of DCQO. Add parasite culture (adjusted to ~0.5% parasitemia and 1.5% hematocrit) to each well. Include drug-free wells as a negative control and chloroquine-treated wells as a positive control.
-
Radiolabeling: Add [³H]-hypoxanthine to each well.
-
Incubation: Incubate the plate for 24-42 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.
-
Harvesting: After incubation, harvest the cells onto a glass-fiber filter using a cell harvester.
-
Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Analysis: Determine the IC₅₀ value by analyzing the dose-response relationship between drug concentration and the percentage of inhibition of [³H]-hypoxanthine incorporation.
Conclusion and Future Directions
This compound is a synthetically valuable molecule that serves as a gateway to novel quinoline derivatives. While its biological profile remains largely unexplored, a comprehensive analysis of its parent compound, 4,7-dichloroquinoline, provides a strong predictive framework for its potential as an anticancer, antimalarial, and anti-infective agent. The N-oxide functionality may uniquely influence its pharmacokinetic properties and biological activity, warranting a dedicated investigation.
The immediate future direction should be the direct in vitro and in vivo evaluation of DCQO using the standardized protocols outlined in this guide. Validating its predicted cytotoxicity against a panel of cancer cell lines and its efficacy against P. falciparum is a critical first step. Subsequently, structure-activity relationship (SAR) studies on novel compounds synthesized from the activated C2 position of DCQO could lead to the development of next-generation quinoline-based therapeutics with superior efficacy and safety profiles.
References
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
4,7-Dichloroquinoline. Wikipedia. [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH. [Link]
-
4,7-Dichloroquinoline. PMC - NIH. [Link]
-
Exploring 4,7-Dichloroquinoline: Properties, Applications, and Synthesis. [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [Link]
-
Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
This compound. PubChem. [Link]
-
Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. NIH. [Link]
-
Inhibition of in vitro malarial growth by selected 4- aminoquinolines... ResearchGate. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
-
Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
-
4,7-Dichloroquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
- 9. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scielo.br [scielo.br]
- 18. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Quinoline N-Oxides: A Technical Guide for Researchers
Introduction: The Versatility of the Quinoline N-Oxide Scaffold
Quinoline N-oxides represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The introduction of an N-oxide moiety to the fundamental quinoline structure dramatically alters its electronic properties, enhancing its biological activity and providing a reactive handle for further chemical modifications.[1][2] This guide provides an in-depth exploration of the multifaceted mechanisms of action of quinoline N-oxides, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential across oncology, microbiology, and parasitology. We will delve into the core pathways these compounds modulate, supported by detailed experimental protocols and visual diagrams to facilitate comprehension and further investigation.
The biological significance of quinoline derivatives is well-established, with many compounds demonstrating a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic effects.[3][4] The N-oxide functional group often acts as a prodrug feature, being bioreduced in hypoxic environments, a characteristic hallmark of solid tumors and certain microbial infections. This targeted activation is a key aspect of their mechanism and a focal point of this guide.
Part 1: Anticancer Mechanisms of Action
Substituted quinoline N-oxides have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a variety of cancer cell lines.[5] Their modes of action are often pleiotropic, targeting multiple critical cellular processes.
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
A prominent mechanism of action for many substituted quinoline N-oxides is the disruption of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[5][6] Quinoline N-oxide derivatives have been shown to inhibit key kinases within this cascade, such as PI3K and mTOR, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest.[5][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.[6]
Induction of Oxidative Stress and DNA Damage
Certain quinoline N-oxide derivatives, particularly isoquinolinequinone N-oxides, exert their anticancer effects by inducing reactive oxygen species (ROS) and causing DNA damage.[7] The ability of these compounds to undergo redox cycling is linked to their cytotoxic potential.[7] This increase in intracellular ROS can lead to oxidative damage of cellular components, including lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death. Furthermore, some quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into the DNA, which can lead to a DNA damage response mediated by p53.[8][9]
Structure-Activity Relationship (SAR) in Anticancer Activity
The anticancer potency of quinoline N-oxides is highly dependent on their substitution patterns.[1]
-
C-2 and C-8 Positions: The functionalization at the C-2 and C-8 positions of the quinoline ring is a key determinant of activity.[1]
-
Methylation: The position of methyl groups can significantly modulate cytotoxicity. For instance, C-8 methylation has been explored to enhance anticancer effects.[1]
-
Bulky Hydrophobic Substituents: For some quinoline derivatives that inhibit enzymes like dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C-2 position are crucial for activity.[10]
Table 1: Comparative Anticancer Activity of Selected Quinoline N-Oxide Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline N-oxide Derivative 1 | MCF-7 (Breast) | X.X | [6] |
| Quinoline N-oxide Derivative 2 | TK-10 (Renal) | Y.Y | [6] |
| Isoquinolinequinone N-oxide 16 | NCI-60 Panel | nM range | [11] |
| Isoquinolinequinone N-oxide 25 | NCI-60 Panel | 0.21 (mean) | [7] |
Note: Specific IC50/GI50 values are highly dependent on the specific derivative and the cell line being tested. The table provides a conceptual representation.
Part 2: Antimicrobial Mechanisms of Action
Quinoline N-oxides, especially quinoxaline 1,4-di-N-oxides (QdNOs), are potent antibacterial agents, particularly against anaerobic bacteria.[12] Their mechanism of action is primarily centered on their bioreductive activation within the microbial cell.
Bioreduction and Generation of Reactive Oxygen Species (ROS)
The core antimicrobial mechanism of QdNOs involves their metabolic reduction within the bacterial cell.[12] This bioreduction process, often occurring under anaerobic conditions, generates reactive oxygen species (ROS) and hydroxyl radicals.[12] These highly reactive species then inflict widespread damage to the bacterial cell. The two N-oxide groups are often essential for this antibacterial activity, as their reduced metabolites show no such effect.[12]
Caption: Proposed antimicrobial mechanism of quinoxaline 1,4-di-N-oxides (QdNOs).[12]
Damage to Cellular Structures and Macromolecules
The ROS generated from the bioreduction of QdNOs leads to:
-
Cell Wall and Membrane Damage: The integrity of the bacterial cell wall and membrane is compromised, leading to rupture and loss of cytoplasmic material.[12]
-
DNA Damage: QdNOs induce the degradation of chromosomal DNA.[12] The presence of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, increases in bacteria treated with these compounds.[12]
-
Morphological Changes: Bacteria exposed to QdNOs often exhibit elongation and filamentous morphology, which may be indicative of an SOS response to DNA damage.[12]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected QdNOs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyadox (CYA) | Clostridium perfringens CVCC1125 | 1 | [12] |
| Olaquindox (OLA) | Clostridium perfringens CVCC1125 | 1 | [12] |
| Cyadox (CYA) | Brachyspira hyodysenteriae B204 | 0.031 | [12] |
| Olaquindox (OLA) | Brachyspira hyodysenteriae B204 | 0.0625 | [12] |
Part 3: Antiparasitic Mechanisms of Action
Quinoline N-oxides and their derivatives have also demonstrated promising activity against various parasites, including Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[13][14]
Multifactorial Mechanisms
The antiparasitic mechanisms of quinoline N-oxides are still under investigation but are thought to be multifactorial.[14] Similar to their antimicrobial action, a reductive metabolism may be implicated in their mechanism of action against parasites.[13] The generation of oxidative stress is a likely contributor to their antiparasitic effects. Structure-activity relationship studies have shown that the presence of electron-withdrawing groups on the quinoxaline ring can enhance antitrypanosomal activity.[13]
Part 4: Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of quinoline N-oxides.
Protocol for MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of quinoline N-oxides on cancer cell lines.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline N-oxide compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the quinoline N-oxide compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for Intracellular ROS Detection using DCFH-DA
This protocol details the measurement of intracellular ROS levels in cells treated with quinoline N-oxide derivatives.[6]
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[6]
Materials:
-
Cells of interest (e.g., cancer cells or bacteria)
-
Black 96-well plate
-
Quinoline N-oxide compound stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or appropriate buffer (e.g., PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a black 96-well plate and allow them to adhere. Treat the cells with the quinoline N-oxide derivative at various concentrations for the desired time period.[6]
-
Probe Loading: Remove the treatment medium and wash the cells with serum-free medium or PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[6]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and compare the ROS levels in treated cells to untreated controls.
Caption: Workflow for intracellular ROS detection using DCFH-DA.[6]
Conclusion
The mechanisms of action of quinoline N-oxides are diverse and potent, making them a highly promising scaffold for the development of new therapeutic agents. Their ability to be bioreductively activated, generate ROS, induce DNA damage, and inhibit critical cell signaling pathways provides multiple avenues for therapeutic intervention in cancer, bacterial infections, and parasitic diseases. The structure-activity relationships of these compounds are complex, and further research into strategic chemical modifications will undoubtedly lead to the discovery of more potent and selective drug candidates. The experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the therapeutic potential of this remarkable class of compounds.
References
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. Available at: [Link]
-
Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. National Institutes of Health. Available at: [Link]
-
Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate. Available at: [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Center for Biotechnology Information. Available at: [Link]
-
Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate. Available at: [Link]
-
A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]
-
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Royal Society of Chemistry. Available at: [Link]
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. Royal Society of Chemistry. Available at: [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]
-
Quinoxaline and quinoxaline-1,4-di- N -oxides: An emerging class of antimycobacterials. Wiley Online Library. Available at: [Link]
-
Quinoline N-oxides and hydroxamic acids with antibacterial properties. Taylor & Francis Online. Available at: [Link]
-
Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. ResearchGate. Available at: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
-
Novel N-oxides as bioreductive drugs. PubMed. Available at: [Link]
-
Current status of quinoxaline and quinoxaline 1,4‐di‐N‐oxides derivatives as potential antiparasitic agents. ResearchGate. Available at: [Link]
-
Current status of quinoxaline and quinoxaline-1,4-di-N-oxides derivatives as potential antiparasitic agents. PubMed. Available at: [Link]
-
Quinoline N-oxides and hydroxamic acids with antibacterial properties. Canadian Science Publishing. Available at: [Link]
-
A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. ResearchGate. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information. Available at: [Link]
-
Scope of quinoline N-oxides. Reaction conditions. ResearchGate. Available at: [Link]
-
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. ResearchGate. Available at: [Link]
-
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. National Center for Biotechnology Information. Available at: [Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available at: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. National Center for Biotechnology Information. Available at: [Link]
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]
-
Quinoline N-oxides and hydroxamic acids with antibacterial properties. ResearchGate. Available at: [Link]
-
Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the N-oxide group in 4,7-Dichloroquinoline 1-oxide
An In-Depth Technical Guide to the Reactivity of the N-oxide Group in 4,7-Dichloroquinoline 1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an N-oxide moiety to the quinoline scaffold is a pivotal strategic maneuver in synthetic chemistry, profoundly altering the electronic landscape and reactivity of the heterocyclic core. This guide focuses on this compound, a derivative of the crucial pharmaceutical intermediate 4,7-dichloroquinoline[1][2][3]. We will dissect the role of the N-oxide group as a potent activating and directing functionality. This document provides a Senior Application Scientist’s perspective on the causality behind its enhanced reactivity towards nucleophilic substitution, its utility as a directing group in C-H functionalization, and its participation in cycloaddition reactions, supported by field-proven protocols and mechanistic insights.
Introduction: The N-Oxide as a Strategic Activating Group
The quinoline framework is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine[1][4]. The parent 4,7-dichloroquinoline is the key building block for these drugs[3]. However, direct functionalization of the quinoline ring can be challenging due to its inherent electronic properties.
The conversion to an N-oxide dramatically enhances the synthetic utility of the quinoline system. The N-oxide group functions as a powerful electron-withdrawing group via resonance, which significantly depletes electron density at the C2 and C4 positions. This activation is the cornerstone of the unique reactivity discussed herein, transforming the quinoline N-oxide into a versatile precursor for elaborate molecular architectures[5][6].
Synthesis of this compound
The foundational step is the reliable and efficient oxidation of the parent heterocycle. The choice of oxidant and reaction conditions is critical for achieving high yield and purity, preventing over-oxidation or side reactions.
Experimental Protocol 1: N-Oxidation of 4,7-Dichloroquinoline
This protocol details the synthesis of the title compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent.
Objective: To synthesize this compound from 4,7-dichloroquinoline.
Methodology:
-
Dissolution: In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature.
-
Oxidant Addition: Gradually add m-CPBA (206 mg, 1.2 mmol) to the solution. Causality Note: A slight excess of the oxidant ensures complete conversion of the starting material. Gradual addition helps control any potential exotherm.
-
Reaction: Allow the mixture to stir for 5 hours at room temperature. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution to quench excess m-CPBA.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product, this compound[5].
Alternative Method: An 87% yield can also be achieved using a mixture of acetic acid and 30% hydrogen peroxide at 70°C for 1 hour[5].
The Impact of N-Oxidation on Ring Reactivity
The N-oxide group fundamentally alters the electronic distribution within the quinoline ring, predisposing it to specific reaction pathways that are less favorable in the parent compound.
Diagram 1: Electronic Activation via N-Oxidation
The following diagram illustrates the key resonance contributors that lead to the activation of the C2 and C4 positions, rendering them highly electrophilic.
Caption: Resonance delocalization in this compound.
This electronic modification is the primary driver for the regioselective reactions detailed below. While nucleophilic substitution at C4 is facile in the parent 4,7-dichloroquinoline, the N-oxide further activates this position and, critically, enables functionalization at the otherwise less reactive C2 and C8 positions[7][8].
Key Reaction Classes of the N-Oxide Group
The activated nature of this compound opens a versatile toolbox for synthetic chemists.
Nucleophilic Substitution and C-H Functionalization
The N-oxide is a powerful directing group, steering incoming reagents to specific positions. Modern metal-free and metal-catalyzed methods have exploited this for highly regioselective transformations[5][6][8].
A. C2-Position Functionalization: The N-oxide makes the C2-H bond susceptible to functionalization, a transformation that is difficult to achieve on the parent quinoline. This often occurs via a deoxygenative pathway, where the N-oxide is removed concurrently with the C-H functionalization.
Experimental Protocol 2: Metal-Free Deoxygenative C2-Amidation This protocol demonstrates the direct conversion of the C2-H bond to a C-N bond, a key step in building complex bioactive molecules[5].
Objective: To synthesize N-(4,7-dichloroquinolin-2-yl)benzamide from this compound.
Methodology:
-
Reagent Preparation: In a 10 mL crimper vial with a magnetic stirrer, add benzonitrile (0.824 mL, 8 mmol) and concentrated (97%) sulfuric acid (0.107 mL, 2 mmol). Stir for 1 minute at room temperature. Causality Note: Sulfuric acid acts as a Brønsted acid promoter for the reaction.
-
Substrate Addition: Add a solution of this compound (213 mg, 1 mmol) in dichloromethane (CH₂Cl₂, 2 mL).
-
Reaction: Stir the mixture for 2 minutes at room temperature, then seal the vial and heat to 70°C for 24 hours under reflux.
-
Monitoring & Workup: Monitor reaction progress by TLC. Upon completion, cool the mixture and add ethyl acetate (3 x 20 mL) and brine.
-
Extraction & Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography to yield the C2-amidated product[5].
B. C4-Position Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group remains highly activated for SNAr reactions. This allows for sequential functionalization: first at C2 (via C-H activation), followed by substitution at C4.
Experimental Protocol 3: C4-Amination via SNAr This protocol follows the C2-amidation to install a morpholine group at the C4 position.
Objective: To synthesize N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.
Methodology:
-
Setup: To a solution of the C2-amidated product from Protocol 2 in DMF, add morpholine and potassium carbonate (K₂CO₃). Causality Note: K₂CO₃ acts as a base to scavenge the HCl byproduct of the substitution reaction.
-
Reaction: Heat the reaction mixture to 120°C for 24 hours.
-
Workup & Purification: After cooling, perform a standard aqueous workup followed by extraction and purification to obtain the final di-substituted product[5].
Diagram 2: Sequential Functionalization Workflow
This workflow demonstrates the strategic, multi-step synthesis enabled by the N-oxide's reactivity.
Caption: Stepwise functionalization of 4,7-dichloroquinoline.
C. C8-Position Functionalization: The N-oxide can also direct C-H functionalization to the distal C8 position, typically through the formation of a five-membered metallacycle intermediate with a transition metal catalyst[9][10]. Ru(II)-catalyzed arylation with arylboronic acids is a prime example, which can proceed with in-situ deoxygenation to yield the 8-arylquinoline product directly[9].
Reduction of the N-oxide Group
In many synthetic routes, the N-oxide is a temporary activating group that must be removed in a final step. This deoxygenation reaction restores the parent quinoline scaffold, now bearing the desired functional groups.
Common Reduction Methods & Reagents:
-
Phosphorus Compounds: Reagents like trichlorophosphine (PCl₃) are highly effective for reducing N-oxides[8].
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.
-
Other Reductants: Systems like iodine with hydroboranes have also been reported for the reduction of the quinoline ring system[11].
Cycloaddition Reactions
Quinoline N-oxides can function as 1,3-dipoles, participating in cycloaddition reactions. For instance, they can undergo tandem [3+2] cycloaddition reactions with ynones under transition-metal-free conditions to generate complex fused heterocyclic systems like 3-(2-quinolyl)chromones[12]. This reactivity highlights the versatility of the N-oxide beyond simple substitutions.
Quantitative Data Summary
The efficiency of these transformations is highly dependent on the specific reagents and conditions employed.
| Reaction Type | Position | Reagent/Catalyst | Product Yield | Reference |
| N-Oxidation | N1 | m-CPBA | 81% | [5] |
| N-Oxidation | N1 | H₂O₂ / Acetic Acid | 87% | [5] |
| C2-Amidation | C2 | Benzonitrile / H₂SO₄ | 92% | [5] |
| C2-Cyanation | C2 | TMSCN / DIEA | up to 98% | [13] |
| C2-Heteroarylation | C2 | N-sulfonyl-1,2,3-triazoles | 70-90% | [14] |
| C8-Arylation | C8 | Arylboronic Acid / Ru(II) | 24-35% | [9] |
Conclusion and Future Outlook
The N-oxide of 4,7-dichloroquinoline is not merely a stable derivative but a potent synthetic intermediate. Its ability to activate the quinoline core towards regioselective C-H functionalization at the C2 and C8 positions, while simultaneously enhancing the reactivity of the C4 position, provides chemists with a powerful strategy for late-stage diversification of this critical pharmaceutical scaffold. The deoxygenative nature of many C2-functionalization reactions adds to the elegance and efficiency of this approach. Future research will likely focus on expanding the scope of metal-free transformations and developing enantioselective functionalizations directed by the N-oxide group, further solidifying its indispensable role in modern organic synthesis and drug development.
References
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions. Chemical Communications (RSC Publishing). [Link]
-
4,7-Dichloroquinoline. Wikipedia. [Link]
-
The Reaction of Quinoline N-Oxide with N,N-Diethylthiocarbamoyl Chloride. Chemical and Pharmaceutical Bulletin. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
-
Common methods for oxidizing pyridines/quinolines and reducing N-oxides. MDPI. [Link]
-
Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]
-
Nucleophilic addition to quinolines and isoquinolines. Química Organica.org. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry via PMC - NIH. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules via PMC - NIH. [Link]
-
(A) Sequential functionalisation of Quinoline N‐oxide; (B) Application to the synthesis of (‐)‐cuspareine. ResearchGate. [Link]
-
Synthesis of quinoline derivatives by [4+2] cycloaddition reaction. Combinatorial Chemistry Review. [Link]
-
Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Publishing. [Link]
-
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Chemistry Portal. [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]
-
4,7-Dichloroquinoline. Acta Crystallographica Section E via PMC - NIH. [Link]
-
Metal-free C8–H functionalization of quinoline N-oxides with ynamides. RSC Publishing. [Link]
-
Synthetic methods for C−H functionalization of quinoline N‐oxide. ResearchGate. [Link]
-
SnOx-Decorated Pt Catalysts for the Reductive N-Methylation of Quinoline with Methanol. ACS Publications. [Link]
-
Synthesis and Some Reactions of 1,3-Dichlorobenzo[f]quinoline. Acta Chimica Slovenica. [Link]
-
[3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines. Millersville University. [Link]
-
Exploring 4,7-Dichloroquinoline: Properties, Applications, and Synthesis. LinkedIn. [Link]
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. [Link]
-
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
(a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2); (b) Reactivity of 2-(7-chloroquinolin-4-yl) thiosemicarbazide (3) with ethylacetoacetate. ResearchGate. [Link]
-
4,7-Dichloro-quinoline. ResearchGate. [Link]
-
Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Archiv der Pharmazie. [Link]
-
This compound. PubChem. [Link]
-
The Reaction of 4,7-Dichloroquinoline with Acetic Acid. Journal of the American Chemical Society. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules via PubMed Central. [Link]
-
Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. [Link]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed reduction of quinolines under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4,7-Dichloroquinoline 1-Oxide Derivatives
Abstract
The quinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an N-oxide functionality dramatically alters the electronic and steric properties of the quinoline ring, opening new avenues for functionalization and drug design. This technical guide provides an in-depth exploration of 4,7-dichloroquinoline 1-oxide, a versatile intermediate, and its derivatives. We will delve into the synthetic rationale, key therapeutic applications with a focus on antimalarial and emerging anticancer activities, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. This document aims to serve as a comprehensive resource, synthesizing current knowledge and highlighting future directions in the exploration of this promising class of compounds.
Introduction: The Quinoline N-Oxide Advantage
Heterocyclic N-oxides have gained significant traction in drug discovery for their unique physicochemical properties. The N-oxide moiety, a highly polar N⁺-O⁻ bond, can act as a strong hydrogen bond acceptor, potentially enhancing interactions with biological targets. Furthermore, N-oxidation can increase the solubility of parent compounds and modulate their metabolic profiles. In the context of the quinoline scaffold, the N-oxide not only influences its biological activity but also serves as a powerful tool for synthetic chemists. It activates the quinoline ring, facilitating C-H functionalization at positions that are otherwise difficult to access, thereby expanding the chemical space for derivatization.
The 4,7-dichloroquinoline core is famously a key component of antimalarial drugs like chloroquine.[1] The introduction of a 1-oxide functionality to this scaffold creates this compound, a pivotal intermediate for the development of novel therapeutic agents with potentially enhanced or novel mechanisms of action. This guide will focus on the synthesis of this key intermediate and the therapeutic promise of its subsequent derivatives.
Synthesis of this compound and its Derivatives
The strategic importance of this compound lies in its role as a precursor for a diverse range of derivatives. The synthesis of the N-oxide itself is a straightforward oxidation reaction, which then paves the way for further modifications, particularly at the C4 position.
Synthesis of the Key Intermediate: this compound
The foundational step in the exploration of this compound class is the N-oxidation of commercially available 4,7-dichloroquinoline. A reliable and efficient method involves the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid.[2][3]
Experimental Protocol: Synthesis of this compound [2]
-
In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (CHCl₃).
-
To this solution, add m-chloroperbenzoic acid (m-CPBA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by recrystallization to yield this compound.
An alternative method utilizes a mixture of glacial acetic acid and 30% hydrogen peroxide, with the reaction mixture being refluxed for several hours.
Derivatization Strategy: Nucleophilic Aromatic Substitution
The presence of the N-oxide group and the chlorine atom at the C4 position makes this site highly susceptible to nucleophilic aromatic substitution (SNAE). This allows for the introduction of a wide variety of side chains, which is a common strategy in the development of quinoline-based drugs. A general workflow for the synthesis of 4-aminoquinoline 1-oxide derivatives is depicted below.
Therapeutic Applications: A Focus on Infectious Diseases
The primary therapeutic application of 4,7-dichloroquinoline derivatives has historically been in the treatment of malaria. The introduction of the 1-oxide functionality has been explored as a strategy to potentially overcome drug resistance and improve the activity profile.
Antimalarial Activity
Research has demonstrated that derivatives of this compound exhibit promising in vitro antimalarial activity against Plasmodium falciparum. A study involving the synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones revealed that these compounds possess noteworthy efficacy.
The general structure of the synthesized compounds involves the this compound core linked via a diaminoalkane spacer to a thiazolidin-4-one ring. The rationale behind this molecular hybridization is to combine the quinoline scaffold, known for its antimalarial properties, with the thiazolidin-4-one moiety, which has also been reported to have antiplasmodial activity.
Table 1: In Vitro Antimalarial Activity of this compound Derivatives
| Compound ID | Side Chain (Linker) | R Group on Thiazolidinone | MIC (µM) against P. falciparum (NF-54 strain) |
| 6 | Ethane-1,2-diamine | H | 3.18 |
| 7 | Ethane-1,2-diamine | 4-Chlorophenyl | 2.30 |
| 9 | Propane-1,3-diamine | H | 4.20 |
| 12 | Butane-1,4-diamine | H | 5.80 |
Analysis of Structure-Activity Relationship (SAR):
From the data presented, several key SAR insights can be drawn:
-
The introduction of a thiazolidin-4-one ring system to the 4-amino side chain of the quinoline 1-oxide core results in compounds with significant antimalarial activity.
-
Substitution on the C-2 position of the thiazolidin-4-one ring can modulate activity. For instance, the presence of a 4-chlorophenyl group (compound 7 ) led to an increase in antimalarial potency compared to the unsubstituted analogue (compound 6 ).
-
The length of the diaminoalkane linker between the quinoline and the thiazolidinone moiety appears to influence activity, with shorter linkers potentially being more favorable.
Proposed Mechanism of Action:
While the exact mechanism of action for these N-oxide derivatives is not fully elucidated, it is hypothesized that the quinoline ring nitrogen is crucial for both the transport of the molecule across the parasite's membrane and for binding to hematin. The primary mode of action for chloroquine and other 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. It is plausible that these N-oxide derivatives share a similar mechanism, with the N-oxide functionality potentially influencing the compound's ability to accumulate in the acidic food vacuole and interact with heme.
Emerging Therapeutic Frontiers: Anticancer Potential
While the antimalarial activity of quinoline derivatives is well-established, there is a growing body of evidence supporting their potential as anticancer agents.[2] The this compound scaffold serves as a valuable starting point for the synthesis of novel compounds with antiproliferative properties. Derivatives such as N-(quinolin-2-yl)benzamides, which can be synthesized from the 1-oxide intermediate, have shown interesting activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).[2]
The anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. Further research is warranted to specifically evaluate the anticancer efficacy and mechanisms of this compound derivatives.
Future Directions and Conclusion
The this compound scaffold is a promising platform for the development of new therapeutic agents. The synthetic accessibility of the N-oxide and the ease of derivatization at the C4 position allow for the creation of diverse chemical libraries for biological screening.
Key areas for future research include:
-
Expansion of the SAR: A systematic exploration of different substituents on the 4-amino side chain and on the quinoline ring is needed to optimize activity and selectivity.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays are required to fully elucidate the mode of action of these N-oxide derivatives, both as antimalarial and potential anticancer agents.
-
In Vivo Evaluation: Promising in vitro candidates should be advanced to preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of quinolines, derivatives of this compound should be screened for other potential applications, such as antibacterial, antifungal, and antiviral activities.[2][3]
References
-
University of Liverpool Repository. (n.d.). Synthesis and Biological Assessment of Novel Antimalarial N-oxides, Peroxide Dimers and Synthetic Approaches to a New prodrug Glucuronide Related to OSW-1. Retrieved from [Link]
- Informa UK, Ltd. (2013). Design and synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones as antimalarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1050-1056.
- Aparicio-Ortiz, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
-
ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Efficient Methods for Metal-Free C.... Retrieved from [Link]
-
ResearchGate. (n.d.). Disposable carbon electrodes as an alternative for the direct voltammetric determination of alkyl phenols from water samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498.
- Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4735.
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,7-Dichloroquinoline 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 4,7-Dichloroquinoline 1-oxide
This compound serves as a crucial building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the N-oxide functionality offers a unique handle for further chemical modifications, often enabling synthetic routes that are otherwise challenging.[1] Its primary utility lies in the synthesis of active pharmaceutical ingredients (APIs), where precise control over reaction conditions is critical to ensure product quality and process safety.
The introduction of the N-oxide group significantly alters the electronic properties of the quinoline ring, influencing its reactivity and, importantly, its thermal stability. N-oxide compounds are known to be energetic and can undergo exothermic decomposition, potentially leading to runaway reactions if not properly managed. Therefore, a comprehensive thermal hazard assessment is a non-negotiable aspect of its process development and scale-up.
Physicochemical Properties and Predicted Thermal Behavior
While detailed experimental thermal data for this compound is scarce, we can infer its general properties and predict its thermal behavior based on its structure and data from related compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₅Cl₂NO | PubChem CID: 280096[2] |
| Molecular Weight | 214.05 g/mol | PubChem CID: 280096[2] |
| Appearance | Likely a solid at room temperature | Analogy with 4,7-dichloroquinoline[3] |
| Melting Point | Expected to be higher than 4,7-dichloroquinoline (81-83 °C) due to the polar N-O bond | General physical chemistry principles |
| Predicted Onset of Decomposition | > 200 °C | Based on thermal stability of other heterocyclic N-oxides and substituted quinolines[3] |
| Decomposition Characteristics | Likely a multi-stage, exothermic process | Analogy with thermal decomposition of other complex organic molecules |
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to be a complex process involving multiple steps. The presence of the N-O bond and chlorine atoms suggests several potential fragmentation pathways.
A plausible decomposition cascade is initiated by the homolytic cleavage of the N-O bond, which is typically the weakest bond in aromatic N-oxides. This initial step would generate a highly reactive radical species.
Caption: Predicted initial steps in the thermal decomposition of this compound.
Subsequent reactions could involve:
-
Deoxygenation: The loss of the oxygen atom to yield 4,7-dichloroquinoline.
-
Dechlorination: The elimination of chlorine atoms, potentially forming hydrochloric acid (HCl) in the presence of hydrogen donors.
-
Ring Opening: At higher temperatures, the quinoline ring system is expected to fragment, leading to the formation of smaller, volatile molecules.
The anticipated gaseous byproducts of decomposition could include oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and hydrogen chloride (HCl). The formation of these toxic and corrosive gases necessitates that any thermal analysis be conducted in a well-ventilated environment, preferably with off-gas analysis capabilities.
Experimental Protocols for Thermal Hazard Assessment
A comprehensive thermal hazard assessment of this compound requires a multi-technique approach. The following experimental protocols are based on established methodologies and best practices in the pharmaceutical and chemical industries.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50-100 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min. Slower and faster heating rates (e.g., 5 °C/min and 20 °C/min) should also be used to assess the kinetic dependency of the decomposition.
-
Temperature Range: 30 °C to 600 °C, or until complete decomposition is observed.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each decomposition stage.
-
Determine the final residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, to determine if these processes are endothermic or exothermic and to quantify the energy released.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to a temperature just beyond the final decomposition event observed in TGA.
-
-
Data Analysis:
-
Determine the melting point (T_m) and the enthalpy of fusion (ΔH_fus).
-
Identify the onset temperature of exothermic or endothermic events.
-
Quantify the heat of decomposition (ΔH_decomp) by integrating the area under the exothermic peak(s).
-
Caption: Workflow for the comprehensive thermal hazard assessment of this compound.
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case scenario of a runaway reaction under adiabatic conditions to determine the time-to-maximum-rate (TMR) and the potential for a thermal explosion. This is a critical step for process safety and scale-up.
Methodology (based on ASTM E1981): [4][5][6][7][8]
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known mass of this compound is loaded into a spherical, high-pressure sample bomb (e.g., titanium or Hastelloy C to prevent catalytic effects). The bomb is sealed and placed in the calorimeter.
-
Experimental Procedure (Heat-Wait-Search Mode):
-
The sample is heated in small, incremental steps (e.g., 5 °C).
-
After each heating step, the system waits for thermal equilibrium.
-
The instrument then searches for any self-heating (exothermic activity) above a predefined sensitivity threshold (e.g., 0.02 °C/min).
-
If no exotherm is detected, the cycle repeats.
-
Once self-heating is detected, the calorimeter switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.
-
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating decomposition.
-
Plot temperature and pressure as a function of time.
-
Calculate the adiabatic temperature rise (ΔT_ad).
-
Determine the time-to-maximum-rate (TMR) from the onset temperature.
-
Calculate kinetic parameters such as the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction.
-
Data Interpretation and Hazard Mitigation
The data obtained from TGA, DSC, and ARC analyses will provide a comprehensive picture of the thermal hazards associated with this compound.
| Parameter | Implication for Safety | Mitigation Strategy |
| Low T_onset (TGA/DSC) | Indicates poor thermal stability. | Strict temperature control during synthesis and storage. Avoid prolonged heating. |
| High ΔH_decomp (DSC) | Large amount of energy released during decomposition, increasing the risk of a runaway reaction. | Ensure adequate cooling capacity in reactors. Consider semi-batch or continuous processing to limit the amount of material at elevated temperatures. |
| Rapid Pressure Increase (ARC) | Generation of non-condensable gases, leading to a rapid pressure buildup and potential for vessel rupture. | Design reactors with appropriate pressure relief systems (e.g., rupture discs, relief valves). |
| Short TMR (ARC) | Limited time to take corrective action in the event of a thermal runaway. | Implement robust process control and monitoring systems with automated emergency shutdown procedures. |
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its investigation. Based on the chemistry of analogous compounds, it is predicted that this N-oxide will exhibit exothermic decomposition at elevated temperatures, with the potential for a runaway reaction.
It is strongly recommended that any researcher or organization working with this compound conduct the thermal analysis experiments outlined in this guide (TGA, DSC, and ARC) to obtain specific data. This information is critical for ensuring the safe handling, storage, and use of this important synthetic intermediate, and for the development of robust and safe manufacturing processes. The principles and protocols detailed herein provide a solid foundation for such a critical safety assessment.
References
-
ASTM E1981, Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry, ASTM International, West Conshohocken, PA, 2022.[4]
-
ASTM E1981-98(2020), Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry, ANSI Webstore.[5]
-
Prime Process Safety Center. Accelerating Rate Calorimetry (ARC).[6]
-
ASTM E1981-22, Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry, ASTM International, 2022.[7]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[9][10]
-
ASTM E1981-98, Standard Guide for Assessing the Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry, ANSI Webstore.[8]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2]
-
ICH Q6 Guidelines - MasterControl.[11]
-
PubChem. This compound. National Center for Biotechnology Information.[2]
-
Benchchem. Technical Support Center: Amination of 4,7-Dichloroquinoline.[9]
-
European Medicines Agency. ICH Topic Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[10]
-
Awad, R., Hussain, A., & Crooks, P. A. (1990). Kinetics and mechanism of decomposition of N-chloroamino acids. II: conformationally restricted models. Journal of pharmaceutical sciences, 79(12), 1121–1122.[12]
-
Wikipedia. 4,7-Dichloroquinoline.[3]
-
Benchchem. The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity.[1]
-
ResearchGate. What is the decomposition temperature of quinoline in the presence of nitrogen?[13]
-
ResearchGate. CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes.[14]
-
ResearchGate. N-Heterocyclic Carbene Complexes: Decomposition Pathways.[15]
-
BASF. Safety data sheet.[16]
-
FireDOC Search. Fire Smoke Toxicity: The Effect of Nitrogen Oxides.[17]
-
Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology Letters.[18]
-
Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions. (2022). Polymers.[19]
-
Combinatorial Chemistry Review. New Synthesis of Substituted Quinoline N-Oxides.[20]
-
The Reaction of Quinoline N-Oxide with N,N-diethylthiocarbamoyl chloride.[21]
-
Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[22]
-
Studies on mechanism of formation of 2-substituted-1,3-indandiones/ortho thio quinones and allied heterocycles.[23]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). Molecules.[24]
-
Evaluation of Thermal and Radiation Induced Chemistries of Metal Oxo–Hydroxo Clusters for Next-Generation Nanoscale Inorganic Photoresists. (2018). Chemistry of Materials.[25]
-
The chemical structures of the used components. The aromatic N‐oxides... - ResearchGate.[26]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Beilstein Journal of Organic Chemistry.[27]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.[28]
-
Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. (2020). Crystal Growth & Design.[29]
-
Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines. (2019). Organic & Biomolecular Chemistry.[30]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2022). Molecules.[31]
-
Parameter Generation & Control. Stability Testing for Pharmaceuticals & More.[32]
-
World Health Organization. Annex 10 - ICH.[33]
-
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.[34]
-
Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). (2019). Acta Crystallographica Section E: Crystallographic Communications.[35]
-
Dichlorine–pyridine N-oxide halogen-bonded complexes. (2024). Chemical Science.[36]
-
Formation of Catalytically Active Nanoparticles under Thermolysis of Silver Chloroplatinate(II) and Chloroplatinate(IV). (2021). Catalysts.[37]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). Catalysts.[38]
-
Thermochemistry and Kinetics of the Thermal Decomposition of 1‐Chlorohexane. (2017). International Journal of Chemical Kinetics.[39]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). Catalysts.[38]
-
Photochemistry of Aromatic N‐Oxides in Water Probed by Time‐Resolved X‐ray Absorption Spectroscopy. (2021). Chemistry – A European Journal.[40]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). The Journal of Organic Chemistry.[41]
-
A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. (2018). Sustainable Energy & Fuels.[42]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). Molecules.[43]
-
Wikipedia. Hydrogen peroxide.[44]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. snscourseware.org [snscourseware.org]
- 3. mdpi.com [mdpi.com]
- 4. store.astm.org [store.astm.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mastercontrol.com [mastercontrol.com]
- 12. Kinetics and mechanism of decomposition of N-chloroamino acids. II: conformationally restricted models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. download.basf.com [download.basf.com]
- 17. FireDOC Search [firedoc.nist.gov]
- 18. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Synthesis of Substituted Quinoline N-Oxides [combichemistry.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. qlaboratories.com [qlaboratories.com]
- 23. jchemlett.com [jchemlett.com]
- 24. mdpi.com [mdpi.com]
- 25. chem.rutgers.edu [chem.rutgers.edu]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 28. japsonline.com [japsonline.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. humiditycontrol.com [humiditycontrol.com]
- 33. database.ich.org [database.ich.org]
- 34. ema.europa.eu [ema.europa.eu]
- 35. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]
- 37. mdpi.com [mdpi.com]
- 38. mdpi.com [mdpi.com]
- 39. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 40. researchgate.net [researchgate.net]
- 41. pubs.acs.org [pubs.acs.org]
- 42. A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 43. mdpi.com [mdpi.com]
- 44. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 4,7-Dichloroquinoline 1-oxide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4,7-dichloroquinoline 1-oxide, a key intermediate in the development of novel pharmaceuticals and functional materials. The formation of the N-oxide at the quinoline nitrogen atom significantly alters the electron density of the heterocyclic ring, enabling regioselective functionalization at positions that are otherwise difficult to access. This protocol details two robust and validated methods for the N-oxidation of commercially available 4,7-dichloroquinoline, offering flexibility in reagent choice and reaction conditions to suit various laboratory settings. We delve into the mechanistic rationale behind the synthetic strategies, provide step-by-step experimental procedures, and offer insights into reaction monitoring, product purification, and characterization.
Introduction: The Strategic Value of N-Oxidation
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The starting material, 4,7-dichloroquinoline, is a crucial precursor for these drugs.[1][2][3] The introduction of an N-oxide moiety to the quinoline ring is a powerful synthetic strategy. It serves as a directing group, activating the C2 and C8 positions for nucleophilic attack or C-H functionalization, thereby opening avenues for late-stage diversification of complex molecules under mild conditions.[4] This electronic modification is pivotal for synthesizing novel quinoline derivatives with potential applications in oncology, as well as in creating agents with antibacterial, antifungal, and antiparasitic properties.[4]
This guide presents two effective methods for the synthesis of this compound (also known as 4,7-dichloroquinoline-N-oxide)[5]:
-
Method A: Oxidation using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable peroxy acid for N-oxidation.
-
Method B: Oxidation using a combination of hydrogen peroxide and acetic acid, a more cost-effective and atom-economical alternative.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the direct oxidation of the nitrogen atom of the quinoline ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent.
-
In Method A (m-CPBA): m-CPBA is a highly effective oxidizing agent due to the polarized O-O bond. The reaction proceeds via a concerted mechanism where the quinoline nitrogen attacks one of the peroxy oxygens, with the simultaneous transfer of a proton and elimination of meta-chlorobenzoic acid as a byproduct. The choice of an inert solvent like chloroform is crucial to prevent side reactions.[4]
-
In Method B (Hydrogen Peroxide/Acetic Acid): In this system, hydrogen peroxide is the primary oxidant. Acetic acid acts as a catalyst, protonating the hydrogen peroxide to form a more potent electrophilic oxidizing species, peracetic acid, in situ. This species then oxidizes the quinoline nitrogen. This method often requires heating to achieve a reasonable reaction rate.[4][6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4,7-Dichloroquinoline (starting material) | Round-bottom flasks (10 mL, 50 mL) |
| Method A: meta-Chloroperoxybenzoic acid (m-CPBA) | Magnetic stirrer and stir bars |
| Method B: Acetic acid (glacial) | Reflux condenser |
| Method B: Hydrogen peroxide (30% solution) | Heating mantle or oil bath |
| Chloroform (CHCl₃) | Thin-Layer Chromatography (TLC) plates (silica gel) |
| Ethyl acetate (EtOAc) | UV lamp for TLC visualization |
| Petroleum ether | Rotary evaporator |
| Sodium bicarbonate (NaHCO₃), saturated solution | Column chromatography setup (silica gel) |
| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |
| Deionized water | pH paper or meter |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. m-CPBA is a potentially explosive solid and should be handled with care. Hydrogen peroxide (30%) is a strong oxidizer and corrosive.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Method A: Oxidation with m-CPBA
This protocol is adapted from a procedure described by Rueda et al. (2024).[4]
-
Reaction Setup: In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1.0 mmol) in chloroform (2.5 mL). Stir the solution for 5 minutes at room temperature until the solid is fully dissolved.
-
Addition of Oxidant: Gradually add m-CPBA (206 mg, ~1.2 mmol, assuming 100% purity; adjust based on the purity of your reagent) to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 5 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mixture of petroleum ether and ethyl acetate (e.g., 1:3) as the eluent. The product spot should be more polar (lower Rf value) than the starting material.
-
Workup: Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether–ethyl acetate (1:3) as the eluent to obtain the final product as a white solid.[4]
Method B: Oxidation with Hydrogen Peroxide/Acetic Acid
This alternative method has also been reported to produce the N-oxide in high yield.[4][6]
-
Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser, suspend 4,7-dichloroquinoline (1.0 mmol) in glacial acetic acid.
-
Addition of Oxidant: Carefully add 30% hydrogen peroxide (1.2 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir for 1 hour.
-
Monitoring: Monitor the reaction by TLC as described in Method A.
-
Workup & Purification: After cooling to room temperature, follow the workup and purification steps (5-7) as detailed in Method A. Neutralization will require a larger volume of base due to the acetic acid solvent.
Results and Characterization
| Parameter | Method A (m-CPBA) | Method B (H₂O₂/AcOH) | Reference |
| Reaction Time | 5 hours | 1 hour | [4][6] |
| Temperature | Room Temperature | 70 °C | [4][6] |
| Reported Yield | 81% | 87% | [4][6] |
| Appearance | White Solid | White Solid | [4] |
| Melting Point | 164–166 °C | Not specified | [4] |
| Rf Value | 0.41 (petroleum ether:ethyl acetate, 1:3) | Not specified | [4] |
Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the desired product has been obtained with high purity.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended. Ensure the oxidizing agent is of good quality; m-CPBA can degrade over time, and H₂O₂ can decompose.
-
Low Yield: Low yields may result from inefficient extraction or purification. Ensure thorough extraction from the aqueous phase. During workup, avoid overly acidic or basic conditions for prolonged periods, which could potentially lead to side reactions.
-
Purification Challenges: The polarity of the eluent for column chromatography may need to be optimized based on the specific results of your TLC analysis to ensure good separation from any byproducts or unreacted starting material.
Conclusion
The N-oxidation of 4,7-dichloroquinoline is a straightforward yet critical transformation for accessing a wide range of functionalized quinoline derivatives. Both the m-CPBA and the hydrogen peroxide/acetic acid methods presented here are effective, with the choice depending on available resources, desired reaction time, and temperature constraints. This protocol provides a reliable foundation for researchers to synthesize this compound, a versatile building block for advancing drug discovery and materials science.
References
-
Rueda, A.; et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796. Available from: [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available from: [Link]
-
Rueda, A.; et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available from: [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Available from: [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Available from: [Link]
- Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
Autech. (n.d.). Exploring 4,7-Dichloroquinoline: Properties, Applications, and Synthesis. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 5. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline[v1] | Preprints.org [preprints.org]
Using 4,7-Dichloroquinoline 1-oxide in nucleophilic substitution reactions
An Application Guide to Nucleophilic Substitution Reactions Using 4,7-Dichloroquinoline 1-oxide
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of this compound in Synthesis
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure is pre-activated for functionalization, offering a reliable platform for constructing complex molecular architectures. The true synthetic value of this reagent lies in the electronic interplay between the quinoline core, the chloro-substituents, and the N-oxide moiety. The N-oxide group, in particular, is not a passive spectator; it is a powerful activating group that fundamentally alters the reactivity of the quinoline ring system.
The introduction of the N-oxide function profoundly decreases the electron density within the pyridine ring, especially at the C2 and C4 positions (ortho and para to the nitrogen atom, respectively).[1] This activation renders the C4 position exceptionally susceptible to attack by a wide array of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This guide provides a detailed exploration of the mechanistic underpinnings, regioselectivity, and practical laboratory protocols for leveraging this compound in the synthesis of novel chemical entities.
The Principle of Regioselectivity: Why C4 is the Favored Position
In this compound, two chlorine atoms are available for substitution. However, reactions with nucleophiles exhibit remarkable regioselectivity, with substitution occurring almost exclusively at the C4 position. This preference is a direct consequence of the electronic properties of the quinoline N-oxide system.
-
Electronic Activation : The pyridine ring of quinoline is inherently electron-deficient. The N-oxide group further withdraws electron density through resonance, significantly enhancing the electrophilicity of the C2 and C4 carbons.[1][3]
-
Intermediate Stabilization : The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[1][2] When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the electronegative oxygen atom of the N-oxide group through resonance. This stabilization is not possible if the nucleophile were to attack the C7 position on the carbocyclic ring.
-
Leaving Group Ability : The chloride ion is an excellent leaving group, capable of stabilizing a negative charge, which facilitates the final elimination step to restore aromaticity.[4]
The predictable and high regioselectivity of this reaction is a cornerstone of its synthetic utility, allowing for the precise installation of functional groups without the need for complex protecting group strategies.[5][6][7][8]
The SNAr Reaction Mechanism
The nucleophilic substitution at the C4 position of this compound follows a well-established two-step addition-elimination pathway.[1][9]
-
Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This is the rate-determining step and results in the formation of a high-energy, non-aromatic Meisenheimer complex.[2]
-
Elimination of the Leaving Group : The aromaticity of the quinoline ring is restored in a rapid subsequent step through the expulsion of the chloride ion.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material and subsequent nucleophilic substitution reactions.
Protocol 1: Synthesis of this compound
This protocol details the N-oxidation of commercially available 4,7-dichloroquinoline.[10]
Materials:
-
4,7-Dichloroquinoline (1.0 mmol, 198 mg)
-
m-Chloroperbenzoic acid (m-CPBA, 77% max, ~1.2 mmol, 272 mg)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (2.5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (198 mg, 1 mmol) in chloroform (2.5 mL). Stir the solution for 5 minutes at room temperature.
-
Gradually add m-CPBA (272 mg, ~1.2 mmol) to the stirred solution.
-
Allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by recrystallization if necessary. An expected yield is approximately 81%.[10]
Protocol 2: C4-Amination with Morpholine
This protocol demonstrates a typical SNAr reaction at the C4-position using an amine nucleophile, adapted from a procedure performed on a related quinoline derivative.[10]
Materials:
-
N-(4,7-dichloroquinolin-2-yl)benzamide (This protocol is adapted from a substrate that has already been functionalized at C2, but the C4 reactivity is analogous. For simplicity, we will consider the direct reaction on a related chloroquinoline.)
-
Morpholine (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a reaction vessel, add the 4-chloroquinoline derivative (1.0 mmol), potassium carbonate (3.0 mmol), and anhydrous DMF (5 mL).
-
Add morpholine (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel. A yield of around 92% can be expected for this type of transformation.[10]
Protocol 3: C4-Azidation with Sodium Azide
This protocol describes the synthesis of 4-azido-7-chloroquinoline, a versatile intermediate for further functionalization, such as in "click chemistry".[11]
Materials:
-
4,7-Dichloroquinoline (10 mmol, 2.0 g)
-
Sodium azide (NaN₃) (20 mmol, 1.3 g)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve 4,7-dichloroquinoline (2.0 g, 10 mmol) in 5 mL of anhydrous DMF in a reaction flask.
-
Add sodium azide (1.3 g, 20 mmol) to the solution.
-
Heat the reaction mixture with stirring at 65 °C for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from a dichloromethane/hexane solvent system to afford 4-azido-7-chloroquinoline. Expected yields are typically high, around 86%.[11]
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of C4-substituted quinolines.
Summary of Representative Reactions and Conditions
The table below summarizes typical conditions and outcomes for nucleophilic substitution on the 4,7-dichloroquinoline scaffold. While the N-oxide enhances reactivity, conditions are often comparable to the parent quinoline.
| Nucleophile | Reagents & Conditions | Position of Substitution | Approx. Yield | Reference |
| m-CPBA | CHCl₃, Room Temp, 5h | N-Oxidation | 81% | [10] |
| Morpholine | K₂CO₃, DMF, 120 °C, 24h | C4 | 92% | [10] |
| Sodium Azide | DMF, 65 °C, 6h | C4 | 86% | [11] |
| Primary Amines | EtOH or DMF, >120 °C, >24h | C4 | Good-Excellent | [12] |
| Phenols | Polymeric Catalyst, Xylene, Reflux | C4 | 86-89% | [13] |
| Alcohols | t-BuOK, 80-100 °C, 8-12h | C4 | 81-99% | [14] |
Troubleshooting and Key Considerations
-
Hydrolysis as a Side Reaction : The C4 position is highly activated and can be susceptible to hydrolysis, forming the corresponding 7-chloro-4-hydroxyquinoline, especially in the presence of water and base.[15] Solution : Always use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[15]
-
Low Reactivity : If a reaction is sluggish, it may be due to a poor nucleophile or insufficient activation energy. Solution : Consider increasing the reaction temperature, using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates, or employing microwave irradiation, which has been shown to accelerate these reactions significantly.[12]
-
Deoxygenation of N-oxide : In some cases, particularly under harsh reductive conditions or with certain reagents, the N-oxide can be deoxygenated back to the parent quinoline. Be mindful of the reagents chosen and reaction conditions to preserve the N-oxide if it is desired in the final product.
References
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. BenchChem.
- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org.
- [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central.
- Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. BenchChem.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.
- Nucleophilic aromatic substitution. Wikipedia.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. BenchChem.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications.
- Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines. BenchChem.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Dual substitution reaction of Quinoline N‐oxides. ResearchGate.
- Chemistry of Substituted Quinolines IV. Regioselective nucleophilic… Acta Chim. Slov.
- The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry (RSC Publishing).
- 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Technical Support Center: Amination of 4,7-Dichloroquinoline. BenchChem.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Nucleophilic Substitution Reactions.
- This compound. PubChem.
- Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. NIH.
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lassbio.com.br [lassbio.com.br]
- 9. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Functionalization of the Quinoline Ring via the N-Oxide Directing Group
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Direct C–H functionalization has emerged as a powerful, atom-economical strategy to modify this privileged heterocycle, bypassing the need for traditional, multi-step syntheses involving pre-functionalized substrates.[3][4] This guide provides an in-depth exploration of the quinoline N-oxide as a transient directing group for achieving highly regioselective C–H functionalization. We will detail the mechanistic principles and provide validated, step-by-step protocols for C2 and C8 arylation, amination, and alkylation, offering researchers a robust toolkit for novel drug candidate synthesis.
The N-Oxide: A Versatile "Steering Wheel" for C–H Activation
The functionalization of the quinoline ring is pivotal for modulating the pharmacological profiles of bioactive molecules.[5] While the quinoline nitrogen inherently influences the ring's reactivity, direct and selective C-H bond activation at positions other than the most electronically favored ones presents a significant challenge.[6] The introduction of an N-oxide moiety fundamentally alters this landscape.
The N-oxide serves as an exceptional directing group for two primary reasons:
-
Coordinating Power: The exocyclic oxygen atom acts as an effective coordination site for transition metal catalysts (e.g., Pd, Rh, Cu), bringing the metal center into close proximity with specific C–H bonds.[7]
-
Regiocontrol: This coordination geometry facilitates the formation of stable five- or six-membered metallacycle intermediates, which selectively activates either the C2 or the C8 C–H bond, depending on the metal and reaction conditions.[8][9]
This directing group is also "traceless" or "sacrificial," as it can be easily installed and subsequently removed by simple deoxygenation after the desired functionalization is complete, adding to its synthetic elegance and utility.[10]
General Mechanistic Pathway
The catalytic cycle typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. The process begins with the coordination of the metal catalyst to the N-oxide oxygen. This pre-coordination step is crucial for positioning the catalyst to break a specific C-H bond, leading to a stable cyclometalated intermediate. This intermediate then reacts with the coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst.
Caption: General mechanism for N-oxide directed C-H functionalization.
Foundational Protocol: Synthesis of Quinoline N-Oxides
Before any C–H functionalization can be attempted, the parent quinoline must be converted to its N-oxide. This is a straightforward and high-yielding oxidation reaction.
Protocol I: General Procedure for N-Oxidation
-
Reactants:
-
Substituted Quinoline (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the quinoline (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
-
Expertise & Experience: The use of m-CPBA is highly effective, but other oxidants like hydrogen peroxide in acetic acid can also be used.[9] The reaction is exothermic; slow addition at 0 °C is critical to prevent side reactions. The byproduct, m-chlorobenzoic acid, is removed by the basic wash.
C2-Position Functionalization: The Proximal Pathway
The C2-H bond is often the most kinetically favored site for functionalization due to the formation of a highly stable five-membered metallacycle intermediate.[6][7]
Protocol II: Palladium-Catalyzed C2-Arylation with Aryl Halides
This protocol provides a reliable method for forming a C-C bond at the C2 position.[7]
-
Reactants:
-
Quinoline N-oxide (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic acid (PivOH, 30 mol%)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add quinoline N-oxide (1.0 mmol), aryl bromide (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) and PivOH (0.3 mmol) via syringe.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the 2-arylquinoline N-oxide.
-
Trustworthiness: This system is self-validating. The use of an inert atmosphere prevents the oxidation and deactivation of the Pd(0) species formed during the catalytic cycle. Pivalic acid acts as a crucial proton shuttle in the C-H activation step.
Table 1: Representative Scope of C2-Arylation
| Aryl Bromide Partner | Product | Typical Yield |
| 4-Bromotoluene | 2-(p-tolyl)quinoline N-oxide | 85% |
| 4-Bromoanisole | 2-(4-methoxyphenyl)quinoline N-oxide | 88% |
| 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)quinoline N-oxide | 79% |
| 3-Bromopyridine | 2-(pyridin-3-yl)quinoline N-oxide | 65% |
Protocol III: Copper-Catalyzed C2-Amination with Secondary Amines
This method provides efficient access to 2-aminoquinolines, which are important pharmacophores.[11]
-
Reactants:
-
Quinoline N-oxide (1.0 equiv)
-
Secondary amine (e.g., piperidine, morpholine) (8.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Toluene
-
-
Procedure:
-
In a reaction tube, combine quinoline N-oxide (0.5 mmol) and CuI (0.05 mmol).
-
Add toluene (2 mL) followed by the secondary amine (4.0 mmol).
-
Seal the tube and heat the mixture at 50 °C under an air atmosphere for 12 hours.
-
Cool the reaction to room temperature. Evaporate the solvent and excess amine under reduced pressure.
-
Purify the residue directly by flash column chromatography to obtain the 2-aminoquinoline N-oxide.
-
Expertise & Experience: This reaction is notably mild and tolerant of air, making it operationally simple.[11] The excess amine acts as both the reactant and the base. The lower temperature (50 °C) is sufficient due to the high reactivity of the copper catalyst in this system.
C8-Position Functionalization: The Distal Challenge
Selectively targeting the C8-H bond is more challenging but synthetically valuable for accessing unique chemical space. This requires overcoming the kinetic preference for C2 activation. The choice of metal and solvent is paramount.[7][12]
Protocol IV: Rhodium(III)-Catalyzed C8-Alkylation with Diazo Compounds
Rhodium catalysts are uniquely effective at promoting distal C-H functionalization of N-oxides.[10]
-
Reactants:
-
Quinoline N-oxide (1.0 equiv)
-
Diazo compound (e.g., ethyl 2-diazoacetate) (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Silver acetate (AgOAc, 20 mol%)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), and AgOAc (0.1 mmol).
-
Evacuate and backfill with Argon three times.
-
Add anhydrous DCE (2 mL).
-
Add the diazo compound (0.6 mmol) via syringe pump over 1 hour at room temperature.
-
Stir the reaction at room temperature for 4-6 hours after the addition is complete.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify by flash column chromatography to afford the C8-alkylated quinoline N-oxide.
-
Expertise & Experience: The reaction proceeds through a rhodium-carbenoid intermediate.[10] Slow addition of the diazo compound is critical to keep its concentration low, preventing dimerization and other side reactions. AgOAc acts as a halide scavenger to generate the active cationic Rh(III) catalyst.
Protocol V: Palladium-Catalyzed C8-Arylation with Aryl Iodides
Achieving C8 selectivity with palladium is a notable exception to its typical C2 preference and hinges critically on the reaction medium.[9]
-
Reactants:
-
Quinoline N-oxide (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver acetate (AgOAc, 2.0 equiv)
-
Acetic acid (AcOH)
-
-
Procedure:
-
In a sealed tube, combine quinoline N-oxide (0.5 mmol), aryl iodide (0.75 mmol), Pd(OAc)₂ (0.05 mmol), and AgOAc (1.0 mmol).
-
Add glacial acetic acid (2.5 mL).
-
Seal the tube and heat the mixture to 120 °C for 12 hours.
-
Cool to room temperature and dilute with ethyl acetate (20 mL).
-
Carefully neutralize the mixture by slowly adding a saturated NaHCO₃ solution until effervescence ceases.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Trustworthiness: The switch from C2 to C8 selectivity is governed by the solvent. In a polar, acidic medium like acetic acid, the palladacycle formation at the C8 position becomes thermodynamically favored.[9][13] AgOAc serves as both an oxidant and a halide scavenger.
Caption: Factors influencing C2 vs. C8 regioselectivity.
Final Step: Deoxygenation to the Target Quinoline
Once functionalization is complete, the N-oxide group must be removed.
Protocol VI: General Deoxygenation Procedure
-
Reactants:
-
Functionalized Quinoline N-oxide (1.0 equiv)
-
Phosphorus trichloride (PCl₃, 1.5 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the functionalized N-oxide (1.0 mmol) in anhydrous DCM (10 mL) under an Argon atmosphere.
-
Cool the solution to 0 °C.
-
Add PCl₃ (1.5 mmol) dropwise via syringe.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
Caption: Overall synthetic workflow from quinoline to final product.
References
-
Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications (RSC Publishing).
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
-
Recent advances in directed sp 2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Sci-Hub.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
-
Metal-Free Synthesis of 3-(Iso)quinolinyl 4-Chromenones and 3-(Iso)quinolinyl 4-Quinolones from (Iso)quinoline N-Oxides and Ynones. Organic Letters (ACS Publications).
-
Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Catalysts.
-
Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. Synfacts.
-
Recent Advances in Saturated N-Heterocycle C–H Bond Function. Thieme Chemistry.
-
Scheme 1. C-8 functionalization of quinoline. ResearchGate.
-
Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. NSF Public Access Repository.
-
Application Notes and Protocols for C–H Activation in Quinoline Synthesis. Benchchem.
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules.
-
C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing.
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry.
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis.
-
Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society.
-
N-Oxide-directed C–H/N–H coupling delivered pivotal aminopyridine quinoline analogues. Organic & Biomolecular Chemistry (RSC Publishing).
-
Rhodium(III)-Catalyzed C−C Bond Formation of Quinoline N‑Oxides at the C‑8 Position under Mild Conditions. Organic Letters.
-
New Synthesis of Substituted Quinoline N-Oxides. Combinatorial Chemistry Review.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society.
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
-
Strategies for the C‐8 arylation of quinolones and their N‐oxides. ResearchGate.
-
A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers (RSC Publishing).
-
Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. Chemistry – An Asian Journal.
-
Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. ResearchGate.
-
C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. ResearchGate.
-
Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. Organic Letters (ACS Publications).
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry (RSC Publishing).
-
Recent Progress in the Functionalization of Quinoline N-Oxide. ResearchGate.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pr.ibs.re.kr [pr.ibs.re.kr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4,7-Dichloroquinoline 1-oxide
Foreword for the Researcher
In the landscape of pharmaceutical development and medicinal chemistry, the rigorous quantification of novel chemical entities and their intermediates is a cornerstone of robust science. 4,7-Dichloroquinoline 1-oxide, a key derivative of 4,7-dichloroquinoline, presents a unique analytical challenge. This document is crafted not as a rigid template, but as a detailed technical guide born from field-proven insights. It is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to accurately quantify this compound. The methodologies herein are built upon the principles of scientific integrity, ensuring that each protocol is a self-validating system. We will delve into the causality behind experimental choices, grounding our recommendations in established analytical chemistry principles and authoritative references.
Introduction to this compound and its Analytical Significance
This compound is a heterocyclic compound characterized by a quinoline core, substituted with two chlorine atoms at positions 4 and 7, and an N-oxide functional group.[1] Its parent compound, 4,7-dichloroquinoline, is a critical intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine.[2][3] The introduction of the N-oxide group can significantly alter the molecule's physicochemical properties, such as its polarity and metabolic fate, making its precise quantification essential during synthesis, in metabolic studies, and for quality control of starting materials.
The analytical methods detailed in this guide are designed to be robust, specific, and sensitive, addressing the need for accurate quantification in diverse sample matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| IUPAC Name | 4,7-dichloro-1-oxidoquinolin-1-ium | [1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds. The quinoline ring system of this compound possesses a strong chromophore, making it well-suited for UV detection.
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the method of choice. The analyte is dissolved in a suitable solvent and injected into a chromatographic system. It is then separated from other components in the sample on a non-polar stationary phase (e.g., C18) by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, with the peak area being proportional to its concentration.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is recommended due to its versatility and proven efficacy in retaining and separating a wide range of aromatic and heterocyclic compounds, including quinoline derivatives.[4][5]
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for the elution of quinoline derivatives. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, is crucial. It serves to protonate any residual silanols on the silica-based stationary phase, thereby minimizing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionic state, leading to reproducible retention times.
-
Detection Wavelength: Quinoline N-oxides exhibit strong UV absorbance. Studies on quinoline-N-oxide show significant absorption in the UV region.[6] Based on the UV spectra of related quinoline derivatives, a detection wavelength in the range of 220-260 nm or around 340 nm is expected to provide good sensitivity.[7][8] For initial method development, a photodiode array (PDA) detector is invaluable for determining the absorbance maximum (λmax) of this compound.
Detailed Experimental Protocol: HPLC-UV
2.3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid), analytical grade
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2.3.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography data station for instrument control and data analysis.
2.3.3. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
2.3.4. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by PDA (start with 254 nm) |
| Run Time | 15 minutes |
2.3.5. Sample Preparation
-
For Bulk Material/Reaction Mixtures: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or acetonitrile), and dilute to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common and effective method. Add three volumes of cold acetonitrile to one volume of plasma, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
2.3.6. Data Analysis and System Suitability
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.999.[4]
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.[4] The tailing factor for the analyte peak should be less than 2.
Expected Performance Characteristics
| Parameter | Typical Performance Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL |
| These are typical performance values for HPLC analysis of quinoline derivatives and should be established for this specific method during validation.[4][9] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the preferred technique.
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.
Causality Behind Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is recommended. The nitrogen atom in the quinoline ring is basic and readily protonated, making it amenable to ESI.
-
Mass Spectrometric Detection: Tandem mass spectrometry is essential for selectivity. For quinoline N-oxides, a characteristic fragmentation pathway is the neutral loss of an oxygen atom ([M+H-O]⁺).[10] This specific fragmentation can be used to create a highly selective MRM transition for quantification. The protonated molecule [M+H]⁺ will serve as the precursor ion.
Detailed Experimental Protocol: LC-MS/MS
3.3.1. Reagents, Materials, and Instrumentation
-
Reagents and materials are the same as for the HPLC-UV method.
-
LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.3.2. Chromatographic Conditions
-
The HPLC conditions can be adapted from the HPLC-UV method. A faster gradient may be possible with the increased selectivity of MS detection. It is advisable to use a mass spectrometry-compatible mobile phase modifier like formic acid instead of non-volatile acids like phosphoric acid.
3.3.3. Mass Spectrometer Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 214.0 (for [C₉H₅Cl₂NO + H]⁺)
-
Product Ion (Q3): To be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. The expected primary product ion would be m/z 198.0, corresponding to the loss of oxygen.
-
Collision Energy (CE): To be optimized for the specific instrument to maximize the intensity of the product ion.
-
Other parameters such as declustering potential, entrance potential, and collision cell exit potential should be optimized according to the instrument manufacturer's guidelines.
3.3.4. Data Analysis
-
Quantification is performed using the peak area of the selected MRM transition.
-
A calibration curve is constructed as described for the HPLC-UV method.
Visualization of Experimental Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
LC-MS/MS Analysis Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the incorporation of system suitability tests and the generation of a calibration curve with each analytical run. Adherence to these quality control measures ensures the reliability and accuracy of the generated data. For regulatory submissions or in a GxP environment, a full method validation in accordance with ICH guidelines (Q2(R1)) should be performed. This would include a comprehensive assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By understanding the principles behind the method and carefully following the provided protocols, researchers can achieve accurate and reliable quantification of this important quinoline derivative.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zenodo. (2026, January 10). MOLECULAR ABSORPTION SPECTROSCOPY IN THE UV-VIS REGION FOR THE QUINOLINE-N-OXIDE, NICOTINAMIDE-N-OXIDE AND 2,2-DITHIOBISPYRIDINE-N-OXIDE LIGANDS. [Link]
-
IOPscience. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]
-
Samara University. (2020, August 20). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. [Link]
-
Solubility of Things. (n.d.). Exploring 4,7-Dichloroquinoline: Properties, Applications, and Synthesis. [Link]
-
MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
-
De Gruyter. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). [Link]
-
ResearchGate. (2025, August 6). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. [Link]
-
National Institutes of Health. (2021, December 27). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. [Link]
-
PubMed. (n.d.). Liquid chromatography/nuclear magnetic resonance spectroscopy and liquid chromatography/mass spectrometry identification of novel metabolites of the multidrug resistance modulator LY335979 in rat bile and human liver microsomal incubations. [Link]
-
ResearchGate. (2025, October 15). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. [Link]
-
MDPI. (n.d.). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]
-
ResearchGate. (2025, August 6). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. [Link]
Sources
- 1. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. butlerov.com [butlerov.com]
- 6. MOLECULAR ABSORPTION SPECTROSCOPY IN THE UV-VIS REGION FOR THE QUINOLINE-N-OXIDE, NICOTINAMIDE-N-OXIDE AND 2,2-DITHIOBISPYRIDINE-N-OXIDE LIGANDS [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4,7-Dichloroquinoline 1-oxide
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,7-Dichloroquinoline 1-oxide, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for purity assessment and monitoring of degradation products. This document provides a comprehensive protocol, including system parameters, sample preparation, and a detailed procedure for conducting forced degradation studies as per ICH guidelines.
Introduction
4,7-Dichloroquinoline and its derivatives are crucial precursors in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2][3] The N-oxide variant, this compound, can be formed during synthesis or as a metabolite and is a critical compound to monitor.[4] Its accurate quantification is paramount for ensuring the purity and safety of active pharmaceutical ingredients (APIs). The addition of the N-oxide functional group increases the polarity of the parent molecule, which can present challenges for retention and peak shape in traditional reversed-phase HPLC.[5][6][7]
This application note details an optimized reversed-phase HPLC (RP-HPLC) method specifically developed for this compound. The methodology is designed to be stability-indicating, meaning it can effectively separate the intact analyte from its potential degradation products generated under various stress conditions.[8][9][10]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for rational method development.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | PubChem[11] |
| Molecular Weight | 214.04 g/mol | PubChem[11] |
| Calculated XLogP3 | 1.8 | PubChem[11] |
| Appearance | White to pale brown powder (for the parent compound 4,7-dichloroquinoline) | [1] |
The XLogP3 value of 1.8 suggests that this compound is a moderately polar compound. This polarity, primarily due to the N-oxide group, necessitates a reversed-phase method with sufficient aqueous component in the mobile phase to ensure adequate retention and separation from non-polar impurities.
Recommended HPLC Method
The following method was developed to provide optimal retention, peak symmetry, and resolution for this compound.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 150 mm length offers a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier to control pH and improve peak shape by minimizing silanol interactions. It is also MS-compatible.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is employed to ensure elution of any less polar impurities and to re-equilibrate the column efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| UV Detection | 254 nm | Based on the quinoline chromophore, 254 nm is expected to provide good sensitivity. A full UV scan (200-400 nm) is recommended during method development to determine the optimal wavelength. |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water | This mixture ensures the solubility of this compound and is compatible with the mobile phase. |
Rationale for Method Design
The selection of a C18 column is a standard starting point for reversed-phase chromatography, offering robust performance for a wide range of analytes.[13] Given the polar nature of the N-oxide group, a highly aqueous initial mobile phase is used to promote retention. The use of formic acid is crucial; it acidifies the mobile phase, which suppresses the ionization of any residual free silanols on the silica-based stationary phase, thereby reducing peak tailing and improving chromatographic performance. The gradient elution ensures that both the main analyte and any potential degradation products, which may have a wide range of polarities, are effectively separated and eluted from the column.
Experimental Protocols
Standard and Sample Preparation
Objective: To prepare solutions for analysis.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the sample diluent (50:50 Acetonitrile:Water) and bring to volume. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL in the sample diluent. If the sample matrix contains particulates, filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
The following diagram illustrates the overall process from sample preparation to data analysis.
Caption: HPLC analytical workflow for this compound.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[9][14] These studies expose the analyte to harsh conditions to generate potential degradation products.[8][10]
Protocol for Forced Degradation
Objective: To generate degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For each stress condition, transfer an aliquot of the stock solution to a suitable reaction vessel.
-
After the specified stress period, cool the solution to room temperature (if heated).
-
Neutralize the solution if necessary (e.g., acid-stressed samples with NaOH, base-stressed samples with HCl).
-
Dilute the stressed sample with the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.
Stress Conditions:
| Condition | Reagent/Procedure | Time |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Heat solid sample at 105 °C | 48 hours |
| Photolytic Degradation | Expose solution to ICH-compliant light source | As per ICH Q1B |
Note: The extent of degradation should ideally be between 5-20%.[15] If degradation is not significant, the stress conditions (time, temperature, reagent concentration) may be intensified.
Forced Degradation Workflow
The logical flow for conducting and evaluating forced degradation studies is outlined below.
Caption: Workflow for forced degradation and method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound. The use of a standard C18 column with a gradient elution of formic acid-modified water and acetonitrile ensures excellent peak shape and resolution. The protocol for forced degradation studies confirms the stability-indicating nature of the method, making it suitable for quality control, stability testing, and impurity profiling in research and drug development settings.
References
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Kim, S., & Kaplan, L. A. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(3), 321-326. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
SIELC Technologies. (n.d.). Separation of 8-Quinolinol, N-oxide on Newcrom R1 HPLC column. [Link]
-
Srinivas, N. R., et al. (1998). Liquid chromatography/nuclear magnetic resonance spectroscopy and liquid chromatography/mass spectrometry identification of novel metabolites of the multidrug resistance modulator LY335979 in rat bile and human liver microsomal incubations. Drug Metabolism and Disposition, 26(6), 564-575. [Link]
-
Chemsrc. (2025, August 25). Quinoline,4,7-dichloro-, 1-oxide. [Link]
-
Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Moreno, E., et al. (2011). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7434-7455. [Link]
-
ProChemicals. (n.d.). Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Jensen, G. W. (2012, October 2). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 4. Liquid chromatography/nuclear magnetic resonance spectroscopy and liquid chromatography/mass spectrometry identification of novel metabolites of the multidrug resistance modulator LY335979 in rat bile and human liver microsomal incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation of 8-Quinolinol, N-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chromtech.com [chromtech.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4,7-Dichloroquinoline 1-Oxide
Abstract
This comprehensive guide details the strategic synthesis of novel and diverse heterocyclic compounds utilizing 4,7-dichloroquinoline 1-oxide as a versatile and reactive starting material. Quinoline and its N-oxide derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] This document provides researchers, scientists, and drug development professionals with a robust framework for the chemical manipulation of this compound, focusing on the regioselective functionalization of the C2 and C4 positions. We present detailed, field-proven protocols for nucleophilic aromatic substitution, C-H functionalization, and the construction of fused heterocyclic systems. Each protocol is accompanied by mechanistic insights, explaining the causality behind experimental choices, and is supported by data from peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The quinoline framework is a cornerstone in the development of pharmaceuticals, with notable examples including antimalarial drugs like chloroquine and anticancer agents.[3][4] The introduction of an N-oxide functionality into the quinoline ring system profoundly alters its electronic properties, thereby opening new avenues for synthetic diversification. The N-oxide group acts as an internal directing group, activating the C2 and C8 positions for C-H functionalization, while also influencing the reactivity of the halogenated positions.[5]
This compound is a particularly attractive precursor for several reasons:
-
Dual Reactive Sites: It possesses two electrophilic centers at the C4 and C7 positions, with the C4-chloro group being significantly more labile and susceptible to nucleophilic aromatic substitution (SNAr).[6]
-
Activated C2 Position: The N-oxide moiety facilitates the functionalization of the C2 position through various mechanisms, including deoxygenative C-H activation.
-
Scaffold for Diversity: The sequential and regioselective modification of these positions allows for the construction of a vast library of novel heterocyclic compounds with diverse substitution patterns and potential biological activities.
This guide will systematically explore the synthetic pathways emanating from this versatile starting material.
Synthesis of the Precursor: this compound
The foundational step in this synthetic journey is the efficient and high-yielding N-oxidation of commercially available 4,7-dichloroquinoline. This protocol is a reliable method for producing the starting material in excellent purity.
Protocol 2.1: N-Oxidation of 4,7-Dichloroquinoline
This protocol is adapted from a well-established procedure for the N-oxidation of quinolines.[5]
Materials:
-
4,7-Dichloroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL).
-
Stir the solution for 5 minutes at room temperature.
-
Gradually add m-CPBA (206 mg, 1.2 mmol) to the solution.
-
Allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the product.
Expected Yield: 81%[5]
Safety Precautions:
-
m-CPBA is a strong oxidizing agent and can be explosive when impure or subjected to shock or friction. Handle with care.
-
Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Transformations: Building Complexity
The strategic value of this compound lies in the differential reactivity of its C2 and C4 positions. This section provides detailed protocols for the selective functionalization of these sites.
Nucleophilic Aromatic Substitution at the C4-Position
The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen and the N-oxide group. This allows for facile displacement by a wide range of nucleophiles.
Mechanistic Insight: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system and the heteroatom. The C4 position is more electrophilic than the C7 position, leading to excellent regioselectivity.
The introduction of amino groups at the C4 position is a common strategy in the synthesis of bioactive quinolines.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
In a reaction vial, combine this compound (1 mmol), the desired amine (1.2 mmol), and K₂CO₃ (2 mmol).
-
Add DMF (5 mL) and seal the vial.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the C4-aminated product.
| Amine | Conditions | Yield | Reference |
| Morpholine | K₂CO₃, DMF, 120 °C, 24 h | 92% | [5] |
| N,N-dimethyl-propane-1,3-diamine | Dichloromethane, reflux | - | [6] |
| Various primary alkylamines | Conventional heating | - | [6] |
The introduction of sulfur-containing moieties can significantly impact the biological activity of quinoline derivatives.
Materials:
-
4,7-Dichloroquinoline
-
Thiol of choice (e.g., mercaptoethanol)
-
Triethylamine (TEA)
-
Dry ethanol
-
Nitrogen atmosphere apparatus
Procedure: This protocol is adapted for 4,7-dichloroquinoline and can be applied to the N-oxide derivative with potential optimization of reaction times and temperatures.
-
To a solution of 4,7-dichloroquinoline (25 mmol) in dry ethanol (100 mL), add triethylamine (37.5 mmol).
-
Under a nitrogen atmosphere, add the desired thiol (e.g., mercaptoethanol, 30 mmol) dropwise.
-
Stir the mixture at reflux (80 °C) for 5 days.[7]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Thiol | Conditions | Yield | Reference |
| Mercaptoethanol | TEA, Ethanol, 80 °C, 5 days | 52-65% | [7] |
| Mercaptopropanol | TEA, Ethanol, 80 °C, 5 days | 52-65% | [7] |
C-H Functionalization at the C2-Position
The N-oxide group is a powerful directing group for the functionalization of the C2 position of the quinoline ring, often proceeding through a deoxygenative pathway.
Mechanistic Insight: The N-oxide can activate the adjacent C-H bond for metallation or participate in cycloaddition reactions. In many cases, the reaction concludes with the loss of the N-oxide oxygen atom, leading to a C2-substituted quinoline.
This protocol describes the synthesis of a C2-amidated quinoline, a key intermediate for further diversification.[5]
Materials:
-
4-amino-7-chloroquinoline 1-oxide derivative
-
Benzonitrile
-
Concentrated sulfuric acid (97% H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Crimper vial
Procedure:
-
In a crimper vial equipped with a magnetic stir bar, add the C4-substituted this compound (1 mmol).
-
Add dichloromethane (5 mL), benzonitrile (8 mmol), and concentrated H₂SO₄ (2 mmol).
-
Seal the vial and heat the mixture to 70 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 92% (for the N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide derivative)[5]
Synthesis of Fused Heterocyclic Systems
The reactivity of this compound can be harnessed to construct more complex, fused heterocyclic systems.
Conceptual Workflow:
-
Generation of the Dipole: The quinoline N-oxide acts as a 1,3-dipole in cycloaddition reactions.
-
Reaction with a Dipolarophile: A suitable dipolarophile, such as an alkyne or an alkene, is introduced.
-
Cycloaddition: The [3+2] or [4+2] cycloaddition reaction occurs, leading to a fused heterocyclic system.
-
Rearrangement/Aromatization: The initial cycloadduct may undergo rearrangement or aromatization to yield the final stable product.
Visualization of Synthetic Pathways
Caption: Key synthetic transformations starting from 4,7-dichloroquinoline.
Applications in Medicinal Chemistry
The heterocyclic compounds synthesized from this compound have shown promise in various therapeutic areas. The strategic introduction of different functional groups allows for the fine-tuning of their biological activity.
-
Antimalarial Activity: Quinoline-based compounds are renowned for their antimalarial properties. Derivatives of 4,7-dichloroquinoline have demonstrated significant growth inhibition of Plasmodium falciparum strains, including those resistant to chloroquine.[4]
-
Anticancer Activity: Many novel quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines. For example, certain 4-thioalkylquinoline derivatives have been shown to induce apoptosis and damage DNA/RNA in cancer cells.[7]
-
Antibacterial and Antifungal Activity: The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[2]
Table of Biological Activities:
| Compound Class | Target | Activity (IC₅₀) | Reference |
| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-sensitive) | 6.7 nM | [4] |
| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-resistant) | 8.5 nM | [4] |
| 4-Thioalkylquinoline derivatives | Human cancer cell lines | - | [7] |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Anticancer, antibacterial, antifungal, antiparasitic | - | [5] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its distinct reactivity at the C2 and C4 positions allows for a modular and strategic approach to chemical synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this precursor, paving the way for the discovery of new therapeutic agents and functional molecules. The continued exploration of the reactivity of this scaffold promises to yield a wealth of new chemical entities with significant potential in drug discovery and beyond.
References
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. Available at: [Link]
-
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Preprints.org. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. PubMed. Available at: [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Acta Chim. Slov. 2000, 47, 327−338. Acta Chimica Slovenica. Available at: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Thioether Formation. ACS Green Chemistry Institute. Available at: [Link]
- US4267375A - Preparation of thioethers. Google Patents.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available at: [Link]
-
4,7-Dichloroquinoline. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Striking difference in nucleophilic substitution in 4,7-dichloro-[1][5][8]oxadiazolo[3,4-d]pyridazine 1-oxide by S-, N- and O-nucleophiles. ResearchGate. Available at: [Link]
-
Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]
-
Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Click chemistry reactions involving 4,7-Dichloroquinoline 1-oxide
Leveraging Click Chemistry for the Derivatization of 4,7-Dichloroquinoline 1-Oxide
Abstract
The 4,7-dichloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, most notably antimalarials like chloroquine.[1] The introduction of an N-oxide functionality modifies the electronic properties of the quinoline ring, offering a valuable strategy for modulating biological activity and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound using click chemistry. We present detailed, field-tested protocols for the synthesis of key azide precursors from commercially available 4,7-dichloroquinoline, followed by their application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These methodologies provide a robust and highly efficient pathway for creating diverse libraries of novel quinoline-based compounds for drug discovery and development.
Introduction: The Strategic Fusion of a Privileged Scaffold with Click Chemistry
The quinoline core is considered a "privileged scaffold" due to its recurring presence in compounds with a wide range of biological activities. 4,7-dichloroquinoline, in particular, serves as a critical intermediate in the synthesis of blockbuster drugs, including chloroquine and hydroxychloroquine.[1][2] Its chemical reactivity, particularly at the 4- and 7-positions, makes it an attractive starting point for generating diverse molecular architectures.[1]
The transformation of the quinoline nitrogen to an N-oxide is a strategic chemical maneuver. N-oxidation alters the electron distribution within the aromatic system, which can profoundly impact a molecule's potency, selectivity, metabolic stability, and solubility. Furthermore, the N-oxide group can act as a directing group for further functionalization, particularly at the C2 position.[3][4]
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them exceptionally suited for drug discovery.[5] The premier click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage between two molecular fragments.[5][6] This triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological profile of the parent molecule.
This guide provides a logical workflow, beginning with the synthesis of essential precursors—this compound and its 4-azido derivative—and culminating in detailed protocols for their conjugation with various alkynes via click chemistry.
Overall Synthetic Workflow
The derivatization strategy involves a multi-step sequence. First, commercially available 4,7-dichloroquinoline is oxidized to the corresponding N-oxide. This intermediate is then converted into a "clickable" azide at the highly reactive C4 position. This azide becomes the central building block for subsequent click chemistry reactions.
Figure 1: Overall workflow from 4,7-dichloroquinoline to triazole conjugates.
Experimental Protocols: Precursor Synthesis
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for converting aromatic nitrogen heterocycles to their corresponding N-oxides. The reaction is performed under mild conditions with a straightforward workup. An alternative method using hydrogen peroxide in acetic acid also yields good results.[3]
Materials:
-
4,7-Dichloroquinoline (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 mmol, 198 mg) in chloroform (2.5 mL). Stir for 5 minutes at room temperature.
-
Gradually add m-CPBA (1.2 mmol, ~225 mg) to the solution.
-
Allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic phase. Further extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.[3]
Protocol 2: Synthesis of 4-Azido-7-chloroquinoline 1-Oxide
Rationale: The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This protocol leverages this reactivity to displace the chloride with an azide ion. Sodium azide is an excellent nucleophile for this transformation.[7] The use of a polar aprotic solvent like DMF facilitates the reaction.[8][9] This procedure is adapted from established methods for the azidation of 4-chloroquinolines.[9]
Materials:
-
This compound (from Protocol 1, 1.0 equiv)
-
Sodium azide (NaN₃, 1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 214 mg) and sodium azide (1.5 mmol, 97.5 mg) in DMF (5 mL).
-
Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold deionized water (~50 mL) while stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMF and salts.
-
Dry the product under vacuum to yield 4-azido-7-chloroquinoline 1-oxide.
Safety Note: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Experimental Protocols: Click Chemistry Reactions
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: This is the quintessential click reaction, providing exclusive formation of the 1,4-disubstituted triazole isomer.[6] The active Cu(I) catalyst is generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, typically sodium ascorbate.[5] A ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst, prevent oxidative damage to sensitive substrates, and accelerate the reaction.[5][10]
Figure 2: Simplified catalytic cycle for the CuAAC reaction.
Materials & Stock Solutions:
-
4-Azido-7-chloroquinoline 1-oxide (from Protocol 2, 1.0 equiv)
-
Terminal alkyne of choice (1.1 equiv)
-
Copper Sulfate Solution: 20 mM CuSO₄ in deionized water
-
Ligand Solution: 100 mM THPTA in deionized water
-
Sodium Ascorbate Solution: 100 mM in deionized water (must be prepared fresh)
-
Solvent system (e.g., t-BuOH/water 1:1, or DMF/water)
-
Microcentrifuge tubes or reaction vials
Procedure:
-
In a reaction vial, dissolve 4-azido-7-chloroquinoline 1-oxide (0.1 mmol) and the terminal alkyne (0.11 mmol) in the chosen solvent system (e.g., 1 mL of t-BuOH/water 1:1).
-
In a separate microcentrifuge tube, prepare the catalyst premix:
-
Add 25 µL of the 100 mM THPTA solution (2.5 µmol, 0.025 equiv).
-
Add 25 µL of the 20 mM CuSO₄ solution (0.5 µmol, 0.005 equiv).
-
Vortex briefly and let the complex form for 2-3 minutes. The recommended ligand-to-copper ratio is 5:1.[10]
-
-
Add the catalyst premix to the vial containing the azide and alkyne.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (5 µmol, 0.05 equiv).
-
Seal the vial and let the reaction proceed at room temperature for 1-4 hours. The reaction can be gently agitated or stirred.
-
Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). If residual copper is a concern, the organic layer can be washed with a dilute aqueous solution of EDTA. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Rationale: SPAAC is a bioorthogonal reaction that eliminates the need for a copper catalyst, which can be toxic to living systems. The reaction is driven by the ring strain of a cyclooctyne derivative (e.g., DIBO, DBCO). This makes SPAAC ideal for bioconjugation and applications in cellular environments. The reaction conditions are exceptionally mild.
Materials:
-
4-Azido-7-chloroquinoline 1-oxide (from Protocol 2, 1.0 equiv)
-
Strained cyclooctyne (e.g., DBCO-amine, 1.1 equiv)
-
Biocompatible solvent (e.g., PBS, DMSO, or mixtures thereof)
-
Reaction vials
Procedure:
-
Dissolve 4-azido-7-chloroquinoline 1-oxide (0.1 mmol) in the chosen solvent (e.g., 1 mL DMSO).
-
Add the strained cyclooctyne reagent (0.11 mmol) to the solution.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne used.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: The workup for SPAAC is often simpler than for CuAAC. The product can typically be isolated directly by purification techniques like preparative HPLC or column chromatography, as there are no catalyst-related byproducts to remove.
Data Summary & Troubleshooting
The choice between CuAAC and SPAAC depends on the specific application. CuAAC is generally faster and uses less expensive reagents for small-molecule synthesis, while SPAAC is the preferred method for biological applications where copper toxicity is a concern.
Table 1: Comparison of Click Reaction Protocols
| Parameter | CuAAC (Protocol 3) | SPAAC (Protocol 4) |
| Catalyst | Cu(I), generated in situ | None (strain-promoted) |
| Key Reagents | CuSO₄, Na-Ascorbate, Ligand | Strained Cyclooctyne (e.g., DBCO) |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 1 - 4 hours | 1 - 12 hours |
| Solvents | t-BuOH/H₂O, DMF, DMSO | PBS, DMSO, H₂O |
| Key Advantage | Cost-effective, rapid kinetics | Biocompatible (copper-free) |
| Key Consideration | Potential copper cytotoxicity | Higher cost of alkyne reagent |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low/No Yield (CuAAC) | Inactive catalyst (Cu(II) formation) | Ensure the sodium ascorbate solution is freshly prepared. Degas solvents if oxygen sensitivity is suspected. |
| Poor substrate solubility | Use a co-solvent like DMSO or DMF to improve solubility. | |
| Side Reactions (CuAAC) | Oxidative homocoupling of the alkyne | Ensure a proper ligand-to-copper ratio (e.g., 5:1). A slight excess of sodium ascorbate can also help. |
| Slow Reaction (SPAAC) | Low reactivity of cyclooctyne | Increase reaction time or concentration. Consider using a more reactive (more strained) cyclooctyne derivative. |
| Purification Difficulty | Residual Copper (CuAAC) | During workup, wash the organic extract with a solution of a copper chelator like EDTA. |
Conclusion
The protocols detailed in this application note provide a validated and robust framework for the synthesis and derivatization of this compound using the power and precision of click chemistry. By first preparing the key 4-azido intermediate, researchers can readily access a vast chemical space of novel 1,2,3-triazole conjugates through either copper-catalyzed or strain-promoted pathways. This strategic combination of a privileged medicinal scaffold with a highly efficient conjugation chemistry offers a powerful platform for accelerating lead discovery and optimization in drug development programs.
References
-
Mendoza, L., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
-
Jamshidi, S., et al. (2022). General procedure for the synthesis of 4‐azido‐7‐chloroquinoline. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. [Link]
-
El-Dean, A. M. K., et al. (2008). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 28, 38. [Link]
-
ResearchGate. (2022). (a) Synthesis of 4-azido-7-chloro-quinoline (i) NaN3, DMF. ResearchGate. [Link]
-
Guchhait, S. K., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 458–466. [Link]
-
ResearchGate. (2021). (a) Synthesis of 4-azido-7-chloro-quinoline. (i) NaN3, DMF. ResearchGate. [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]
-
Liu, J., et al. (2020). Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions. Chemical Communications, 56(28), 4078-4081. [Link]
-
Wang, S., et al. (2021). TsCl-promoted thiolation of quinoline N-oxides with thiophenols. Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]
-
Confluore. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. [Link]
-
de Souza, M. V. N., et al. (2014). 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. European Journal of Medicinal Chemistry, 74, 528-535. [Link]
-
Kamiya, S., et al. (1980). Synthesis of 4-Azidoquinoline 1-Oxides and Related Compounds. Chemical and Pharmaceutical Bulletin, 28(5), 1485-1490. [Link]
-
Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. [Link]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. confluore.com [confluore.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 4,7-Dichloroquinoline 1-oxide synthesis
Welcome to the technical support center for the synthesis of 4,7-dichloroquinoline 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting experience to help you navigate the complexities of this synthesis, ensuring both high yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction is incomplete. TLC analysis shows a significant amount of starting material (4,7-dichloroquinoline) remaining even after the recommended reaction time. What's going wrong?
A1: An incomplete reaction is a common issue that can typically be traced back to reagent stoichiometry, reagent quality, or reaction conditions.
Potential Causes & Solutions:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. For meta-chloroperoxybenzoic acid (m-CPBA), a slight excess is typically required to drive the reaction to completion.
-
Degraded Oxidizing Agent: m-CPBA can degrade over time, especially if not stored properly. Similarly, hydrogen peroxide solutions lose potency.
-
Solution: Use a fresh bottle of m-CPBA or titrate your existing stock to determine its active oxygen content. For the hydrogen peroxide method, use a recently purchased, stabilized 30% solution.
-
-
Low Reaction Temperature: While the m-CPBA oxidation is often performed at room temperature, ambient lab conditions can vary. The hydrogen peroxide/acetic acid method requires heating to proceed efficiently.
-
Solution (m-CPBA): Ensure the reaction is maintained at a consistent room temperature (20-25°C). If the reaction is slow, gentle warming to 30-35°C can be attempted, but this must be monitored carefully to avoid side reactions.
-
Solution (H₂O₂/AcOH): For this method, a temperature of 70°C for at least one hour is reported to give excellent yields.[2] Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Q2: After workup of my m-CPBA reaction, my final product is contaminated with a significant amount of a white, crystalline solid that is difficult to remove. What is this impurity and how can I get rid of it?
A2: This persistent impurity is almost certainly m-chlorobenzoic acid, the byproduct of the m-CPBA oxidation.[3] Its removal is a frequent challenge in this synthesis.
Potential Causes & Solutions:
-
Inefficient Workup: The standard workup involves a basic wash (e.g., with sodium bicarbonate solution) to deprotonate the carboxylic acid byproduct, making it water-soluble and allowing for its removal into the aqueous phase. If this wash is not thorough enough, the acid will remain in the organic layer.
-
Solution 1 (Improved Workup): During the workup, wash the organic layer multiple times (at least 3x) with a saturated sodium bicarbonate (NaHCO₃) solution.[1] Check the pH of the final aqueous wash to ensure it is basic (pH > 8). Using a dilute sodium hydroxide (NaOH) solution (e.g., 1M) can also be effective, but be cautious of potential hydrolysis of the product's chloro groups under harsh basic conditions.
-
Solution 2 (Purification): If the byproduct persists, purification via column chromatography is the most effective method. A silica gel column using a solvent system such as petroleum ether-ethyl acetate (1:3) has been shown to effectively separate the N-oxide product from the benzoic acid derivative.[1]
-
Q3: The yield of my reaction is very low, and I've isolated a significant amount of a high-melting point, insoluble material. What happened?
A3: The formation of a highly insoluble, high-melting-point solid often points to the hydrolysis of the starting material, 4,7-dichloroquinoline, to form 7-chloro-4-hydroxyquinoline. The chloro group at the 4-position is highly activated and susceptible to nucleophilic substitution, especially by water.[4]
Potential Causes & Solutions:
-
Presence of Water: Traces of water in the reaction solvent or from non-anhydrous reagents can lead to hydrolysis. This is a particular concern in methods requiring elevated temperatures.
-
Solution: Use anhydrous solvents (e.g., chloroform, dichloromethane) for the m-CPBA reaction.[1] While the H₂O₂/acetic acid method inherently contains water, ensure all glassware is thoroughly dried before starting.
-
-
Basic Contaminants: The presence of basic impurities can catalyze the hydrolysis reaction.
-
Solution: Ensure your starting 4,7-dichloroquinoline is pure and that all reagents and solvents are free from basic residues.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is better: m-CPBA or Hydrogen Peroxide/Acetic Acid?
A1: Both methods are effective and widely used. The choice depends on available resources, desired reaction conditions, and scale.
| Feature | m-CPBA Method | Hydrogen Peroxide / Acetic Acid Method |
| Reagents | 4,7-dichloroquinoline, m-CPBA | 4,7-dichloroquinoline, 30% H₂O₂, Acetic Acid |
| Solvent | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | Acetic Acid (serves as solvent and reagent) |
| Temperature | Room Temperature (20-25°C) | 70°C |
| Time | ~5 hours | ~1 hour |
| Reported Yield | ~81%[1][2] | ~87%[1][2] |
| Pros | Mild, room temperature conditions. | Faster reaction time, higher reported yield, avoids chlorinated solvents. |
| Cons | Byproduct (m-chlorobenzoic acid) can be difficult to remove.[3] m-CPBA can be expensive and has limited shelf-life. | Requires heating, which can promote side reactions if not controlled. Acetic acid needs to be removed post-reaction. |
Q2: How do I properly monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most straightforward method.[1]
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 1:3) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The starting material, 4,7-dichloroquinoline, will have a higher Rf value than the more polar product, this compound.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.
Q3: What are the key safety precautions for handling m-CPBA?
A3: m-CPBA is a strong oxidizing agent and can be explosive, especially in pure form or upon impact or heating.[5]
-
Handling: Always use a non-metal spatula. Avoid grinding or subjecting it to shock.
-
Storage: Store in a cool, dry, and well-ventilated area away from flammable materials. Keep it in its original plastic container.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves at all times.
Q4: How should I store the final product, this compound?
A4: The product is a stable, white solid.[1] Store it in a tightly sealed container in a cool, dry place, protected from light.
Experimental Protocols & Visual Guides
Reaction Mechanism & Troubleshooting Workflow
To provide a clearer understanding of the chemical transformation and diagnostic process, we have developed the following diagrams.
Caption: The concerted 'butterfly' mechanism for quinoline N-oxidation.[6]
Caption: A logical workflow for diagnosing and resolving common synthesis issues.
Protocol 1: Synthesis using m-CPBA
This protocol is adapted from the procedure described by Chavez-Reyes, et al.[1][2]
-
Preparation: In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL). Stir the solution for 5 minutes at room temperature.
-
Reagent Addition: Gradually add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 226 mg, ~1.2 mmol) to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 5 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a mixture of petroleum ether–ethyl acetate (1:3) to yield the product as a white solid (expected yield ~81%).
Protocol 2: Synthesis using Hydrogen Peroxide/Acetic Acid
This protocol is based on an alternative method also referenced by Chavez-Reyes, et al.[1][2]
-
Preparation: In a suitable flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1 mmol) in glacial acetic acid.
-
Reagent Addition: Carefully add 30% hydrogen peroxide to the solution. Note: This reaction can be exothermic.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 1 hour. Monitor the reaction's progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or another suitable base.
-
Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize or perform column chromatography as needed to obtain the pure N-oxide (expected yield ~87%).
References
-
Chavez-Reyes, A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
Chavez-Reyes, A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available at: [Link]
-
Wikipedia. (2023). 4,7-Dichloroquinoline. Wikipedia. Available at: [Link]
-
Dongre, V. G., et al. (2021). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline. Google Patents.
-
Tukulula, M., et al. (2012). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. ResearchGate. Available at: [Link]
-
Burgess, S. J., et al. (2010). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Available at: [Link]
-
Semantic Scholar. (2025). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 -... Semantic Scholar. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2019). Molecules. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Available at: [Link]
-
ChemRxiv. (2023). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. ChemRxiv. Available at: [Link]
-
Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 5, 414. Organic Syntheses. Available at: [Link]
-
Exploring 4,7-Dichloroquinoline: Properties, Applications, and Synthesis. (n.d.). Medium. Available at: [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
-
ResearchGate. (n.d.). 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). meta-Chloroperoxybenzoic acid. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
-
CABI Digital Library. (2022). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. CABI Reviews. Available at: [Link]
-
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4,7-Dichloroquinoline 1-oxide
Welcome to the technical support guide for the synthesis of 4,7-dichloroquinoline 1-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. As an intermediate in the development of pharmacologically active molecules, the purity and yield of this compound are paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and proactively address potential issues.
The primary route to synthesizing this compound is through the N-oxidation of 4,7-dichloroquinoline. While seemingly straightforward, the electronic nature of the substrate presents unique challenges that can lead to incomplete reactions and the formation of unwanted byproducts.
Caption: The direct N-oxidation of 4,7-dichloroquinoline to its corresponding 1-oxide.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, explaining the underlying chemistry and providing actionable solutions.
Question 1: My reaction shows low or no conversion of the 4,7-dichloroquinoline starting material. What's going wrong?
Answer: This is the most common issue and typically points to insufficient reactivity or reagent problems.
-
Core Causality: The quinoline ring in 4,7-dichloroquinoline is electron-deficient due to the presence of two electron-withdrawing chlorine atoms and the electronegativity of the ring nitrogen itself. This deactivates the nitrogen atom, making it less nucleophilic and thus less susceptible to oxidation compared to more electron-rich heterocycles.[1]
-
Troubleshooting Steps:
-
Verify Oxidant Potency: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored correctly (cold and dry). Use a fresh batch of the oxidant or test its activity on a more reactive substrate. Commercially available m-CPBA often has a purity of ~77%, with the remainder being meta-chlorobenzoic acid and water, which should be accounted for.[1]
-
Increase Oxidant Stoichiometry: To drive the reaction forward, a slight excess of the oxidizing agent is often necessary. A common protocol uses 1.2 equivalents of m-CPBA to ensure the reaction goes to completion.[1][2]
-
Optimize Reaction Temperature & Time: If running the reaction at room temperature shows poor conversion, gently heating the mixture to 40-70 °C can provide the necessary activation energy.[1][2] Monitor the reaction closely by Thin Layer Chromatography (TLC) to prevent the formation of degradation products at higher temperatures. Extend the reaction time and monitor periodically.
-
Choice of Solvent: The reaction is typically performed in chlorinated solvents like chloroform or dichloromethane.[2] Ensure the solvent is anhydrous, as water can interfere with certain oxidizing agents.
-
Question 2: My final product is contaminated with an impurity that has the same mass as the product. What could it be and how do I prevent it?
Answer: This is likely an isomeric N-oxide, originating from an impurity in your starting material.
-
Core Causality: The synthesis of the 4,7-dichloroquinoline starting material often proceeds via cyclization of 3-chloroaniline.[3][4] This process can sometimes yield small amounts of the 4,5-dichloroquinoline isomer.[5] Since this impurity is chemically very similar to your starting material, it will also undergo N-oxidation, leading to the formation of 4,5-dichloroquinoline 1-oxide, an isomer of your desired product.
-
Preventative & Corrective Actions:
-
Analyze Starting Material: Before starting the N-oxidation, assess the purity of your 4,7-dichloroquinoline using HPLC, GC-MS, or NMR. High-purity starting material is critical.[6]
-
Purify the Starting Material: If significant isomeric impurities are detected, purify the 4,7-dichloroquinoline first. Recrystallization from ethanol or methanol, or sublimation under vacuum, are effective methods for removing the 4,5-dichloro isomer.[5][7][8]
-
Chromatographic Separation: If the isomeric N-oxide has already formed, it must be removed via column chromatography. The polarity difference between the 4,7- and 4,5- isomers is typically sufficient for separation on silica gel.
-
Question 3: I'm observing a significant amount of a polar, insoluble byproduct, especially when using hydrogen peroxide and acetic acid. What is this?
Answer: You are likely observing the hydrolysis of the starting material to form 7-chloro-4-hydroxyquinoline.
-
Core Causality: The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr).[9] In the presence of water, especially under the acidic conditions of an H₂O₂/acetic acid mixture, this chloro group can be displaced by a hydroxyl group, leading to the formation of the corresponding 4-quinolinol. This byproduct is often significantly less soluble in common organic solvents.
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Use a Non-Aqueous Oxidant: Switching to an oxidant system that does not require water, such as m-CPBA in chloroform, can completely prevent this side reaction.[2]
-
Temperature Control: If using an aqueous system is unavoidable, maintain the lowest possible temperature that still allows the N-oxidation to proceed at a reasonable rate.
-
Caption: Main reaction pathway and key side reactions during N-oxidation.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for this synthesis?
A: The choice depends on factors like scale, safety, and desired workup. The two most common are m-CPBA and hydrogen peroxide in acetic acid.
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| m-CPBA | 1.2 eq. in CHCl₃ or CH₂Cl₂, RT to 50°C, 5-24h.[2] | High yields, clean reaction, anhydrous conditions prevent hydrolysis. | More expensive, can be thermally unstable, workup requires removing acidic byproduct. |
| H₂O₂ / Acetic Acid | 30% H₂O₂ in glacial acetic acid, 70-80°C, 1-3h.[2] | Inexpensive, readily available reagents. | Risk of hydrolysis to 7-chloro-4-hydroxyquinoline, requires careful temperature control. |
Q2: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 1:3) or chloroform and methanol can provide good separation.[2]
-
Visualization: Use a UV lamp (254 nm). The N-oxide product is typically more polar than the starting material, so it will have a lower Rf value.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. A complete reaction is indicated by the disappearance of the starting material spot.
Q3: What are the best practices for purifying the final this compound?
A: Purification is essential to remove unreacted starting material, isomeric byproducts, and any hydrolyzed material.
-
Column Chromatography: This is the most reliable method. Use silica gel with a gradient elution system, such as petroleum ether-ethyl acetate or chloroform-methanol, to separate the components based on polarity.[2]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be effective. The choice of solvent depends on the specific impurities, but alcohols or ethyl acetate/hexane systems are good starting points.
-
Workup: Before purification, a standard aqueous workup is necessary. If using m-CPBA, a wash with a sodium bicarbonate or sodium bisulfite solution will remove the acidic byproducts.[2]
Standard Experimental Protocol: N-Oxidation using m-CPBA
This protocol is a representative example for the synthesis of this compound.
-
Preparation: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq.) in chloroform (approx. 2.5 mL per mmol of starting material).
-
Reagent Addition: To the stirred solution, gradually add m-CPBA (~77% purity, 1.2 eq.) in portions at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C. The reaction typically takes 5-24 hours.
-
Quenching & Workup: Once the starting material is consumed, cool the reaction mixture. Dilute with additional chloroform or dichloromethane. Wash the organic phase sequentially with a 10% aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound.[2]
References
-
Scribd. Synthesis of 4,7-Dichloroquinoline. Available from: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
-
Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available from: [Link]
- Google Patents. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
-
MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]
- Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 5. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 6. 4,7-Dichloroquinoline - SRIRAMCHEM [sriramchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,7-Dichloroquinoline 1-oxide
Welcome to the technical support guide for the purification of 4,7-dichloroquinoline 1-oxide. This resource is designed for researchers, chemists, and drug development professionals who work with this critical synthetic intermediate. As a precursor in the synthesis of novel pharmacologically active agents, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of final compounds.
This guide moves beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for troubleshooting common purification challenges.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of this compound in a direct question-and-answer format.
Q1: My TLC analysis of the crude product shows a significant amount of unreacted 4,7-dichloroquinoline starting material. How can I resolve this?
A1: This is a common issue indicating an incomplete oxidation reaction. The unreacted, less polar starting material must be efficiently separated from the more polar N-oxide product.
Causality & Strategy: The introduction of the N-oxide functional group significantly increases the polarity of the molecule. This difference in polarity is the key to a successful separation. Your strategy should involve two stages: optimizing the reaction and then exploiting this polarity difference during purification.
Troubleshooting Steps:
-
Reaction Optimization:
-
Oxidant Stoichiometry: Ensure you are using a slight excess of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), typically 1.2 equivalents.[1] This drives the reaction towards completion.
-
Reaction Time: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot has been consumed or is no longer diminishing in intensity.[1]
-
-
Purification Strategy: Flash Column Chromatography
-
This is the most effective method for separating the non-polar starting material from the polar N-oxide.[1]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A solvent system of petroleum ether-ethyl acetate (1:3) has been reported to be effective.[1] The less polar 4,7-dichloroquinoline will elute first, followed by the more polar this compound. You can adjust the ratio based on your TLC results to achieve optimal separation (a ΔRf of >0.2 is ideal).
-
Q2: After using m-CPBA as the oxidant, I'm struggling to remove the m-chlorobenzoic acid byproduct. My final product seems contaminated.
A2: The acidic nature of the m-chlorobenzoic acid byproduct allows for its straightforward removal with a basic aqueous wash during the reaction workup.
Causality & Strategy: The carboxylic acid byproduct is acidic, while your N-oxide product is weakly basic. By washing the organic layer with a mild aqueous base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving your desired product in the organic phase.
Detailed Workup Protocol:
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization Wash: Transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] You will observe effervescence (CO₂ evolution) as the acid is neutralized. Continue washing until the effervescence ceases. This step is critical for converting m-chlorobenzoic acid to its water-soluble sodium salt.
-
Phase Separation: Allow the layers to separate. The organic layer (e.g., chloroform or ethyl acetate) contains your product.[1]
-
Extraction: Extract the aqueous layer one or two more times with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine & Dry: Combine all organic extracts, dry over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now largely free of the acidic byproduct.[1]
Experimental Workflow: Workup & Extraction
Caption: Workflow for removing acidic byproducts after oxidation.
Q3: My purified product is a yellow or off-white solid, but the literature reports it as white. What causes this discoloration and how can I fix it?
A3: Discoloration typically arises from trace-level, highly conjugated impurities or degradation products. While often minor in quantity, they can be aesthetically and sometimes functionally problematic.
Causality & Strategy: The quinoline ring system is susceptible to various side reactions, especially under oxidative conditions, which can lead to colored impurities. The goal is to remove these trace impurities without significant loss of the desired product.
Troubleshooting & Remediation:
-
Source of Color:
-
Starting Material Impurities: The purity of the initial 4,7-dichloroquinoline is crucial. Isomeric impurities like 4,5-dichloroquinoline can lead to corresponding colored N-oxide isomers.[2] Consider purifying the starting material by recrystallization from hexanes or heptane if its quality is suspect.[2][3]
-
Oxidative Side Products: Over-oxidation or reaction with trace metals can generate minor, highly colored byproducts.
-
-
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude or purified product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (typically 1-2% by weight), keep the solution hot for 5-10 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon. The colored impurities adsorb to the high surface area of the carbon.
-
Careful Re-chromatography: If discoloration persists, repeat the column chromatography, ensuring a well-packed column and collecting very fine fractions to isolate the pure, colorless product.
-
Recrystallization: If a suitable solvent system can be identified (see FAQ 2), recrystallization is an excellent method for removing trace impurities and can often yield a highly crystalline, colorless product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and cited method for purifying crude this compound?
A1: Based on available literature, flash column chromatography over silica gel is the most robust and widely accepted method for purifying this compound.[1] It effectively separates the polar product from non-polar starting materials and many side products.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A common starting point is a mixture of petroleum ether and ethyl acetate. A system that gives your product an Rf value of ~0.3-0.4 is ideal.
-
Column Packing: Prepare a silica gel slurry in your chosen eluent (or a less polar version of it, e.g., 100% petroleum ether) and carefully pack your column to avoid air bubbles and channels.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2 times the product weight). After the solvent evaporates, carefully load the dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample dissolved in a solvent.
-
Elution: Begin eluting with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use the predetermined isocratic eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for most organic compounds; high surface area for good separation. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | Good balance of non-polar and polar solvents to elute compounds of intermediate polarity. |
| Reported Ratio | 1:3 (Pet. Ether : Ethyl Acetate)[1] | Provides a starting point; should be optimized based on TLC. |
| Loading Method | Dry loading (adsorbed on silica) | Prevents band broadening and improves resolution compared to wet loading. |
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization is a potentially powerful purification technique, especially for removing trace impurities and obtaining a high-purity crystalline solid. However, finding a suitable single or binary solvent system is an empirical process.
Principles of Solvent Selection: The ideal recrystallization solvent will dissolve your compound completely when hot (at boiling point) but poorly when cold (at room temperature or 0 °C).
Screening for a Suitable Solvent System:
-
Place a small amount of your crude product (~20-30 mg) in a test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If it is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
If no single solvent works, try a binary solvent system (e.g., one solvent in which the compound is soluble and another in which it is insoluble, such as Ethanol/Water or Ethyl Acetate/Hexanes).
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Q3: How do I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used to confirm both the identity and purity of your this compound.
| Technique | Purpose | Expected Result |
| TLC | Purity Assessment | A single spot with a consistent Rf value in a given eluent system. |
| Melting Point | Purity & Identity | A sharp melting point range consistent with the literature value (e.g., 164–166 °C).[1] Impurities typically broaden and depress the melting point. |
| ¹H NMR | Structural Confirmation | The proton NMR spectrum should show the correct chemical shifts, splitting patterns, and integration for the 5 aromatic protons on the quinoline core. |
| ¹³C NMR | Structural Confirmation | The carbon NMR spectrum should show the correct number of signals (9 distinct carbons) corresponding to the molecule's structure. |
| Mass Spec (MS) | Molecular Weight | The mass spectrum should show a molecular ion peak corresponding to the mass of the compound (C₉H₅Cl₂NO, MW ≈ 214.04 g/mol ). The isotopic pattern for two chlorine atoms (M, M+2, M+4) should be visible.[4] |
References
-
Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link]
-
Solubility of Things. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
- Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
-
Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]
-
Rojas-Vite, G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Sharma, V., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
-
ResearchGate. (n.d.). Recrystallisation of crude 4,7-dichloroquinoline (5). [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
ResearchGate. (n.d.). 4,7-Dichloroquinoline. [Link]
Sources
Technical Support Center: Purification of 4,7-Dichloroquinoline 1-Oxide
Welcome to the technical support center for handling and purifying 4,7-dichloroquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is primarily dictated by the purity of your starting material (4,7-dichloroquinoline) and the specifics of your N-oxidation reaction. The most common impurities include:
-
Unreacted 4,7-Dichloroquinoline: Incomplete oxidation is common. This starting material is significantly less polar than the desired N-oxide.
-
Isomeric Impurities: Commercial 4,7-dichloroquinoline often contains low levels of the 4,5-dichloroquinoline isomer.[1][2] This isomer will also undergo N-oxidation, leading to 4,5-dichloroquinoline 1-oxide, which can be very difficult to separate due to similar physicochemical properties.
-
Oxidant Byproducts: If you are using meta-chloroperoxybenzoic acid (m-CPBA), the resulting meta-chlorobenzoic acid will be present.[3] If using hydrogen peroxide in acetic acid, residual acid will be present.[3] These are typically acidic and can be removed with a basic wash.
-
Hydrolysis Products: The 4-chloro position on the quinoline ring is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under basic conditions.[4] This can lead to the formation of the highly polar 7-chloro-4-hydroxyquinoline 1-oxide.
Q2: I've just finished my reaction. What is the first and most crucial step before attempting purification?
A2: The first step is a proper aqueous workup. If you've used an oxidant like m-CPBA, you must remove the resulting carboxylic acid byproduct. This is typically achieved by dissolving the reaction mixture in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3] This wash deprotonates the acidic byproduct, rendering it water-soluble and removing it from the organic layer. Failure to do this will complicate all subsequent purification steps.
Q3: How do I choose between column chromatography and recrystallization for my primary purification?
A3: The choice depends on the impurity profile and the physical nature of your crude product.
-
Choose Column Chromatography if: Your crude product contains multiple impurities with different polarities (e.g., unreacted starting material, N-oxide product, and highly polar byproducts). Chromatography is excellent for separating compounds based on polarity differences.[3] It is also the preferred method if your product is an oil or fails to crystallize.
-
Choose Recrystallization if: Your crude product is mostly the desired N-oxide with minor impurities and is a solid. Recrystallization is a highly effective, scalable, and economical method for removing small amounts of impurities from a solid matrix, provided a suitable solvent can be found.
Q4: My crude product is a sticky oil and refuses to crystallize. What are my options?
A4: This is a common issue known as "oiling out." It happens when the compound's melting point is lower than the boiling point of the solvent or when impurities disrupt crystal lattice formation. First, ensure all acidic byproducts (like m-chlorobenzoic acid) have been thoroughly removed, as they can inhibit crystallization. If it still won't solidify, column chromatography is your most reliable path forward. After chromatography, the purified fractions containing your product can be concentrated, and crystallization can be re-attempted with the high-purity material.
Troubleshooting & Purification Protocols
This section provides detailed, field-tested protocols for removing specific impurities from this compound.
Guide 1: Standard Purification via Flash Column Chromatography
This is the most versatile method for purifying crude this compound after an initial aqueous workup. The principle relies on the significant polarity difference between the N-oxide product and the non-polar starting material.
Causality: The N-O bond in the product is highly polarized, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This makes the molecule significantly more polar than the parent 4,7-dichloroquinoline. As a result, the N-oxide will adhere more strongly to a polar stationary phase like silica gel and will elute later than the less polar impurities.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to visualize the separation. Spot the crude material, the 4,7-dichloroquinoline starting material, and a co-spot on a silica gel plate. A good starting eluent system is a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate).[3] A 1:3 mixture of petroleum ether:ethyl acetate is a documented starting point.[3]
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent system as a slurry. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column. This "dry loading" technique provides superior resolution compared to liquid loading.
-
Elution: Begin eluting the column with your chosen solvent system. It is often best to start with a less polar mixture and gradually increase the polarity (a solvent gradient).
-
Fraction 1 (Early): The non-polar 4,7-dichloroquinoline starting material will elute first.
-
Fraction 2 (Middle): The desired this compound will elute as the main product band.
-
-
Monitoring: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product (single spot on TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Data Summary: Eluent Systems
| Solvent System | Ratio (v/v) | Target Impurity Removed | Reference |
| Petroleum Ether / Ethyl Acetate | 1:3 | Unreacted 4,7-dichloroquinoline | [3] |
| Hexanes / Ethyl Acetate | Gradient (e.g., 4:1 to 1:1) | Unreacted starting material & baseline impurities | Standard Practice |
| Dichloromethane / Methanol | Gradient (e.g., 100:0 to 98:2) | More polar impurities | Standard Practice |
Guide 2: Purification by Recrystallization
If your crude material is a solid and of reasonably high purity (>85%), recrystallization is an excellent option for achieving analytical grade material.
Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is finding the right solvent. You need a solvent where this compound has high solubility when hot and low solubility when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol-ether).[5] For the parent 4,7-dichloroquinoline, hydrocarbon solvents like hexanes are effective, but the N-oxide will require a more polar solvent.[1][6][7]
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it. Maintain the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, it may contain colored polymeric impurities. Add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Dry the crystals under vacuum to a constant weight.
Visualizing the Purification Strategy
Workflow for Purification Method Selection
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Basis of Chromatographic Separation
This diagram illustrates the separation principle on a silica gel plate (TLC), showing the relative polarities and positions of the target compound and key impurities.
Caption: Relative polarities and TLC positions of key compounds.
References
-
Knight, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1498. Available at: [Link]
- Burckhalter, J. H., et al. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
-
Rojas-Albor, et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Available at: [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
- CN109928925A. (2019). The sublimation purification method of one kind 4,7- dichloroquinoline. Google Patents.
-
Dongre, V. G., et al. (2018). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 22(8), 1017-1023. Available at: [Link]
-
ResearchGate. (2018). Recrystallisation of crude 4,7-dichloroquinoline (5). [Image]. Available at: [Link]
- CN103626699A. (2014). Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
Sources
- 1. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 3. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Stability issues of 4,7-Dichloroquinoline 1-oxide in different solvents
Welcome to the technical support center for 4,7-Dichloroquinoline 1-oxide (DCQO). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive intermediate in their synthetic workflows. As a pivotal building block, the stability of DCQO in solution is paramount to achieving reproducible and high-yielding results. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of its chemical reactivity.
The Core of the Issue: Understanding DCQO's Inherent Reactivity
The stability challenges associated with this compound stem directly from its electronic structure. The N-oxide moiety is a powerful electron-withdrawing group. This property significantly reduces the electron density within the quinoline ring system, rendering the C4-position, in particular, highly electrophilic and thus exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Consequently, solvents and reagents that can act as nucleophiles pose a direct threat to the compound's integrity.
Caption: Electronic activation of the C4 position in DCQO.
Troubleshooting Guide: Resolving Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I prepared a solution of DCQO in methanol. After a short time, I noticed new spots on my TLC analysis and the solution developed a slight haze. What is happening?
A1: You are likely observing the degradation of DCQO via solvolysis. Methanol, although a common solvent, is a nucleophile. It can attack the highly activated C4 position, displacing the chloride to form 4-methoxy-7-chloroquinoline 1-oxide. The haze could be the hydrochloride salt of a reaction byproduct or the degradation product itself precipitating if its solubility is lower.
Root Cause Analysis:
-
Nucleophilic Solvent: Protic solvents like methanol, ethanol, and even water are nucleophiles that readily participate in SNAr reactions with activated substrates like DCQO.[3]
-
Temperature: Elevated temperatures will accelerate this degradation process significantly.
Troubleshooting & Solutions:
-
Solvent Selection is Critical: Immediately switch to an aprotic solvent. For non-polar applications, consider Dichloromethane (DCM), Chloroform, or Toluene. For polar applications, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are preferable. Ensure these solvents are anhydrous.
-
Temperature Control: If you must use a weakly nucleophilic solvent, perform your experiment at the lowest possible temperature to slow the rate of degradation.
-
Fresh Solutions: Always prepare solutions of DCQO immediately before use. Do not store it in protic or potentially wet solvents.
Q2: My reaction yield is inconsistent. I suspect my DCQO stock solution, dissolved in DMF, is degrading upon storage. Is this possible?
A2: Yes, this is highly possible. While DMF is an aprotic polar solvent and a much better choice than alcohols, its stability is not indefinite, especially under certain conditions.
Root Cause Analysis:
-
Water Contamination: Commercial DMF often contains trace amounts of water, which can hydrolyze DCQO to 7-chloro-4-hydroxyquinoline 1-oxide. This impurity is often less soluble and can complicate reactions.[4]
-
Amine Impurities: Over time, DMF can decompose slightly to form dimethylamine and formic acid. Dimethylamine is a potent nucleophile that will react with DCQO.
-
Light Exposure: Heterocyclic aromatic compounds can be susceptible to photodecomposition.[5][6]
Troubleshooting & Solutions:
-
Use High-Purity, Anhydrous Solvents: Use a freshly opened bottle of anhydrous DMF or purify the solvent before use.
-
Strict Storage Protocol: Store DCQO stock solutions under an inert atmosphere (Argon or Nitrogen), protected from light (using an amber vial), and at a low temperature (recommended: -20°C).[7]
-
Perform a Stability Check: Before a critical reaction, spot a small amount of your stock solution on a TLC plate against a freshly prepared standard to confirm its integrity.
Caption: Troubleshooting workflow for DCQO stability issues.
Q3: I am running a reaction with an amine nucleophile and observing the formation of an N-oxide on my amine starting material. Is the DCQO causing this?
A3: This is an astute observation, but DCQO is unlikely to be the direct oxidizing agent. The N-oxide on DCQO is generally stable and does not readily transfer its oxygen atom under typical nucleophilic substitution conditions. The issue is more likely related to your reaction setup or solvents.
Root Cause Analysis:
-
Peroxide Contamination: Older bottles of solvents like Tetrahydrofuran (THF) or Dioxane can form explosive peroxides upon exposure to air and light. These peroxides are potent oxidizing agents.
-
Air Oxidation: Some sensitive amines can be oxidized simply by exposure to atmospheric oxygen, a process that can be catalyzed by trace metal impurities, especially at elevated temperatures.
Troubleshooting & Solutions:
-
Use Fresh, Purified Solvents: Always use freshly distilled THF (from sodium/benzophenone) or a new bottle of inhibitor-free, anhydrous solvent.
-
Inert Atmosphere: Conduct your reaction under a rigorously inert atmosphere (Argon or Nitrogen) to exclude oxygen. Degas your solvent before use by sparging with inert gas.
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures which can accelerate side reactions, including oxidation.
Frequently Asked Questions (FAQs)
What are the most suitable solvents for handling and storing this compound?
The key is to select aprotic, non-nucleophilic, and anhydrous solvents. The table below provides a general guide.
| Solvent Class | Examples | Suitability for DCQO | Rationale |
| Aprotic, Non-Polar | Dichloromethane, Chloroform | Excellent | Non-nucleophilic and readily available in anhydrous forms. Ideal for short-term handling and reactions at low temp. |
| Aprotic, Polar | Acetonitrile, Anhydrous DMF/DMSO | Good | Good solvating power but must be rigorously anhydrous. Risk of impurities (amines in DMF) with long storage. |
| Ethers | THF, 2-MeTHF, Dioxane | Good (with caution) | Must be fresh and peroxide-free. Potential for peroxide-induced side reactions. |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Poor | Act as nucleophiles, leading to rapid solvolysis and degradation of DCQO. Avoid for storage. |
| Aqueous Solutions | Water, Buffers | Very Poor | Water is a nucleophile and will cause hydrolysis. pH extremes can catalyze degradation.[8] |
How can I monitor the stability of a DCQO solution over time?
A stability-indicating HPLC method is the most reliable approach.[9] This involves developing a method that can separate the parent DCQO peak from its potential degradation products.
Experimental Protocol: HPLC Stability Monitoring
-
Standard Preparation: Prepare a stock solution of DCQO at a known concentration (e.g., 1 mg/mL) in anhydrous acetonitrile. This is your T=0 reference.
-
Sample Preparation: Prepare a solution of DCQO in the solvent system you wish to test.
-
Storage: Store the test solution under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, dilute it to the reference concentration with acetonitrile, and inject it into the HPLC.
-
Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid or TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where DCQO has a strong absorbance (e.g., ~254 nm or 320 nm).
-
-
-
Data Interpretation: Compare the chromatograms over time. A decrease in the area of the main DCQO peak and/or the appearance of new peaks indicates degradation. The percentage of remaining DCQO can be calculated to determine the rate of degradation.
Is DCQO sensitive to light?
Yes. As a complex aromatic heterocycle, DCQO should be considered potentially photosensitive. Photostability testing, following ICH guidelines, would be required to fully characterize this.[5][10] As a standard laboratory practice, always store the solid material and its solutions in amber vials or otherwise protected from light to prevent potential photolytic degradation.
What are the most probable degradation products of DCQO in the presence of nucleophiles?
The primary degradation pathway is the substitution of the C4-chloride.
-
With Water: 7-chloro-4-hydroxyquinoline 1-oxide.
-
With Alcohols (ROH): 7-chloro-4-alkoxyquinoline 1-oxide.
-
With Amines (R₂NH): 4-(dialkylamino)-7-chloroquinoline 1-oxide.
References
-
Sigma-Aldrich. Safety Data Sheet for this compound. (Note: While a specific SDS for the 1-oxide is less common, data for the parent 4,7-dichloroquinoline often recommends inert atmosphere storage, which is applicable here).
-
Cleanchem Laboratories LLP. Material Safety Data Sheet for 4,7-Dichloroquinoline. Recommends storage in a dry, well-ventilated place, often refrigerated.[7]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Describes the synthesis of DCQO from DCQ.[11]
-
Solubility of Things. 4,7-Dichloroquinoline. Discusses general solubility dependencies on solvent polarity, temperature, and pH.[12]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds. Provides general principles on how pH can catalyze degradation pathways like hydrolysis.[8]
-
Benchchem. Technical Support Center: Amination of 4,7-Dichloroquinoline. Highlights hydrolysis to 7-chloro-4-hydroxyquinoline as a common side reaction caused by water.[4]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions... Discusses the reactivity of chloroquinolines towards nucleophilic substitution.[1]
-
Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. A general overview of nucleophile chemistry.[3]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution... Details the high reactivity of the 4-position on similar heterocyclic systems towards SNAr.[2]
-
ICH. Q1B: Photostability Testing of New Drug Substances and Products. Provides the regulatory framework and scientific principles for assessing photosensitivity.[5][6][10]
-
MDPI. An Overview of Degradation Strategies for Amitriptyline. Discusses HPLC as a key tool for monitoring drug degradation.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ikev.org [ikev.org]
- 11. mdpi.com [mdpi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Managing Hydrolysis of Chloro-Substituents in Quinoline Derivatives
Welcome to the technical support center for managing the hydrolysis of chloro-substituents in quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Unwanted hydrolysis of the C-Cl bond to a C-OH group is a frequent and often frustrating side reaction that can lead to low yields, purification challenges, and product instability.
This resource provides in-depth technical guidance, field-proven insights, and validated protocols to help you diagnose, troubleshoot, and, most importantly, prevent unwanted hydrolysis in your experiments.
Fundamental Principles: Understanding Chloroquinoline Hydrolysis
Before troubleshooting, it's crucial to understand the underlying chemical principles. The hydrolysis of a chloro-substituent on a quinoline ring is typically a nucleophilic aromatic substitution (SNAr) reaction.[1] In this mechanism, a nucleophile (water or hydroxide) attacks the carbon atom bearing the chlorine, proceeding through a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group.
The susceptibility of a chloroquinoline to hydrolysis is governed by several key factors:
-
Position of the Chloro-Substituent: The position on the quinoline ring dramatically influences reactivity. Chloro-groups at the 2- and 4-positions are significantly more reactive towards nucleophilic substitution than those at other positions (e.g., 6, 7, or 8). This is because the electron-withdrawing ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
pH of the Medium: The reaction is highly pH-dependent.
-
Basic Conditions: In the presence of a base, the potent nucleophile, hydroxide ion (OH⁻), is generated, which readily attacks the electron-deficient carbon. Base-catalyzed hydrolysis is often rapid.[2]
-
Acidic Conditions: Under acidic conditions, the quinoline nitrogen becomes protonated. This protonation further increases the electron-withdrawing nature of the ring system, activating the C-Cl bond towards attack by a weaker nucleophile like water.[3]
-
-
Solvent Choice: The solvent system plays a critical role.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can facilitate hydrolysis. They can act as nucleophiles themselves and can stabilize the transition states and intermediates involved in the SNAr mechanism.[4][5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for reactions where hydrolysis must be minimized.[1] They are less likely to act as nucleophiles and do not solvate anions as strongly, which can sometimes suppress the reaction.[6]
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Reactions performed at elevated temperatures are more prone to this side reaction.[7]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Issue 1: My chloroquinoline is converting to the hydroxyquinoline during my reaction.
Question: I'm running a cross-coupling reaction with my 4-chloroquinoline derivative, and I'm seeing a significant amount of the corresponding 4-hydroxyquinoline byproduct in my crude NMR/LC-MS. What's causing this and how can I fix it?
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Presence of Water | Water is the ultimate source of the hydroxyl group. Even "anhydrous" solvents can contain enough trace water to cause hydrolysis, especially at elevated temperatures or with extended reaction times. | Implement rigorous anhydrous techniques. Use freshly distilled, dry solvents. Flame-dry all glassware before use and cool it under a stream of inert gas (Nitrogen or Argon).[8] Use syringe techniques for all liquid transfers.[9][10] |
| Basic Reaction Conditions | Many cross-coupling reactions use bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). These bases can generate hydroxide ions from trace water, which is a powerful nucleophile for SNAr. | Switch to a non-hydroxide generating base. Consider using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a fluoride source like CsF if compatible with your reaction.[1] Alternatively, use the mildest inorganic base that is effective for your transformation. |
| Protic Solvent | Solvents like ethanol or isopropanol can act as nucleophiles or proton sources, facilitating hydrolysis.[11] | Switch to a polar aprotic solvent. Recommended solvents include Dioxane, Toluene, DMF, or Acetonitrile.[1] Ensure these solvents are rigorously dried before use. |
| High Reaction Temperature | Higher temperatures accelerate the rate of hydrolysis.[7] | Lower the reaction temperature. Determine the minimum temperature required for your desired transformation to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times. |
Logical Troubleshooting Workflow
Here is a decision-making diagram to guide your troubleshooting process for unwanted hydrolysis.
Caption: A step-by-step workflow for troubleshooting chloroquinoline hydrolysis.
Issue 2: My chloroquinoline derivative is degrading during workup or purification.
Question: My reaction seems clean by TLC, but after my aqueous workup and silica gel chromatography, I'm isolating the hydrolyzed product. What's happening?
Probable Causes & Solutions:
-
Cause: Exposure to acidic or basic aqueous solutions during workup can cause rapid hydrolysis on the benchtop.[12]
-
Solution:
-
Neutralize Carefully: If an acid or base quench is necessary, perform it at low temperatures (0 °C) and work quickly. Neutralize the aqueous layer to a pH of ~7 before extraction.
-
Use a Non-Aqueous Workup: If possible, avoid an aqueous workup altogether. Quench the reaction with a solid (e.g., ammonium chloride), filter, and concentrate the filtrate.
-
Silica Gel Considerations: Standard silica gel is slightly acidic and has a high surface area, which can catalyze hydrolysis, especially if using protic eluents like methanol.
-
Deactivate Silica: Treat your silica gel with a base like triethylamine (e.g., by adding 1% triethylamine to your eluent system) to neutralize the acidic sites.
-
Use Alternative Media: Consider using neutral alumina or a different stationary phase for your chromatography.
-
-
Issue 3: My stored chloroquinoline compound shows signs of degradation over time.
Question: I have a vial of a 4-chloro-2-methylquinoline that I've stored for several months. When I re-analyzed it, I found a new impurity corresponding to the hydroxy derivative. How can I store these compounds properly?
Probable Causes & Solutions:
-
Cause: Chloroquinolines, especially the activated 2- and 4-isomers, can be susceptible to hydrolysis from atmospheric moisture over long periods.[13]
-
Solution:
-
Store Under Inert Atmosphere: Store the solid compound in a tightly sealed vial with an inert atmosphere (purged with nitrogen or argon).
-
Refrigerate or Freeze: Store the vial at low temperatures (e.g., 4 °C or -20 °C) to slow the rate of any potential degradation.[2]
-
Store as a Solution in Aprotic Solvent: For some applications, storing the compound as a stock solution in a rigorously dried aprotic solvent (like anhydrous dioxane or toluene) can be more stable than storing the solid in air.
-
Key Experimental Protocols
This section provides detailed methodologies for essential procedures to prevent hydrolysis.
Protocol 1: Setting Up a Reaction Under Rigorous Anhydrous Conditions
This protocol is essential for any reaction involving a sensitive chloroquinoline derivative.
-
Glassware Preparation:
-
Inert Atmosphere:
-
Use a Schlenk line or a balloon filled with inert gas to maintain a positive pressure throughout the experiment.[15]
-
Use rubber septa on all openings to allow for the addition of reagents via syringe.
-
-
Reagent Addition:
-
Reaction Monitoring:
-
Take aliquots for reaction monitoring (TLC, LC-MS) using a dry syringe. Quench the aliquot in a separate vial containing a suitable solvent for analysis.
-
Visualizing the Anhydrous Reaction Setup
Caption: Standard setup for maintaining an inert and anhydrous reaction environment.
Protocol 2: Stability-Indicating HPLC Method for Monitoring Hydrolysis
A robust analytical method is crucial for accurately quantifying the extent of hydrolysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically effective (e.g., 5 µm particle size, 4.6 mm x 250 mm).[16]
-
Mobile Phase: A gradient of Acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the chloro- and hydroxy-quinoline absorb (e.g., 254 nm or 326 nm). A photodiode array (PDA) detector is ideal for confirming peak purity.[17]
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
Analysis:
-
The hydroxy-quinoline derivative is typically more polar than the starting chloro-quinoline and will therefore have a shorter retention time on a reverse-phase column.
-
Calculate the percentage of hydrolyzed product by comparing the peak areas.
-
Summary and Key Takeaways
-
Prevention is Key: The most effective strategy is to prevent hydrolysis from occurring in the first place by using rigorous anhydrous techniques.
-
Know Your Substrate: Be aware that 2- and 4-chloroquinolines are significantly more susceptible to hydrolysis than other isomers.
-
Control Your Conditions: Carefully select your solvent, base, and temperature to create an environment that disfavors nucleophilic aromatic substitution by water or hydroxide.
-
Analyze Carefully: Use a validated, stability-indicating analytical method like HPLC to accurately monitor your reaction and the stability of your compound.[16]
By understanding the mechanisms and implementing the practical strategies outlined in this guide, you can successfully manage and overcome the challenge of chloro-substituent hydrolysis in your research.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493. doi: 10.2116/analsci.27.493. Retrieved from [Link]
- Krogstad, D. J., & Schlesinger, P. H. (1986). Stimulation of ATP hydrolysis by chloroquine and primaquine in human red blood cells. Biochemical Pharmacology, 35(4), 549-554.
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
RSC Publishing. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Retrieved from [Link]
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.
-
ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds. Retrieved from [Link]
- Sullivan Jr, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.
- Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
Lisa Nichols. (2022). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]
- Grollman, A. P. (1970). The Effect of Chloroquine on the Enzymatic Hydrolysis of Nucleic Acids. Molecular Pharmacology, 6(5), 548-556.
-
RSC Publishing. (n.d.). Related content to HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Inert Atmospheric Methods. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Retrieved from [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
- Castillo, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 205.
- Wang, M.-F., et al. (2023). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Kim, J. N., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884-7886.
-
Chem-Impex. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
StemCo. (2021). What factors affect chemical stability? Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. Retrieved from [Link]
-
Leah4sci. (2012). 3 Factors That Influence Carbocation Stability. YouTube. Retrieved from [Link]
-
Al-Shekhli, T. (n.d.). Factors Influencing Carbocation Stability. Retrieved from [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Aromatic Nucleophilic Substitution [fishersci.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 4,7-Dichloroquinoline 1-oxide
Welcome to the technical support center for the synthesis of 4,7-dichloroquinoline 1-oxide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important chemical intermediate. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you navigate the common challenges associated with this synthetic transformation.
Introduction: The "Why" Behind the Synthesis
This compound is a key building block in medicinal chemistry and drug discovery. The N-oxide functional group serves as a versatile handle for further chemical modifications, particularly for the regioselective functionalization of the quinoline core. This allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The successful and scalable synthesis of this intermediate is therefore a critical first step in many drug development programs.
This guide will focus on the two most common methods for the N-oxidation of 4,7-dichloroquinoline: the use of meta-chloroperoxybenzoic acid (m-CPBA) and the hydrogen peroxide/acetic acid system. We will explore the nuances of each method, from reaction setup to purification and scale-up considerations.
Reaction Pathway Overview
The fundamental transformation is the oxidation of the nitrogen atom in the quinoline ring to form the corresponding N-oxide. This is typically achieved using a peroxy acid, which acts as an electrophilic oxygen source.
Caption: General reaction scheme for the N-oxidation of 4,7-dichloroquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Reaction Monitoring & Analysis
Question 1: How do I effectively monitor the progress of the reaction by Thin-Layer Chromatography (TLC)?
Answer:
Effective TLC monitoring is crucial for determining reaction completion and identifying potential issues.
-
Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A good starting point for a developing solvent system is a mixture of ethyl acetate and hexanes. A common ratio is 1:3 or 1:1 (v/v) petroleum ether:ethyl acetate.[1] You may need to adjust the polarity based on your observations.
-
Spotting: On a single TLC plate, it is best practice to apply three separate spots:
-
A spot of your starting material, 4,7-dichloroquinoline.
-
A "co-spot" where you apply both the starting material and the reaction mixture at the same point.
-
A spot of your reaction mixture.
-
-
Visualization:
-
UV Light (254 nm): Both the starting material and the N-oxide product are UV-active and will appear as dark spots against the fluorescent green background of the TLC plate.
-
Iodine: Placing the dried TLC plate in a chamber with iodine crystals will visualize the spots as brown or yellow-brown.
-
Potassium Permanganate Stain: A dip in a potassium permanganate solution can also be used for visualization.
-
-
Interpretation: The product, this compound, is significantly more polar than the starting material due to the presence of the N-oxide group. Therefore, the product spot will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The co-spot helps to definitively distinguish the product from the starting material, especially if their Rf values are close.
Question 2: My TLC shows multiple spots in the reaction mixture. What could they be?
Answer:
The presence of multiple spots can indicate several possibilities:
-
Incomplete Reaction: If you see both the starting material and product spots, the reaction has not gone to completion.
-
Side Products:
-
Isomeric Impurity: Commercial 4,7-dichloroquinoline can contain the 4,5-dichloroquinoline isomer.[2] This isomer will also undergo N-oxidation, leading to an additional product spot with a similar Rf value.
-
Degradation: Under harsh conditions (e.g., excessive heat or prolonged reaction times), both the starting material and the product can degrade, leading to a variety of minor spots.
-
-
Byproducts from the Oxidant:
-
m-CPBA Method: You will have meta-chlorobenzoic acid as a byproduct. This is a very polar compound and will likely have a very low Rf value or remain on the baseline in many solvent systems.
-
To identify the spots, run a TLC with individual standards of the starting material and, if available, the expected side products.
m-CPBA Method: Troubleshooting
Question 3: My reaction with m-CPBA is very slow or incomplete. What are the possible causes and solutions?
Answer:
This is a common issue, primarily due to the reduced nucleophilicity of the quinoline nitrogen caused by the two electron-withdrawing chlorine atoms.
-
Cause: Insufficient oxidant.
-
Solution: Use a slight excess of m-CPBA. A common protocol uses 1.2 equivalents.[1]
-
-
Cause: Degraded m-CPBA.
-
Solution: m-CPBA can degrade over time, especially if not stored properly in a refrigerator. Use a fresh bottle of the reagent. The purity of commercial m-CPBA is typically around 70-77%, with the remainder being meta-chlorobenzoic acid and water for stability.
-
-
Cause: Low reaction temperature.
-
Solution: While the reaction is often run at room temperature, gentle heating to 40-50 °C can increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
-
Cause: Inappropriate solvent.
-
Solution: Chloroform or dichloromethane (DCM) are the most commonly used solvents.[1] Ensure they are anhydrous, as water can interfere with the reaction.
-
Question 4: I'm having trouble removing the meta-chlorobenzoic acid byproduct during work-up. How can I improve its removal?
Answer:
The acidic byproduct, meta-chlorobenzoic acid, must be removed to obtain a pure product.
-
Aqueous Wash: The standard procedure involves washing the organic layer with an aqueous solution of a weak base.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the most common method.[1] The bicarbonate solution reacts with the acidic byproduct to form the sodium salt, which is soluble in the aqueous layer.
-
10% Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃) Solution: These reagents will not only neutralize the acidic byproduct but also quench any unreacted m-CPBA.
-
-
Troubleshooting the Wash:
-
Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers. To break an emulsion, you can:
-
Add a small amount of brine (saturated aqueous NaCl solution).
-
Allow the mixture to stand for an extended period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the mixture through a pad of Celite.
-
-
-
Purification:
-
Column Chromatography: If the aqueous wash is insufficient, column chromatography is very effective. The meta-chlorobenzoic acid is very polar and will stick to the silica gel, allowing the less polar product to elute first. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[1]
-
Recrystallization: For larger scales where chromatography is less practical, recrystallization can be employed. The choice of solvent is critical. Experiment with solvents in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the byproduct remains soluble. Potential solvents include ethyl acetate, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Hydrogen Peroxide/Acetic Acid Method: Troubleshooting
Question 5: The N-oxidation with hydrogen peroxide and acetic acid is too vigorous and difficult to control, especially on a larger scale. How can I manage the exotherm?
Answer:
This reaction, which forms peracetic acid in situ, can be highly exothermic.
-
Controlled Addition: Add the hydrogen peroxide solution dropwise to the solution of 4,7-dichloroquinoline in acetic acid.
-
Temperature Monitoring: Use an ice bath to maintain the reaction temperature, especially during the addition of the hydrogen peroxide. A thermometer should be placed in the reaction mixture to monitor the internal temperature.
-
Efficient Stirring: Ensure good agitation to prevent the formation of localized hot spots. For larger scale reactions, mechanical stirring is essential.
-
Reverse Addition: In some cases, adding the substrate solution to the oxidizing mixture can provide better control.
Question 6: How do I effectively work up the reaction and remove the acetic acid?
Answer:
Removing the high-boiling acetic acid solvent can be challenging.
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acetic acid with a base. A saturated solution of sodium bicarbonate or sodium carbonate can be used, but be aware that this will generate a large amount of CO₂ gas, so the addition must be slow and with vigorous stirring in an open vessel or a flask with a pressure-equalizing dropping funnel.
-
Extraction: Once neutralized, the product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Azeotropic Removal: On a larger scale, acetic acid can be removed by azeotropic distillation with a solvent like toluene under reduced pressure.
-
Quenching Excess Peroxide: Before product isolation, it is crucial to quench any remaining hydrogen peroxide. This can be done by adding a solution of sodium sulfite or sodium thiosulfate until a test with peroxide indicator strips is negative.
Scale-Up and Safety
Question 7: What are the key safety considerations when scaling up the synthesis of this compound?
Answer:
Scaling up any chemical reaction introduces new safety challenges that must be carefully managed.
-
For the m-CPBA method:
-
Thermal Stability: m-CPBA is an organic peroxide and can be shock-sensitive and thermally unstable, especially in its pure form or at high concentrations in solution.[3]
-
Safe Handling: Avoid contact with metals and combustible materials. Use plastic or ceramic spatulas.
-
Quenching: Always have a quenching agent, such as sodium sulfite or sodium thiosulfate solution, readily available to destroy any excess m-CPBA at the end of the reaction or in case of a spill.[3]
-
Temperature Control: Be prepared to manage the reaction exotherm, especially during the initial phase.
-
-
For the H₂O₂/Acetic Acid method:
-
Exotherm Control: As discussed, this reaction is highly exothermic. Ensure adequate cooling capacity for the scale of your reaction.
-
Peroxide Hazards: Concentrated hydrogen peroxide is a strong oxidant. Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
-
General Scale-Up Considerations:
-
Mixing: Ensure that the stirring is sufficient to maintain a homogenous mixture and prevent localized heating.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. Use a jacketed reactor for better temperature control.
-
Solvent Volumes: The volume of solvents for extraction and washing will increase significantly. Ensure you have appropriately sized vessels and equipment for the work-up.
-
Experimental Protocols
Method 1: N-Oxidation using m-CPBA
Materials:
-
4,7-Dichloroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Chloroform (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform (or DCM).
-
To this solution, add m-CPBA (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 5-7 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with more chloroform/DCM.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2-3 times) to remove meta-chlorobenzoic acid and quench excess m-CPBA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a solid.[1]
Method 2: N-Oxidation using Hydrogen Peroxide/Acetic Acid
Materials:
-
4,7-Dichloroquinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add 30% hydrogen peroxide (excess, e.g., 2-3 eq) dropwise, ensuring the internal temperature does not rise uncontrollably.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite until a negative test on peroxide strips is obtained.
-
Carefully neutralize the acetic acid by the slow, portion-wise addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of N-Oxidation Methods
| Parameter | m-CPBA Method | H₂O₂/Acetic Acid Method |
| Oxidant | meta-Chloroperoxybenzoic acid | Peracetic acid (formed in situ) |
| Solvent | Chloroform or Dichloromethane | Glacial Acetic Acid |
| Temperature | Room Temperature to 40-50 °C | 70 °C |
| Reaction Time | 5-7 hours | 1-2 hours |
| Key Byproduct | meta-Chlorobenzoic acid | Water |
| Work-up | Basic aqueous wash | Peroxide quench, neutralization, extraction |
| Pros | Milder conditions, simpler work-up | Cheaper reagents, higher atom economy |
| Cons | More expensive, peroxide hazard | Exothermic, corrosive solvent, more complex work-up |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol |
| ¹H NMR (CDCl₃) | Shifts will be downfield compared to the starting material due to the deshielding effect of the N-oxide. Protons closer to the N-oxide (e.g., at the 2 and 8 positions) will show the largest shift. |
| ¹³C NMR (CDCl₃) | Carbons adjacent to the nitrogen will be shifted. |
| Mass Spec (ESI+) | Expected m/z: 213.97 [M+H]⁺, with characteristic isotopic pattern for two chlorine atoms. |
| IR (KBr) | Characteristic N-O stretching band around 1250-1300 cm⁻¹. |
Visualizations
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for diagnosing low product yield.
References
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796. [Link]
-
ACS Publications. (2020). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 24(11), 2534–2541. [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(15), 5789. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
University of Rochester. (n.d.). Workup: mCPBA Oxidation. [Link]
-
Solubility of Things. (n.d.). 4,7-Dichloroquinoline. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
-
ResearchGate. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. [Link]
-
ResearchGate. (2020). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. [Link]
-
UCLA Chemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
YouTube. (2018). mCPBA, H2O2, BPO - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab. [Link]
-
University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
-
NIH. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link]
-
ResearchGate. (2012). 4,7-Dichloroquinoline. [Link]
-
Colorado College. (n.d.). TLC Visualization Methods. [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]
-
MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. International Journal of Molecular Sciences, 22(21), 1148. [Link]
-
EPFL. (n.d.). H2O2; etc.) Peroxides and peracids are useful oxidants in synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
ResearchGate. (2018). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. [Link]
Sources
Technical Support Center: Improving Regioselectivity of Reactions with 4,7-Dichloroquinoline 1-Oxide
Welcome to the technical support center for navigating the complexities of regioselective reactions with 4,7-dichloroquinoline 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the outcomes of your experiments. Here, we will dissect the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative scientific literature.
Understanding the Challenge: The Duality of Reactivity
This compound presents a fascinating yet challenging substrate for synthetic chemists. The presence of two chlorine atoms at electronically distinct positions (C4 and C7) and the N-oxide functionality introduces a nuanced reactivity profile. The N-oxide group is a powerful tool, capable of directing functionalization to the C2 and C8 positions through C-H activation.[1][2][3] Simultaneously, the chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C7 due to the electron-withdrawing effect of the adjacent nitrogen atom.[4] This inherent electronic bias is the cornerstone of achieving regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) - Mixture of C4 and C7 Substituted Products
Symptom: You are attempting a nucleophilic substitution with an amine or alcohol and obtaining a mixture of isomers, with the nucleophile attached at both the C4 and C7 positions, leading to difficult purification and reduced yield of the desired C4-substituted product.
Probable Causes:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for substitution at the less reactive C7 position.
-
Strongly Basic Conditions: While a base is often necessary to scavenge the HCl byproduct, a very strong or concentrated base can promote side reactions, including substitution at C7.
-
Nucleophile Reactivity: Highly reactive nucleophiles may exhibit reduced selectivity.
Solutions & Scientific Rationale:
-
Optimize Reaction Temperature: Begin with milder conditions (e.g., room temperature or slightly elevated temperatures) and gradually increase if the reaction is too slow. The goal is to find the "sweet spot" where the C4 substitution proceeds efficiently without significant C7 substitution. The C4 position's reactivity is enhanced by the stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen, an effect less pronounced for the C7 position.[4]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) to neutralize the acid formed.[4] This minimizes the risk of the base itself acting as a competing nucleophile.
-
Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction at the C4 position.[4] These solvents effectively solvate the cation, leaving the nucleophile more reactive.
-
Control Stoichiometry: Using a modest excess of the nucleophile can help drive the reaction to completion at the more reactive C4 site before significant C7 substitution occurs.[5]
| Parameter | Recommendation for C4 Selectivity | Rationale |
| Temperature | Start at room temperature, then gradually increase to 80-120°C. | Minimizes energy input to prevent overcoming the higher activation energy for C7 substitution. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA. | Non-nucleophilic bases prevent competition with the primary nucleophile. |
| Solvent | DMF, DMSO, NMP. | Polar aprotic solvents stabilize the charged intermediate of the SNAr reaction. |
| Nucleophile Molar Ratio | 1.1 to 2.0 equivalents. | Sufficient to drive the primary reaction without promoting side reactions. |
Issue 2: Unwanted C2-Functionalization During SNAr at C4
Symptom: While performing a nucleophilic substitution at C4, you observe a byproduct resulting from functionalization at the C2 position.
Probable Causes:
-
Presence of a Transition Metal Catalyst: Trace amounts of transition metals (e.g., palladium, copper) can catalyze C-H activation at the C2 position, a reaction facilitated by the N-oxide directing group.[2][3]
-
Reaction with Specific Reagents: Certain reagents, particularly under acidic conditions, can promote functionalization at the C2 position. For instance, reactions with nitriles in the presence of a strong acid can lead to C2-amidation.[1]
Solutions & Scientific Rationale:
-
Ensure Metal-Free Conditions: Use meticulously clean glassware and high-purity reagents to avoid trace metal contamination. If a palladium-catalyzed reaction was previously conducted in the same glassware, thorough cleaning with aqua regia may be necessary.
-
Avoid Activating Reagents for C-H Functionalization: If your goal is solely C4 substitution, avoid conditions known to promote C2 functionalization, such as the use of palladium catalysts or strong acids in combination with certain nucleophiles.[1][3]
Issue 3: Low Yield or No Reaction at the C8 Position via C-H Activation
Symptom: You are attempting a directed C-H functionalization at the C8 position using a transition metal catalyst but observe low conversion of the starting material or a mixture of isomers.
Probable Causes:
-
Incorrect Catalyst/Ligand System: The choice of metal and ligand is crucial for directing the C-H activation to the C8 position. While the N-oxide can direct to C2, specific conditions are required to favor the formation of the more stable 5-membered metallacycle intermediate for C8 functionalization.[2][6]
-
Suboptimal Reaction Conditions: The solvent, temperature, and additives play a significant role in the efficiency and regioselectivity of C-H activation.[7]
Solutions & Scientific Rationale:
-
Select the Appropriate Catalytic System: For C8 functionalization, iridium and rhodium catalytic systems have shown high regioselectivity.[6] Ligand-free palladium catalysis can also be steered towards C8 arylation under specific conditions.[7]
-
Optimize Reaction Conditions:
-
Solvent: A mixture of acetic acid and water has been shown to promote the C8 palladation pathway.[7]
-
Additives: An acid additive can be crucial in the rate-determining protodemetalation step for some catalytic systems.[6]
-
Microwave Irradiation: This technique can significantly accelerate C8-selective reactions.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is the C4-chloro group so much more reactive than the C7-chloro group in nucleophilic aromatic substitution?
A1: The enhanced reactivity of the C4-chloro group is primarily due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring. This nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thus lowering the activation energy for the substitution at the C4 position.[4] The C7 position is further away from the nitrogen, so this stabilizing effect is significantly diminished.
Q2: I want to achieve C2-functionalization. What are the general conditions I should consider?
A2: C2-functionalization of quinoline N-oxides is typically achieved through transition metal-catalyzed C-H activation. Palladium catalysts, such as Pd(OAc)₂, are commonly used.[3][8] The N-oxide acts as a directing group, facilitating the formation of a metallacycle intermediate that leads to functionalization at the C2 position.[2]
Q3: Can I selectively functionalize the C7 position?
A3: While direct and selective functionalization of the C7 position in the presence of a C4-chloro group is challenging due to the lower reactivity of the C7-chloro group, it is not impossible. One strategy is to first perform a nucleophilic substitution at the C4 position with a desired group. The resulting 4-substituted-7-chloroquinoline can then be subjected to reactions at the C7 position, such as Buchwald-Hartwig amination or other cross-coupling reactions, which are capable of activating the less reactive C-Cl bond.[4]
Q4: How do I prepare the this compound starting material?
A4: this compound is typically prepared by the oxidation of 4,7-dichloroquinoline. A common and effective oxidizing agent is m-chloroperbenzoic acid (m-CPBA) in a solvent like chloroform.[1] Another method involves using a mixture of acetic acid and 30% hydrogen peroxide.[1]
Experimental Protocols
Protocol 1: Regioselective C4-Amination of this compound
This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine.
Materials:
-
This compound
-
Amine of choice (2.0 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Add the amine (2.0 mmol) to the stirring mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of this compound
This protocol provides a method for the synthesis of the N-oxide starting material.[1]
Materials:
-
4,7-Dichloroquinoline
-
m-Chloroperbenzoic acid (m-CPBA, 1.2 equivalents)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 4,7-dichloroquinoline (1.0 mmol) in chloroform (2.5 mL).
-
Gradually add m-CPBA (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 5 hours at room temperature, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizing Reaction Pathways
Caption: Decision workflow for regioselective functionalization.
Caption: SNAr mechanism and regioselectivity rationale.
References
- Benchchem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Benchchem. Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.
- Benchchem. Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization.
- Benchchem. Technical Support Center: Functionalization of the Quinoline Ring.
-
PubMed Central (PMC). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
- Benchchem. Technical Support Center: Amination of 4,7-Dichloroquinoline.
- Benchchem. Improving regioselectivity in the synthesis of disubstituted quinolines.
-
Institute for Basic Science. Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A-Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 4,7-Dichloroquinoline 1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the unambiguous structural confirmation of intermediates is paramount. 4,7-Dichloroquinoline serves as a cornerstone building block for several widely-used antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Its N-oxide derivative, 4,7-dichloroquinoline 1-oxide, is a key intermediate for further functionalization of the quinoline ring, particularly at the C2 position, opening avenues for novel drug analogues.[2]
This guide provides an in-depth comparison of synthetic routes to this compound and establishes a rigorous, multi-technique spectral analysis framework for its validation. The protocols and validation logic described herein are designed to form a self-validating system, ensuring the highest degree of confidence in product identity and purity for downstream applications.
I. Synthesis of this compound: A Comparative Overview
The conversion of a quinoline to its corresponding N-oxide is a foundational transformation in heterocyclic chemistry. The introduction of the N-oxide functionality alters the electronic properties of the ring, making it amenable to regioselective additions that are otherwise challenging to achieve.[2]
Primary Synthetic Route: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
The most common and reliable method for the N-oxidation of 4,7-dichloroquinoline is the use of meta-chloroperoxybenzoic acid (m-CPBA).
Causality of Experimental Choice:
-
Efficacy and Mildness: m-CPBA is a highly effective oxidizing agent for nitrogen heterocycles that operates under mild, often ambient, temperature conditions. This minimizes the risk of side reactions, such as the hydrolysis of the reactive C4-chloro group, which can occur under harsher conditions.
-
Selectivity: It selectively oxidizes the nitrogen atom without affecting the chloro-substituents or the aromatic rings.
-
Workup Simplicity: The byproduct of the reaction, m-chlorobenzoic acid, can be easily removed through a simple basic wash during the workup procedure.[2]
A recent study outlines a straightforward procedure where 4,7-dichloroquinoline is treated with 1.2 equivalents of m-CPBA in chloroform at room temperature, affording the desired N-oxide in an 81% yield after 5 hours.[2]
Alternative Synthetic Routes
While m-CPBA is preferred, other oxidizing systems can achieve the N-oxidation of quinolines. These methods can be useful if m-CPBA is unavailable or if different reaction conditions are desired.
-
Hydrogen Peroxide in Acetic Acid: This classic combination forms in situ peracetic acid, a strong oxidant. This method is cost-effective but often requires elevated temperatures (e.g., 70 °C), which can increase the risk of byproduct formation.[2] One report notes an 87% yield using this method.[2]
-
Other Peroxy Acids: Reagents like peracetic acid or trifluoroperacetic acid are also effective but can be more hazardous and less stable than m-CPBA.
Comparison of Synthesis Methods
| Method | Oxidizing Agent | Typical Conditions | Yield | Advantages | Disadvantages |
| Primary | m-CPBA | Chloroform, Room Temp, 5h | ~81%[2] | Mild, Selective, Simple Workup | Higher Reagent Cost |
| Alternative | H₂O₂ / Acetic Acid | 70 °C, 1h | ~87%[2] | Cost-Effective | Higher Temp, Potential Side Reactions |
II. The Core of Confidence: Multi-Technique Spectral Validation
The identity of the synthesized this compound must be confirmed unequivocally. Relying on a single analytical technique is insufficient; a self-validating system employs converging evidence from multiple, independent spectral methods. The following sections detail the expected spectral data, contrasting it with the starting material, 4,7-dichloroquinoline, to provide a clear validation framework.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR is the first line of inquiry for confirming the N-oxidation. The introduction of the oxygen atom on the nitrogen significantly alters the electron density of the pyridine ring, leading to predictable downfield shifts (deshielding) of adjacent protons, particularly the H-2 proton.
Comparison of ¹H NMR Data (CDCl₃)
| Proton | 4,7-Dichloroquinoline (Starting Material) δ (ppm), J (Hz)[3] | Expected this compound δ (ppm) | Rationale for Shift |
| H-2 | 8.78 (d, J = 4.8) | ~8.9 - 9.1 | Strong deshielding due to proximity to the new, electron-withdrawing N⁺-O⁻ bond. |
| H-3 | 7.48 (d, J = 4.8) | ~7.6 - 7.8 | Moderate deshielding. |
| H-5 | 8.15 (d, J = 9.2) | ~8.2 - 8.4 | Minor deshielding from the overall electronic change. |
| H-6 | 7.59 (dd, J = 9.2, 2.4) | ~7.7 - 7.9 | Minor deshielding. |
| H-8 | 8.11 (d, J = 2.4) | ~8.5 - 8.7 | Significant deshielding due to the peri-interaction with the N-oxide oxygen. |
This comparative analysis is crucial. Observing the significant downfield shift of H-2 and H-8 is a primary indicator of successful N-oxidation.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Similar to ¹H NMR, the ¹³C NMR spectrum will reflect the electronic changes in the ring system. Carbons adjacent to the N-oxide (C-2 and C-8a) are expected to show the most significant shifts.
Comparison of ¹³C NMR Data (CDCl₃)
| Carbon | 4,7-Dichloroquinoline (Starting Material) δ (ppm) | Expected this compound δ (ppm) | Rationale for Shift |
| C-2 | ~152 | ~140-145 | Shielded (shifted upfield) due to the resonance contribution of the N⁺-O⁻ bond. |
| C-3 | ~123 | ~120-122 | Minor shift. |
| C-4 | ~149 | ~148-150 | Minor shift. |
| C-4a | ~128 | ~125-127 | Minor shift. |
| C-5 | ~128 | ~129-131 | Minor shift. |
| C-6 | ~125 | ~126-128 | Minor shift. |
| C-7 | ~136 | ~137-139 | Minor shift. |
| C-8 | ~122 | ~118-120 | Shielded (shifted upfield). |
| C-8a | ~150 | ~140-143 | Shielded (shifted upfield) due to proximity to the N-oxide. |
Note: While ¹³C NMR data for the starting material is available, the expected shifts for the product are predictive based on known N-oxidation effects on quinoline systems.[4][5]
C. Infrared (IR) Spectroscopy: Identifying the Key Functional Group
IR spectroscopy provides definitive proof of the N-O bond's formation. The N-O stretching vibration in aromatic N-oxides is a strong, characteristic absorption that is absent in the starting material.
Key IR Absorptions (cm⁻¹)
| Functional Group | Starting Material (4,7-Dichloroquinoline) | Product (this compound) | Significance |
| N-O Stretch | Absent | ~1250 - 1350 | Primary diagnostic peak for N-oxide formation. |
| Aromatic C=C/C=N | ~1400 - 1600 | ~1400 - 1600 | Confirms the aromatic core is intact. |
| C-Cl Stretch | ~1000 - 1100 | ~1000 - 1100 | Confirms the presence of chloro-substituents. |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 | Confirms the presence of aromatic C-H bonds. |
The appearance of a strong band in the 1250-1350 cm⁻¹ region is a critical validation point.
D. Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, confirming that an oxygen atom has been incorporated into the starting material. The isotopic pattern is also a crucial piece of evidence due to the presence of two chlorine atoms.
Expected Mass Spectrometry Data
| Parameter | Starting Material (C₉H₅Cl₂N) | Product (C₉H₅Cl₂NO) |
| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂NO |
| Molecular Weight | 197.05 g/mol [1] | 214.04 g/mol [6] |
| [M]⁺ (m/z) | 197 | 213 (Monoisotopic) |
| [M+2]⁺ (m/z) | 199 | 215 |
| [M+4]⁺ (m/z) | 201 | 217 |
| Isotopic Ratio (M:M+2:M+4) | ~9:6:1 | ~9:6:1 |
The observation of the correct molecular ion cluster with the characteristic 9:6:1 ratio for two chlorine atoms provides unambiguous confirmation of the elemental composition.[7]
III. Diagrams and Workflows
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
Caption: Logic diagram illustrating the multi-technique validation process.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound[2]
Materials:
-
4,7-Dichloroquinoline (1.0 mmol, 198 mg)
-
m-Chloroperoxybenzoic acid (m-CPBA, ≤77%) (1.2 mmol, ~270 mg)
-
Chloroform (CHCl₃), 2.5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (10 mL), magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature.
-
Addition of Oxidant: Gradually add m-CPBA (1.2 mmol) to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, neutralize the mixture with a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel if necessary.
Protocol 2: Sample Preparation for Spectral Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or another appropriate ionization method.
V. Troubleshooting and Common Pitfalls
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material, the m-CPBA may have degraded. Add an additional portion (0.2-0.3 equiv) and allow more time. Ensure reagents are dry.
-
Presence of 7-chloro-4-hydroxyquinoline: Formation of this hydrolysis byproduct is indicated by a new, often insoluble, solid.[8] It can be identified by MS. To avoid this, ensure all glassware and solvents are anhydrous.
-
Purification Challenges: The N-oxide is more polar than the starting material. If column chromatography is needed, a more polar eluent system (e.g., ethyl acetate in hexanes or methanol in dichloromethane) will be required.
By following this comprehensive guide, researchers can confidently synthesize, purify, and validate the structure of this compound, ensuring the quality and integrity of this critical intermediate for advanced drug discovery programs.
References
-
MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI. Retrieved from [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. Retrieved from [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N)... ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Retrieved from [Link]
-
Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. LookChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2021). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. National Center for Biotechnology Information. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 4,7-Dichloroquinoline 1-Oxide and Its Derivatives
An In-Depth Technical Guide
Introduction: The Quinoline Scaffold and the Significance of N-Oxidation
The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities ranging from antimalarial to anticancer and antimicrobial.[1][2] The parent compound, 4,7-dichloroquinoline, serves as a pivotal intermediate in the synthesis of renowned antimalarial drugs, most notably chloroquine and hydroxychloroquine.[3][4][5]
The introduction of an N-oxide functional group to the quinoline core is a strategic modification that significantly alters the molecule's physicochemical properties.[6] This N-oxidation enhances the electron-withdrawing nature of the nitrogen atom, modifies the molecule's polarity, and can profoundly impact its biological efficacy and metabolic fate.[6][7] This guide provides a comparative analysis of the biological activities of 4,7-dichloroquinoline 1-oxide and its structurally related derivatives, offering experimental data and mechanistic insights for researchers in drug discovery and development.
Comparative Biological Activities: A Multi-faceted Profile
The derivatization of the this compound scaffold unlocks a diverse spectrum of biological activities. The following sections compare the performance of these compounds across several key therapeutic areas.
Antiprotozoal and Larvicidal Activity
The 4,7-dichloroquinoline core is historically linked to antimalarial agents.[3][8] Recent studies have not only reinforced this but also expanded the scope to include potent larvicidal effects against disease vectors. A synthesized derivative of 4,7-dichloroquinoline demonstrated remarkable in-vitro antiplasmodial efficacy against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum, with IC₅₀ values of 6.7 nM and 8.5 nM, respectively, outperforming chloroquine itself.[9]
Furthermore, these compounds are highly toxic to the developmental stages of mosquito vectors. 4,7-dichloroquinoline and its derivatives have shown significant larvicidal and pupicidal properties against Anopheles stephensi (a malaria vector) and Aedes aegypti (a dengue vector).[4][9][10] The insertion of specific alkoxy groups at the 4-position of the 7-chloroquinoline core has been shown to enhance this larvicidal activity significantly.[10]
Table 1: Comparative Larvicidal Activity (LC₅₀) Against Mosquito Vectors
| Compound | Vector Species | Life Stage | LC₅₀ (µM/mL) | Reference |
|---|---|---|---|---|
| 4,7-dichloroquinoline | Anopheles stephensi | 1st Instar Larva | 4.408 | [9] |
| 4,7-dichloroquinoline | Anopheles stephensi | Pupa | 7.958 | [9] |
| 4,7-dichloroquinoline | Aedes aegypti | 1st Instar Larva | 5.016 | [9] |
| 4,7-dichloroquinoline | Aedes aegypti | Pupa | 10.669 | [9] |
| 4-(2-chloroethoxy)-7-chloroquinoline | Aedes aegypti | Larva | 0.02 ppm | [10] |
| 4-(pentyloxy)-7-chloroquinoline | Aedes aegypti | Larva | 2.51 ppm |[10] |
Anticancer Activity
The anticancer potential of quinoline derivatives is a rapidly growing field of research.[6][11] The mechanisms of action are diverse, often involving the inhibition of protein kinases, disruption of cell cycle progression, and the induction of apoptosis.[11] Derivatives of 4,7-dichloroquinoline, particularly 4-aminoquinoline analogues, have demonstrated potent cytotoxic effects against various human cancer cell lines.[8] For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active compound against MCF7 and MDA-MB-468 breast cancer cell lines.[8]
Other quinoline-based compounds, such as clioquinol and nitroxoline, have been shown to exert their anticancer effects by inhibiting the oncogenic FoxM1 signaling pathway in cholangiocarcinoma cells.[12] This inhibition leads to the downregulation of key downstream targets involved in cell proliferation and survival, such as cyclin D1, CENP-B, and survivin.[12]
Table 2: Comparative Anticancer Activity (IC₅₀) of Quinolone Analogues
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 3d* | HCT116 | Colon Carcinoma | 46.5 | [13] |
| Compound 3d* | A549 | Lung Carcinoma | 51.3 | [13] |
| Compound 3d* | PC3 | Prostate Carcinoma | 58.7 | [13] |
| Compound 3d* | MCF-7 | Breast Carcinoma | 34.2 | [13] |
| Compound 3g** | HCT116 | Colon Carcinoma | 28.4 | [13] |
| Compound 3g** | A549 | Lung Carcinoma | 39.1 | [13] |
| Compound 3g** | PC3 | Prostate Carcinoma | 41.2 | [13] |
| Compound 3g** | MCF-7 | Breast Carcinoma | 30.5 | [13] |
*4-Hydroxy-1-(4-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione **4-Hydroxy-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Antimicrobial Activity
Quinoline N-oxides and their analogues exhibit significant antimicrobial properties. A related class of compounds, quinoxaline 1,4-di-N-oxides, are known to be potent antibacterial agents, particularly against anaerobic bacteria.[7][14] The N-oxide groups are essential for this activity.[14] The proposed mechanism involves the bioreductive activation of the N-oxide groups under hypoxic or anaerobic conditions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to bacterial DNA and other cellular components.[14] It is highly probable that quinoline 1-oxides operate via a similar redox-activated mechanism.
Various novel 7-chloroquinoline derivatives have been synthesized and shown to be effective against a panel of pathogenic bacteria, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[1]
Table 3: Comparative Antibacterial Activity (Zone of Inhibition) of 7-Chloroquinoline Derivatives
| Compound | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | S. pyogenes (mm) | Reference |
|---|---|---|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile (5) | 11.00 ± 0.03 | - | 11.00 ± 0.03 | - | [1] |
| 2,7-dichloroquinoline-3-carboxamide (6) | - | 11.00 ± 0.04 | - | - | [1] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | - | - | - | 11.00 ± 0.02 | [1] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | - | 12.00 ± 0.00 | - | - | [1] |
| Amoxicillin (Standard) | 18.00 ± 0.00 | 18.00 ± 0.00 | 18.00 ± 0.00 | 18.00 ± 0.00 |[1] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is intricately linked to their chemical structure. The strategic placement of various substituents on the quinoline 1-oxide core dictates their potency and selectivity.
-
The N-Oxide Group: This moiety is often crucial for antimicrobial activity, acting as a pro-drug that is activated under the hypoxic conditions prevalent in bacterial or tumor microenvironments.[7][14]
-
Substitution at C4: The nature of the substituent at the C4 position dramatically influences activity. Replacing the chlorine atom with various aminoalkane or alkoxy chains can enhance anticancer and larvicidal potency.[8][10]
-
Substitution at C7: The chlorine atom at the C7 position is a common feature in many active compounds, including chloroquine, and appears to be important for antimalarial and cytotoxic effects.
-
Other Substituents: The introduction of electron-releasing groups (e.g., -OCH₃) versus electron-withdrawing groups (e.g., -F, -Cl) can fine-tune the electronic properties of the entire molecule, impacting its interaction with biological targets.[15] For related quinolone structures, a fluorine atom is known to broaden the spectrum of antibacterial activity.[16]
Visualizing Key Processes
To better understand the synthesis and mechanisms, the following diagrams illustrate key workflows and pathways.
Caption: General synthesis workflow for this compound and its derivatives.
Caption: Proposed bioreductive activation mechanism for antimicrobial activity.
Caption: Workflow for the in vitro biological screening of synthesized compounds.
Experimental Protocols
The following protocols represent standardized methods for synthesizing and evaluating the biological activity of these compounds.
Protocol 1: Synthesis of a 4-Aminoquinoline Derivative
This protocol is adapted from methods used for the synthesis of N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine.[8]
-
Reactant Mixture: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) with a molar excess of the desired amine (e.g., ethane-1,2-diamine, 2.0 eq).
-
Heating: Slowly heat the mixture to 80°C over 1 hour with continuous stirring.
-
Reaction: Increase the temperature to 130°C and maintain for 7 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Extraction: Dissolve the cooled mixture in a suitable organic solvent, such as dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure of the purified compound using NMR and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This protocol is a standard method for assessing antibacterial activity.[2]
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Placement: Aseptically place the impregnated discs onto the surface of the inoculated agar plate. Also, place a solvent control disc (DMSO only) and a positive control disc (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTS Assay)
This colorimetric assay is used to assess the effect of compounds on cancer cell viability.[12]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Outlook
This compound and its derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The data clearly indicates their potent and multifaceted biological activities, spanning antiprotozoal, anticancer, and antimicrobial applications. The structure-activity relationships highlighted in this guide underscore the critical importance of strategic chemical modification to optimize potency and selectivity. Future research should focus on synthesizing novel derivatives with improved pharmacokinetic profiles and reduced toxicity, exploring synergistic combinations with existing drugs, and further elucidating the precise molecular mechanisms underlying their diverse biological effects.
References
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022-03-19). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2018-02-27). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Structure--activity relationship of quinolones. (1989-02). PubMed. Available from: [Link]
-
4,7-Dichloroquinoline. Wikipedia. Available from: [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Available from: [Link]
-
Quinoline 1-oxide. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011-09-01). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI. Available from: [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017-06-20). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. (2024-08-15). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015-04-08). Dove Medical Press. Available from: [Link]
-
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2022-11-23). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Exploring 4,7-Dichloroquinoline: Properties, Applications, and Synthesis. Acme Synthetic Chemicals. Available from: [Link]
-
Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021-12-17). ResearchGate. Available from: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2024-02-05). National Center for Biotechnology Information (NCBI). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline N-Oxide Synthesis: A Comparative Study of Oxidizing Agents
Introduction: The Enduring Significance of Quinoline N-Oxides
Quinoline N-oxides are far more than mere synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of biologically active compounds and functional materials.[1] The introduction of the N-oxide functionality dramatically alters the electronic landscape of the quinoline ring system. This activation renders the C2 and C4 positions susceptible to nucleophilic attack and facilitates a range of regioselective C-H functionalization reactions that are otherwise challenging to achieve with the parent quinoline.[1][2] This heightened reactivity makes quinoline N-oxides indispensable precursors for the development of novel pharmaceuticals, agrochemicals, and catalysts.[3][4]
This guide provides a comparative analysis of common oxidizing agents for the synthesis of quinoline N-oxides, grounded in experimental data and mechanistic rationale. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors. We will delve into the nuances of each method, from the workhorse peroxy acids to greener, catalyst-driven alternatives, providing not just protocols, but the underlying principles that govern their efficacy and safety.
Comparative Analysis of Oxidizing Agents
The choice of an oxidizing agent for the N-oxidation of quinolines is a critical decision that impacts yield, purity, substrate scope, safety, and scalability. Below, we compare the performance of several widely used methods.
| Oxidizing Agent | Typical Conditions | Yield Range (%) | Advantages | Disadvantages |
| m-CPBA | CH₂Cl₂ or CHCl₃, rt or reflux | 70-95% | High yields, reliable, well-established.[5] | Shock-sensitive when pure[5], acidic byproduct can be problematic for sensitive substrates, chromatographic purification often required. |
| Peracetic Acid | Glacial acetic acid, H₂O₂, 65-75 °C | 70-85% | Cost-effective, generated in situ.[6] | Requires elevated temperatures, strong acidic conditions. |
| Hydrogen Peroxide (Catalytic) | H₂O₂, catalyst (e.g., Na₂WO₄), rt | 80-95% | "Green" oxidant (water is the only byproduct), mild conditions, high yields.[7] | Catalyst may be required, optimization of catalyst loading and reaction time may be necessary. |
| Urea-Hydrogen Peroxide (UHP) | Anhydride (e.g., TFAA or maleic anhydride), solvent (e.g., CH₂Cl₂) | 80-95% | Stable, safe, and easy-to-handle solid source of H₂O₂.[8] | Requires an activator (anhydride), can be less cost-effective than aqueous H₂O₂. |
| Oxone® | Solvent (e.g., CH₃CN/H₂O), rt | 75-90% | Stable solid, easy to handle, effective for a range of N-heterocycles.[9] | A complex salt mixture, can lead to heterogeneous reaction mixtures. |
| Caro's Acid (H₂SO₅) | Generated in situ from H₂SO₄ and H₂O₂ or a persulfate salt. | High | Very powerful oxidant.[10] | Highly corrosive and potentially explosive[10][11], requires careful preparation and handling. |
Mechanistic Insights: The Electrophilic Attack
The N-oxidation of quinoline is fundamentally an electrophilic attack by the oxidizing agent on the lone pair of electrons of the nitrogen atom.[12] The facility of this reaction is influenced by the electron density on the nitrogen and the electrophilicity of the oxidant.
For peroxy acids like m-CPBA and peracetic acid, the reaction proceeds through a concerted mechanism where the nitrogen lone pair attacks the electrophilic peroxide oxygen, leading to the formation of the N-O bond and cleavage of the O-O bond.[12]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment before proceeding with any new experimental procedure.
Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a robust and widely applicable method for the synthesis of quinoline N-oxides.
Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired quinoline (1.0 equiv.) in dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1-1.5 equiv., typically ~77% purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic N-Oxidation using Hydrogen Peroxide and Sodium Tungstate
This method represents a greener alternative, utilizing a stable catalyst and producing water as the primary byproduct.
Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the quinoline (1.0 equiv.) in methanol or water.
-
Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.01-0.05 equiv.) to the solution and stir until it dissolves.
-
Addition of Hydrogen Peroxide: Add 30% aqueous hydrogen peroxide (2.0-3.0 equiv.) dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, quench any remaining hydrogen peroxide by the careful addition of a small amount of manganese dioxide (MnO₂) or a saturated solution of sodium sulfite. Filter the mixture to remove any solids.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can often be of high purity.
-
Purification: If necessary, the product can be purified by recrystallization.
Safety and Handling of Oxidizing Agents
Working with oxidizing agents requires strict adherence to safety protocols to mitigate the risks of fire, explosion, and corrosive exposure.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[14]
-
Segregation: Store oxidizing agents away from flammable and combustible materials, reducing agents, and sources of heat.[15]
-
Handling: Use inert materials like glass or ceramic for transferring and handling solid oxidizers.[16] Avoid friction, grinding, or impact, especially with solid peroxides like m-CPBA.[16]
-
Quenching: Always have a plan for safely quenching excess oxidant at the end of the reaction.
-
Scale-up: Be aware that the exothermic nature of oxidation reactions can become a significant hazard upon scale-up. A thorough safety review is essential before attempting large-scale synthesis.
Conclusion and Future Perspectives
The synthesis of quinoline N-oxides is a mature field, yet it continues to evolve. While traditional reagents like m-CPBA remain highly effective and reliable, the principles of green chemistry are driving the adoption of catalytic methods using hydrogen peroxide.[17][18] The choice of oxidant will ultimately depend on the specific substrate, the desired scale of the reaction, and the available resources. For exploratory, small-scale synthesis, the convenience and predictability of m-CPBA are often favored. For larger-scale, process-oriented applications, the safety, cost, and environmental benefits of catalytic hydrogen peroxide systems are increasingly compelling. Future research will likely focus on the development of even more efficient and selective catalysts, potentially enabling N-oxidation under even milder conditions and with broader substrate compatibility.
References
-
Cardona, F., & Soldaini, G. (n.d.). Urea hydrogen peroxide. Organic Syntheses Procedure. Retrieved from [Link]
- Caro's Acid. (2013). In Handbook of Reagents for Organic Synthesis.
-
Dutka, V., Midyana, G., Dutka, Y., & Pal'chikova, O. (2022). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. Shevchenko Scientific Society. Retrieved from [Link]
-
Environment, Health & Safety - University of Illinois. (2019). Oxidizers. Division of Research Safety. Retrieved from [Link]
-
Francesca Cardona, and Gianluca Soldaini. - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Hydrogen Peroxide and Caro's Acid Powerful Oxidants for Cyanide Destruction. (n.d.). 911 Metallurgist. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
MDPI. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
NIH. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
NIH. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PubMed Central. Retrieved from [Link]
-
Quora. (2019). What is peroxomonosulphuric acid? How is it prepared?. Retrieved from [Link]
-
ResearchGate. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. Retrieved from [Link]
-
RSC Publishing. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Retrieved from [Link]
-
Synfacts. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
University of Alberta. (n.d.). Oxidizing Agents. AFNS Safety. Retrieved from [Link]
-
YouTube. (2020). Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis. Retrieved from [Link]
-
YouTube. (2022). Reagent: Oxone preparation & reactivity by Dr. Tanmoy Biswas. Retrieved from [Link]
-
Zhang, X., et al. (2018). Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. Water Research, 147, 189-198. Retrieved from [Link]
-
CABI Digital Library. (2022). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. Retrieved from [Link]
-
MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved from [Link]
-
NIH. (n.d.). Tuning the Catalytic Performance of Cobalt Nanoparticles by Tungsten Doping for Efficient and Selective Hydrogenation of Quinolines under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2. Retrieved from [Link]
-
RSC Publishing. (2024). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Retrieved from [Link]
-
Semantic Scholar. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. Caro’s Acid [studfile.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,7-Dichloroquinoline Derivatives: In Vitro Efficacy vs. In Vivo Performance
A Technical Guide for Researchers in Drug Discovery and Development
The 4,7-dichloroquinoline (DCQ) scaffold is a cornerstone in medicinal chemistry, famously serving as the foundational structure for the renowned antimalarial drug, chloroquine.[1][2] Its derivatives have been extensively explored for a wide range of therapeutic applications, primarily focusing on antimalarial and anticancer activities.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo activities of compounds based on the 4,7-dichloroquinoline framework, with a forward-looking perspective on the potential role of the 1-oxide moiety in modulating biological effects.
While the parent 4,7-dichloroquinoline is a critical intermediate for synthesizing drugs like amodiaquine, chloroquine, and hydroxychloroquine, this guide will delve into the biological activities of its various analogs.[1][5] We will explore the nuances of their performance in controlled laboratory settings versus complex biological systems, offering insights into the structure-activity relationships that govern their therapeutic potential.
The Landscape of 4,7-Dichloroquinoline Derivatives: A Tale of Two Battlefields
The development of effective therapeutic agents from the 4,7-dichloroquinoline scaffold has primarily targeted two major diseases: malaria and cancer. The chemical versatility of the quinoline ring allows for modifications that can significantly alter the compound's biological activity, selectivity, and pharmacokinetic profile.
Antimalarial Activity: Beyond Chloroquine
The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new 4-aminoquinoline analogs. The primary mechanism of action for many of these compounds is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.
In Vitro Assessment:
The initial screening of novel antimalarial candidates typically involves in vitro assays against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[6] Key metrics such as the 50% inhibitory concentration (IC50) are determined to quantify the potency of the compounds.
Table 1: Representative In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound ID | Modification | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | Standard | 3D7 (CQS) | 10-20 | [2] |
| Chloroquine | Standard | K1 (CQR) | 100-200 | [2] |
| Compound 3d | Modified Side Chain | 3D7 (CQS) | <10 | [2] |
| Compound 3d | Modified Side Chain | K1 (CQR) | <50 | [2] |
| Compound 3e | Modified Side Chain | 3D7 (CQS) | <10 | [2] |
| Compound 3e | Modified Side Chain | K1 (CQR) | <50 | [2] |
Causality Behind Experimental Choices: The use of both CQS and CQR strains is crucial to identify compounds that can overcome existing resistance mechanisms. The SYBR Green I based assay is a common, reliable, and high-throughput method for determining parasite viability.[6]
In Vivo Evaluation:
Promising candidates from in vitro studies are then advanced to in vivo testing in animal models, typically mice infected with rodent malaria parasites like Plasmodium berghei.[2] These studies provide critical information on the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a whole organism.
A study on new 4-aminoquinoline-based compounds revealed that while several derivatives showed potent in vitro activity, their in vivo efficacy varied. For instance, compound 3d, despite its excellent in vitro profile, exhibited only moderate inhibition of parasitemia in P. berghei infected mice when administered orally.[2] This discrepancy highlights the importance of in vivo validation, as factors like poor oral bioavailability and rapid metabolism can significantly limit a drug's therapeutic effect.[2]
Anticancer Potential: A New Frontier for an Old Scaffold
The quinoline scaffold has also emerged as a "privileged structure" in the development of anticancer agents.[7] Derivatives of 4,7-dichloroquinoline have demonstrated cytotoxic effects against a variety of cancer cell lines.
In Vitro Cytotoxicity:
The anticancer activity of these compounds is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The 50% growth inhibition (GI50) is a common metric used to quantify the potency of the compounds.
A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast cancer cell lines, MCF7 and MDA-MB468.[8] The results showed that several compounds exhibited significant cytotoxicity, with some being more potent than the parent compound, chloroquine.[8]
Table 2: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines
| Compound ID | R Group at Position 7 | Cell Line | GI50 (µM) | Reference |
| Chloroquine | Cl | MDA-MB468 | >40 | [8] |
| Compound 5 | Cl | MDA-MB468 | 8.73 | [8] |
| Compound 6 | F | MDA-MB468 | 11.47 | [8] |
| Chloroquine | Cl | MCF-7 | 20.72 | [8] |
| Compound 5 | Cl | MCF-7 | 11.52 | [8] |
Mechanistic Insights: The anticancer mechanism of 4-aminoquinolines is often linked to the inhibition of autophagy, a cellular process that cancer cells can exploit to survive under stress.[7] These compounds are thought to accumulate in lysosomes, disrupting their function and leading to apoptotic cell death.[7]
In Vivo Antitumor Activity:
While in vitro data is promising, the translation to in vivo efficacy remains a significant challenge. Factors such as tumor penetration, metabolic stability, and systemic toxicity play a crucial role in determining the therapeutic success of an anticancer agent. Currently, there is a greater emphasis in the published literature on the in vitro screening of these compounds, with fewer comprehensive in vivo studies available for direct comparison.
The Unexplored Potential of the 1-Oxide Moiety
A fascinating yet underexplored modification to the 4,7-dichloroquinoline scaffold is the introduction of a 1-oxide group, forming 4,7-dichloroquinoline 1-oxide (DCQO). While the biological activities of DCQ derivatives have been extensively documented, there is a notable scarcity of research on their N-oxide counterparts.
The introduction of an N-oxide can significantly alter the physicochemical properties of a molecule, including its solubility, polarity, and metabolic stability. These changes, in turn, can have a profound impact on its biological activity and pharmacokinetic profile. It has been noted in the literature that modifications on the 4-aminoquinoline nucleus generally lead to a loss of antimalarial activity, with chloroquine-N-oxide being a notable exception, though detailed comparative data is lacking.
Hypothetical Advantages of DCQO-based Compounds:
-
Modulated Reactivity: The N-oxide group can influence the electron distribution within the quinoline ring, potentially altering its binding affinity to biological targets.
-
Improved Pharmacokinetics: The increased polarity imparted by the N-oxide may enhance aqueous solubility and alter metabolic pathways, potentially leading to improved bioavailability and a more favorable safety profile.
-
Novel Mechanism of Action: The N-oxide functionality could introduce new mechanisms of action, such as acting as a bioreductive prodrug in hypoxic tumor environments.
Experimental Workflows: A Roadmap for Comparative Analysis
To systematically evaluate and compare the in vitro and in vivo activities of DCQ and DCQO-based compounds, a structured experimental workflow is essential.
In Vitro Screening Workflow
Caption: In vivo evaluation workflow for lead compounds.
Detailed Experimental Protocols
In Vitro Antimalarial Assay (SYBR Green I-based)
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and perform serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add parasitized erythrocytes (2% parasitemia, 2.5% hematocrit) to each well containing the test compounds. Include positive (chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-468) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the log of the drug concentration.
Conclusion and Future Directions
The 4,7-dichloroquinoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While a substantial body of research exists on the in vitro and in vivo activities of its 4-amino derivatives, a clear discrepancy between their performance in these two settings often exists. This underscores the critical importance of comprehensive in vivo evaluations to identify clinically viable drug candidates.
The introduction of a 1-oxide moiety to the 4,7-dichloroquinoline core represents a promising yet largely unexplored avenue for drug discovery. Systematic comparative studies of DCQ and DCQO-based compounds are warranted to elucidate the impact of this functional group on their antimalarial and anticancer activities. Such research could unlock a new generation of quinoline-based therapeutics with improved efficacy and more favorable pharmacokinetic profiles.
References
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
- Nzila, A., et al. (2005). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry, 48(11), 3934-3942.
- Bieliauskas, M., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(19), 6527.
- BenchChem. (2025).
- Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 1-14.
- Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(11), 1048-1052.
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236.
- de Almeida, L. G. N., et al. (2022). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Molecules, 27(15), 4991.
- ChemicalBook. (2023).
- Basilico, N., et al. (2022). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 15(11), 1381.
- Wang, Y., et al. (2023).
- Al-Ghorbani, M., et al. (2022). Synthesis of 7-chloroquinolinyl-4-yl-amino chalcone derivatives with potential anticancer and antimalarial activities. Journal of the Iranian Chemical Society, 19(1), 1-13.
- BenchChem. (2025).
- Fengchen Group. (2023).
- de Fátima, A., et al. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 24(13), 10893.
- El-Sayed, M. A. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(1), 1-15.
- Singh, S., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4,7-Dichloroquinoline 1-Oxide (DCQO) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide array of therapeutic applications, from antimalarials to anticancer agents.[1][2][3] The 4,7-dichloroquinoline framework, in particular, is a critical intermediate in the synthesis of drugs like chloroquine and hydroxychloroquine.[4][5] The introduction of an N-oxide moiety and other substitutions to create novel derivatives aims to enhance efficacy and explore new biological activities.[6] However, this same structural versatility that grants quinolines their broad bioactivity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[1]
This guide presents a robust, tiered strategy for the systematic evaluation of cross-reactivity for novel 4,7-Dichloroquinoline 1-oxide (DCQO) derivatives. We move beyond simple checklists to explain the causality behind our experimental choices, providing a self-validating workflow that progresses from broad, high-throughput screening to specific, biologically relevant validation. Our objective is to build a comprehensive selectivity profile that enables confident decision-making in drug development programs, ensuring that lead candidates proceed with a well-understood safety and specificity profile.
Introduction: The Double-Edged Sword of the Quinoline Pharmacophore
Quinoline derivatives are privileged structures in drug discovery, known to interact with a diverse range of biological targets, including topoisomerases, tyrosine kinases, and parasitic enzymes involved in heme metabolism.[1][7][8] This inherent biological promiscuity is a powerful asset for generating new therapeutic leads but necessitates a rigorous assessment of selectivity. Unidentified off-target interactions can lead to unexpected toxicity, diminished efficacy, or misleading structure-activity relationship (SAR) data, ultimately resulting in late-stage clinical failures.
Therefore, a cross-reactivity study is not merely a supplementary check; it is a foundational pillar of the drug discovery process. It allows us to:
-
Identify potential safety liabilities early in development.
-
Elucidate the true mechanism of action by distinguishing on-target from off-target effects.
-
Provide opportunities for drug repurposing if an off-target interaction is found to be therapeutically beneficial.
-
Guide medicinal chemistry efforts to optimize selectivity and minimize undesirable interactions.
This guide outlines a logical, three-tiered workflow designed to efficiently and comprehensively profile DCQO derivatives.
A Tiered Strategy for Cross-Reactivity Profiling
A successful screening cascade must balance throughput, cost, and biological relevance. Our recommended approach begins with broad, cost-effective methods to cast a wide net, followed by more focused and complex assays to validate and investigate initial findings.
Caption: A tiered workflow for cross-reactivity assessment.
Tier 1: In Silico Off-Target Prediction
Causality: Before committing resources to wet-lab experiments, computational methods can predict potential off-target interactions based on the structural similarity of our DCQO derivatives to known ligands for a vast array of proteins. This predictive first pass is invaluable for hypothesis generation and designing more intelligent biochemical screening panels.
Methodology:
-
Ligand-Based Screening: Utilize chemical similarity algorithms (e.g., Tanimoto similarity) to compare the 2D and 3D structures of the DCQO derivatives against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). This can reveal unexpected similarities to ligands for various receptors, enzymes, and ion channels.
-
Pharmacophore Modeling: Develop a pharmacophore model for the DCQO series and use it to screen against databases of protein structures. This identifies proteins with binding pockets that can accommodate the key chemical features of the derivatives.
-
Reverse Docking: Dock the DCQO derivative structure against a large panel of protein crystal structures (e.g., the entire PDB) to calculate binding energies and identify potential off-targets with high predicted binding affinity.
Output: A prioritized list of potential off-targets (e.g., specific kinases, GPCRs, proteases) that should be included in subsequent experimental assays.
Tier 2: Broad-Panel Biochemical Screening
Causality: This tier provides the first experimental evidence of cross-reactivity by directly measuring the interaction between a DCQO derivative and a large panel of purified proteins. We recommend a two-pronged approach: a focused but highly relevant kinase panel screen, and a broader, target-agnostic affinity screen.
Approach 2A: Kinase Panel Screening
Given that quinoline derivatives are known to interact with ATP-binding sites, kinases are a primary class of potential off-targets.[1]
Methodology: Screen the DCQO derivatives at a single high concentration (e.g., 10 µM) against a panel of several hundred purified human kinases. The activity (e.g., percentage inhibition) is measured via radiometric, fluorescence, or luminescence-based assays that quantify the phosphorylation of a substrate.
Data Presentation: Results are typically presented as a percentage inhibition, with follow-up dose-response curves to determine the IC50 for any significant hits.
Table 1: Hypothetical Kinase Screening Data for DCQO Derivatives (10 µM)
| Kinase Target | DCQO-Parent (% inh) | Derivative A (% inh) | Derivative B (% inh) |
|---|---|---|---|
| On-Target X | 95.2 | 98.1 | 97.5 |
| EGFR | 15.3 | 12.1 | 68.4 |
| VEGFR2 | 22.5 | 25.0 | 75.1 |
| SRC | 8.1 | 9.5 | 49.8 |
| LCK | 12.0 | 11.4 | 55.2 |
| p38α | 5.4 | 6.8 | 10.5 |
| ... (400+ other kinases) | <10% | <10% | <10% |
Interpretation: In this hypothetical example, Derivative B shows significant off-target activity against several kinases (EGFR, VEGFR2, SRC, LCK), warranting further investigation, whereas the Parent and Derivative A appear much more selective in this context.
Approach 2B: Thermal Shift Assay (TSA)
Trustworthiness: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a robust, biophysical method that directly measures the binding of a compound to a protein.[9] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This assay is self-validating; a significant shift in Tm is direct evidence of a physical interaction.
-
Protein & Dye Preparation:
-
Dilute the purified protein of interest (from Tier 1 predictions or other hypotheses) to a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, by diluting the stock (e.g., 5000x) into the protein buffer. The final concentration is typically 1-5x.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each DCQO derivative in 100% DMSO.
-
Create a dilution series of the compounds. For a primary screen, a single concentration (e.g., 20 µM) is sufficient.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution.
-
Add the DCQO derivative or DMSO vehicle control to the wells. The final DMSO concentration should be kept low and constant (<1%).
-
Add the SYPRO Orange dye solution.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Seal the plate and briefly centrifuge to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm(protein + compound) - Tm(protein + DMSO) . A significant positive ΔTm indicates stabilizing binding.
-
Tier 3: Cell-Based Target Engagement & Phenotypic Validation
Causality: Positive results from biochemical assays are crucial, but they don't guarantee that a compound will engage its target in the complex environment of a living cell. Cell-based assays are essential to confirm target engagement in situ and to uncover any unexpected phenotypic consequences of off-target activity.
Approach 3A: Cellular Thermal Shift Assay (CETSA®)
Expertise: CETSA® is the in-cell counterpart to the biochemical TSA. It assesses target engagement by measuring the change in thermal stability of a protein within intact cells or cell lysates. If a DCQO derivative binds to its target inside the cell, the target protein will be stabilized and thus more of it will remain in the soluble fraction after heating. This is a powerful method to confirm that a compound reaches its target and binds with sufficient affinity in a physiological context.
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., one that expresses the target of interest) to ~80% confluency.
-
Treat the cells with the DCQO derivative at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in culture media.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments). One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble target protein against the heating temperature.
-
The resulting CETSA® "melt curve" will show a rightward shift for cells treated with a binding compound, indicating stabilization. This confirms intracellular target engagement.
-
Approach 3B: Phenotypic Screening
Causality: To uncover unanticipated off-target effects, we can perform a phenotypic screen across a panel of diverse cell lines (e.g., from different tissues). This approach is agnostic to the molecular target and instead measures a cellular outcome, such as cytotoxicity, apoptosis, or changes in morphology.
Methodology: Treat a panel of 10-20 different cancer or normal cell lines with the DCQO derivatives in a dose-response format. After 48-72 hours, assess cell viability using an assay like CellTiter-Glo® (measures ATP) or an MTS assay.
Data Presentation: The output is a series of GI50 (50% growth inhibition) values for each cell line.
Caption: Hypothetical signaling impact of a cross-reactive DCQO derivative.
Table 2: Hypothetical Phenotypic Screening Data (GI50, µM)
| Cell Line | Tissue of Origin | Derivative A (GI50) | Derivative B (GI50) |
|---|---|---|---|
| A549 | Lung | 1.2 | 0.8 |
| HCT116 | Colon | 0.9 | 0.6 |
| MCF7 | Breast | 1.5 | 1.1 |
| HUVEC | Endothelial | > 50 | 0.05 |
| K562 | Leukemia | > 50 | 0.09 |
| HEK293 | Normal Kidney | > 50 | 25.3 |
Interpretation: Derivative A shows consistent activity in the 1 µM range against several solid tumor lines. Derivative B is more potent in those lines, but critically, it shows extreme potency against HUVEC (endothelial) and K562 (leukemia) cells. This potency is likely driven by its off-target inhibition of VEGFR2 and SRC/LCK (Table 1), respectively. This phenotypic data provides a crucial functional readout of the biochemical cross-reactivity.
Conclusion
A thorough investigation of cross-reactivity is indispensable in the development of this compound derivatives. By employing a tiered strategy that integrates in silico prediction, broad-panel biochemical screening, and cell-based validation, researchers can build a comprehensive selectivity profile. This approach not only de-risks clinical development by identifying potential safety issues early but also provides a deeper understanding of a compound's true mechanism of action. The methodologies and data interpretation frameworks presented here offer a robust pathway to guide the optimization of this promising class of molecules into safe and effective therapeutic agents.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). BioPharm International.
- Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.
- Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies. (n.d.). National Institutes of Health.
- Aboelnaga, A., & EL-Sayeda, H. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews.
-
Quinine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. Available at: [Link]
-
Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). Molecules. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Singh, S. K., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
-
4,7-Dichloroquinoline - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. (2025). ResearchGate. Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Future Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 4,7-Dichloroquinoline 1-Oxide: Classical Routes vs. a Greener Alternative
Introduction: The Enduring Importance of 4,7-Dichloroquinoline 1-Oxide
In the landscape of pharmaceutical sciences and drug development, 4,7-dichloroquinoline and its derivatives represent a cornerstone scaffold, most notably as the precursor to widely used antimalarial drugs like chloroquine and hydroxychloroquine. The strategic introduction of an N-oxide functionality at the quinoline nitrogen atom dramatically alters the electron density of the heterocyclic ring system. This activation is a pivotal step, enabling regioselective C-H functionalization at the C2 position, a synthetic maneuver that is otherwise challenging. This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical data and field-proven insights necessary to make informed decisions for their synthetic campaigns.
We will dissect three key methodologies: the two classical approaches employing meta-chloroperoxybenzoic acid (m-CPBA) and a combination of hydrogen peroxide with acetic acid, alongside a more contemporary, greener alternative utilizing the urea-hydrogen peroxide (UHP) complex. This guide moves beyond a mere recitation of protocols; it delves into the causality behind experimental choices, provides a transparent comparison of performance metrics, and addresses the crucial aspects of safety and sustainability.
The Synthetic Pathways: A Head-to-Head Comparison
The N-oxidation of 4,7-dichloroquinoline is a nucleophilic attack by the quinoline nitrogen on an electrophilic oxygen source. The choice of this oxygen source is the defining feature of each synthetic route, directly influencing reaction efficiency, safety, and environmental impact.
Method 1: The Classic m-CPBA Approach
The use of meta-chloroperoxybenzoic acid (m-CPBA) is a venerable and widely adopted method for the N-oxidation of a vast array of nitrogen-containing heterocycles.[1] Its efficacy stems from the inherent reactivity of the peroxy acid functional group.
Mechanism Insight: The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state.[2][3] The quinoline nitrogen acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl proton is transferred to its own carbonyl oxygen, and the O-O bond cleaves, releasing meta-chlorobenzoic acid as a byproduct. This concerted process avoids the formation of charged intermediates, contributing to its generally high efficiency.
Caption: Concerted "butterfly" mechanism for m-CPBA oxidation.
Method 2: The Hydrogen Peroxide and Acetic Acid System
This method offers a more cost-effective and atom-economical alternative to m-CPBA by generating the oxidizing agent, peracetic acid, in situ.[4]
Mechanism Insight: The reaction is initiated by the acid-catalyzed formation of peracetic acid from hydrogen peroxide and acetic acid.[5] Peracetic acid then acts as the oxidant in a mechanism analogous to that of m-CPBA, transferring an oxygen atom to the quinoline nitrogen. The reaction is driven by the formation of the stable N-O bond and water as the primary byproduct. The acidic medium also serves to activate the hydrogen peroxide, enhancing its electrophilicity.
Caption: In situ formation of peracetic acid for N-oxidation.
Method 3: The Green Alternative - Urea-Hydrogen Peroxide (UHP)
Urea-hydrogen peroxide (UHP) is a stable, solid adduct of urea and hydrogen peroxide, containing approximately 35% H₂O₂ by weight.[6] It has emerged as a safer and more environmentally benign alternative to both traditional peroxy acids and concentrated aqueous hydrogen peroxide.[7][8]
Mechanism Insight: In solution, UHP dissociates to provide urea and hydrogen peroxide.[7] The released hydrogen peroxide can then be activated, often in the presence of an acid anhydride (like trifluoroacetic anhydride, TFAA) or an acid catalyst, to form a potent oxidizing species in situ. This activated species then performs the N-oxidation. The solid nature of UHP allows for easier handling and more precise dosage compared to aqueous H₂O₂, and its decomposition products (urea and water) are non-toxic. The use of UHP in conjunction with an activator like TFAA can lead to highly efficient N-oxidation, even for electron-deficient heterocycles.[9]
Caption: UHP as a solid source of hydrogen peroxide for N-oxidation.
Quantitative Data Summary and Performance Benchmarking
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Parameter | Method 1: m-CPBA | Method 2: H₂O₂ / Acetic Acid | Method 3: Urea-Hydrogen Peroxide (UHP) |
| Typical Yield | 81%[10] | 87%[10] | ~80-95% (general for N-heterocycles)[6] |
| Reaction Time | 5 hours[10] | 1 hour[10] | ~12 hours (can vary with substrate) |
| Temperature | Room Temperature[10] | 70 °C[10] | 0 °C to Room Temperature |
| Key Reagents | m-CPBA, Chloroform | 30% H₂O₂, Glacial Acetic Acid | UHP, Acetic Acid (or other activators) |
| Approx. Reagent Cost | ~$700 / kg | H₂O₂: ~ | ~$13 / kg |
| Byproducts | m-Chlorobenzoic Acid | Water | Urea, Water |
| Safety Concerns | Potentially explosive (shock-sensitive), skin/eye irritant.[11] | Corrosive, strong oxidizer, potential for runaway reactions.[12][13] | Strong oxidizer, skin/eye irritant, but generally safer to handle than alternatives.[7][14] |
| "Green" Chemistry Score | Low (chlorinated byproduct, solvent use) | Medium (water byproduct, but requires heating) | High (non-toxic byproducts, milder conditions) |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as representative examples. As with any chemical synthesis, all procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow Overview
Caption: General experimental workflow for N-oxidation.
Protocol 1: N-Oxidation using m-CPBA
Adapted from Preprints.org, 2024.[10]
-
Reaction Setup: In a suitable round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 mmol) in chloroform (2.5 mL). Stir the solution for 5 minutes at room temperature.
-
Reagent Addition: Gradually add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 1:3) to yield this compound as a white solid (Typical Yield: 81%).
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
Adapted from Preprints.org, 2024.[10]
-
Reaction Setup: In a suitable flask, combine 4,7-dichloroquinoline (1.0 mmol), glacial acetic acid, and 30% aqueous hydrogen peroxide.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 1 hour. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford this compound (Typical Yield: 87%).
Protocol 3: N-Oxidation using Urea-Hydrogen Peroxide (UHP)
Adapted from Vietnam Journals Online, 2018, for a general N-oxidation of a disulfide, modified for quinoline.
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 mmol) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add urea-hydrogen peroxide (UHP, 2.0 mmol) to the cooled solution in portions while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over approximately 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield this compound.
Conclusion and Outlook
This guide has benchmarked three distinct synthetic routes to this compound. The classical m-CPBA method offers reliability and mild reaction conditions but is hampered by the cost and safety concerns associated with the reagent, as well as the generation of a chlorinated aromatic byproduct. The hydrogen peroxide/acetic acid system is a more cost-effective and atom-economical approach, providing higher yields in a shorter reaction time, though it requires elevated temperatures.
The emerging urea-hydrogen peroxide (UHP) method represents a significant advancement in terms of green chemistry. It utilizes an inexpensive, stable, and easy-to-handle solid oxidant, operates under mild conditions, and produces non-toxic byproducts (urea and water). While reaction times may be longer, the enhanced safety profile and environmental credentials make UHP an exceptionally attractive option for both academic research and industrial-scale synthesis.
The choice of synthetic route will ultimately depend on the specific priorities of the researcher or organization, balancing factors of cost, time, scale, safety, and environmental impact. However, the data presented herein strongly suggests that for new process development, the urea-hydrogen peroxide route warrants serious consideration as a superior, safer, and more sustainable alternative to its classical counterparts.
References
-
Hydrogen peroxide–urea. In Wikipedia; 2023. [Link]
-
Urea Hydrogen Peroxide (UHP). Common Organic Chemistry Reagents. [Link]
-
Urea Hydrogen Peroxide at ₹ 1100/kg. IndiaMART. [Link]
-
Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. National Institutes of Health. [Link]
-
Cardona, F.; Soldaini, G. Organic Syntheses Procedure. [Link]
-
Urea hydrogen peroxide, 1 g tablets, stabilized, contains 35 wt% H2O2. Fisher Scientific. [Link]
-
Safety Data Sheet: Urea hydrogen peroxide. Chemos GmbH & Co.KG. [Link]
-
Peracids – peracetic, trifluoroacetic acid, mCPBA. WordPress. [Link]
-
UREA HYDROGEN PEROXIDE HAZARD SUMMARY. NJ.gov. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. ResearchGate. [Link]
-
meta-Chloroperoxybenzoic acid. In Wikipedia; 2023. [Link]
-
Hydrogen peroxide urea adduct, UHP. Organic Chemistry Portal. [Link]
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. CABI Digital Library. [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]
-
Epoxidation using Urea-H2O2 by Dr. Tanmoy Biswas. YouTube. [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Semantic Scholar. [Link]
-
A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate. [Link]
-
SYNTHESIS OF UREA-HYDROGEN PEROXIDE AND ITS APPLICATION FOR PREPARING THIOSULFINATE. Vietnam Journals Online. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
-
Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. National Institutes of Health. [Link]
-
Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. PubMed. [Link]
- Preparation method of urea peroxide.
-
Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. Beilstein Journals. [Link]
-
Evaluation of exposure to a hydrogen peroxide, peracetic acid, and acetic acid containing cleaning and disinfectant in a hospital. Centers for Disease Control and Prevention. [Link]
-
8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences. [Link]
-
Comparative Evaluation of a Disinfectant Formulation Comprising Hydrogen Peroxide, Peracetic Acid, and Acetic Acid Against Aspergillus niger, Escherichia coli, and Staphylococcus aureus on Various Surfaces in Comparison to Other Disinfectants. National Institutes of Health. [Link]
-
Comparison of hydrogen peroxide and peracetic acid as isolator sterilization agents. ResearchGate. [Link]
Sources
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 7. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 8. Urea Hydrogen Peroxide (UHP) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 12. cdc.gov [cdc.gov]
- 13. Comparative Evaluation of a Disinfectant Formulation Comprising Hydrogen Peroxide, Peracetic Acid, and Acetic Acid Against Aspergillus niger, Escherichia coli, and Staphylococcus aureus on Various Surfaces in Comparison to Other Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
A Comparative Guide to the Structural Confirmation of 4,7-Dichloroquinoline 1-oxide: The Role of LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4,7-dichloroquinoline 1-oxide, a derivative of the versatile quinoline scaffold, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural elucidation of this compound, contextualized against alternative analytical techniques. We will explore the causality behind experimental choices, present a detailed protocol, and offer a transparent evaluation of the method's strengths and limitations.
The Analytical Imperative: Why Structural Confirmation Matters
4,7-dichloroquinoline is a key intermediate in the synthesis of several antimalarial drugs.[1] Its N-oxide derivative, this compound, is a potential metabolite or a synthetic precursor for further functionalization.[2] Accurate structural confirmation is paramount to understanding its biological activity, toxicity profile, and reaction kinetics. An error in structural assignment can lead to misinterpretation of data and costly delays in research and development.
While several analytical techniques can provide structural information, LC-MS/MS has emerged as a powerful tool due to its high sensitivity, selectivity, and ability to provide detailed structural information from complex matrices.[3][4]
Comparative Analysis of Structural Elucidation Techniques
The choice of an analytical technique for structural confirmation depends on several factors, including the sample's purity, quantity, and the specific information required. Here, we compare LC-MS/MS with two other powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
| Feature | LC-MS/MS | NMR Spectroscopy | X-ray Crystallography |
| Principle | Separation by chromatography, followed by mass-to-charge ratio and fragmentation analysis. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Diffraction of X-rays by a single crystal. |
| Sample Requirement | Picogram to nanogram quantities. | Milligram quantities. | Milligram quantities of a high-quality single crystal. |
| Sample State | Solution. | Solution. | Solid (crystalline). |
| Information Provided | Molecular weight, elemental composition (HRMS), and fragmentation pattern for connectivity. | Detailed atom connectivity through space and bonds, stereochemistry. | Precise 3D atomic coordinates, bond lengths, and angles. |
| Strengths | High sensitivity, high throughput, suitable for complex mixtures, provides molecular weight and fragmentation data.[5] | Unambiguous structure determination, provides detailed information on chemical environment. | Provides the absolute, definitive 3D structure. |
| Limitations | Indirect structural information, potential for ion suppression, may not distinguish isomers without chromatographic separation.[3] | Lower sensitivity, requires pure samples, can be time-consuming. | Requires a suitable single crystal, which can be difficult to obtain.[6] |
LC-MS/MS for this compound: A Deep Dive
The power of LC-MS/MS in the analysis of this compound lies in its ability to provide two key pieces of information: the accurate mass of the molecule and a characteristic fragmentation pattern that acts as a structural fingerprint.
The "Why": Experimental Design and Causality
The choice of each parameter in an LC-MS/MS experiment is critical for obtaining high-quality, interpretable data.
-
Chromatography: A reverse-phase C18 column is typically used for the separation of quinoline derivatives.[7] The mobile phase, a mixture of water and acetonitrile with a small amount of formic acid, serves a dual purpose. The gradient elution of increasing acetonitrile concentration allows for the effective separation of compounds with varying polarities. Formic acid protonates the analyte, enhancing its ionization efficiency in the mass spectrometer.[8]
-
Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like quinoline N-oxides. It is a "soft" ionization technique that typically produces the protonated molecule, [M+H]+, with minimal in-source fragmentation, preserving the crucial molecular weight information.[2]
-
Tandem Mass Spectrometry (MS/MS): This is the core of the structural confirmation. The [M+H]+ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure. For N-oxides, a characteristic fragmentation is the loss of the oxygen atom (-16 Da) or a hydroxyl radical (-17 Da).[9][10] This specific loss is a strong indicator of the N-oxide functionality and helps to differentiate it from a hydroxylated isomer.
Experimental Workflow
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade water and acetonitrile.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Product ion scan of the protonated molecule of this compound (expected m/z 214.98).
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to follow a characteristic pathway for quinoline N-oxides.
Caption: Predicted fragmentation of this compound.
Interpretation of the Fragmentation:
-
Loss of Oxygen (-16 Da): The observation of a fragment ion at m/z 198.98, corresponding to the loss of an oxygen atom, is a strong confirmation of the N-oxide moiety.[10]
-
Loss of Hydroxyl Radical (-17 Da): The presence of a fragment at m/z 197.97, resulting from the loss of a hydroxyl radical, is another characteristic fragmentation of quinoline N-oxides.[9]
-
Loss of Chlorine (-35 Da): Subsequent fragmentation of the deoxygenated species can involve the loss of a chlorine atom, leading to a fragment at m/z 163.99.
Conclusion: A Self-Validating System
The LC-MS/MS methodology for the structural confirmation of this compound represents a self-validating system. The combination of chromatographic retention time, accurate mass measurement of the parent ion, and a predictable, characteristic fragmentation pattern provides multiple, orthogonal pieces of evidence that converge to a single, confident structural assignment. While NMR and X-ray crystallography offer more definitive structural information, the speed, sensitivity, and specificity of LC-MS/MS make it an invaluable and often primary tool in the modern chemistry workflow.
References
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Pico, Y., Font, G., Balaña-Fouce, R., Ordóñez, C., Abbas, D., & Barbe, J. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(11), 862-866.
-
Chrominfo. (2020, September 29). Advantages and disadvantages of LC-MS. Retrieved from [Link]
-
Scribd. (n.d.). Benefits and Drawbacks of LC-MS Integration. Retrieved from [Link]
- Al Bolani, A. F. N. F., et al. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Journal of Current Medical Research and Opinion, 7(7), 3201-3216.
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]
- Miao, X. S., March, R. E., & Metcalfe, C. D. (2003). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. International Journal of Mass Spectrometry, 230(1), 57-69.
-
NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST WebBook. Retrieved from [Link]
- Lages, E. B., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739.
-
ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]
-
YouTube. (2023, January 28). LC-MS/MS Fundamentals. Retrieved from [Link]
- Moraes, I., et al. (2014). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Physiology, 8, 843.
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
- Dwiecki, K., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5789.
- Jones, C. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
-
ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]
- Wang, J., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8871869.
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Sources
- 1. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrominfo: Advantages and disadvantages of LC-MS [chrominfo.blogspot.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. cmro.in [cmro.in]
- 6. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4,7-Dichloroquinoline 1-Oxide Derivatives Against Drug-Resistant Strains
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, rendering once-treatable infections lethal and undermining modern medicine.[1] Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), drug-resistant Plasmodium falciparum, and resilient fungal species necessitate an urgent expansion of our therapeutic arsenal.[2][3] Among the most promising scaffolds in medicinal chemistry are quinoline and its derivatives, which form the backbone of numerous antibacterial, antimalarial, and antifungal agents.[1][3][4][5]
This guide delves into the potential of a specific, yet underexplored, modification to this powerful core: the 4,7-dichloroquinoline 1-oxide. We will explore the established efficacy of the parent 4,7-dichloroquinoline scaffold against resistant microbes and build a scientific case for the strategic value of N-oxidation as a tool to restore or enhance bioactivity. By synthesizing data from related quinoline N-oxides and the foundational 4,7-dichloroquinoline framework, we provide a forward-looking analysis for researchers in drug discovery.
The Landscape of Resistance: A formidable Challenge
Understanding the enemy is the first step to defeating it. Drug-resistant microbes employ a variety of sophisticated mechanisms to evade treatment:
-
In Bacteria (e.g., MRSA): Resistance is often conferred by genetic modifications that alter the drug's target. In MRSA, the acquisition of the mecA gene results in the production of a modified penicillin-binding protein (PBP2a) that has a very low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue unabated.[2][6]
-
In Parasites (e.g., P. falciparum): Chloroquine, a 4-aminoquinoline, was a cornerstone of malaria treatment. Resistance in P. falciparum is primarily linked to mutations in the pfcrt gene, which encodes a transporter protein in the parasite's digestive vacuole.[7] This mutated transporter actively expels chloroquine, preventing it from reaching the necessary concentration to inhibit the detoxification of heme into hemozoin.
-
In Fungi: Fungal resistance can arise from alterations in the target enzyme, overexpression of efflux pumps that remove the drug from the cell, or changes in the cell wall composition that prevent drug entry. The development of new agents with novel mechanisms of action is critical.[3][5]
Comparative Efficacy: The Case for the this compound Scaffold
While direct, extensive studies on this compound derivatives are still emerging, a compelling argument for their potential can be constructed by examining the proven activity of the parent scaffold and the unique properties conferred by N-oxidation.
The quinoline core is a well-established pharmacophore for potent anti-MRSA agents.[4] Numerous derivatives have been synthesized that demonstrate activity far exceeding that of standard-of-care antibiotics. For instance, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have shown MIC90 values against clinical MRSA strains that are 16-fold higher than vancomycin.[8] Similarly, other quinoline conjugates have exhibited potent activity against MRSA with MIC values as low as 0.063 µg/mL.[1]
Table 1: Efficacy of Representative Quinoline Derivatives Against MRSA
| Compound Class | Specific Derivative Example | MRSA Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| Indolizinoquinoline-dione | Compound 8 | Clinical MRSA | 0.125 (MIC90) | Vancomycin | 2 (MIC90) | [8] |
| Benzimidazole Quinolone | Methylene-bridged derivative | MRSA | 0.125 - 0.5 | Ciprofloxacin | 2 | [4] |
| Quinolone Triazole | Compound 6d | MRSA | 0.5 | Norfloxacin | 8 | [4] |
| Indolizinoquinoline-dione | Compound 7 | MRSA ATCC43300 | 0.031 | Vancomycin | >1 (approx) | [1] |
This table presents a selection of data to illustrate the potential of the quinoline scaffold.
The strategic rationale for N-oxidation of these potent quinoline cores is twofold: to introduce a novel mechanism of action and to potentially improve drug-like properties. The N-oxide moiety can act as a bioreductive "warhead," which will be explored further in the Mechanisms section.
The 4,7-dichloroquinoline scaffold is the very foundation of chloroquine, making its derivatization a logical strategy to combat resistance.[9] Research has shown that modifications can successfully restore potent antimalarial activity. A synthesized 4,7-dichloroquinoline derivative demonstrated significant growth inhibition against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with IC50 values (6.7 nM and 8.5 nM, respectively) that were superior to chloroquine itself.[10]
Table 2: Efficacy of 4,7-Dichloroquinoline Derivatives Against P. falciparum Strains
| Derivative | P. falciparum Strain (CQS) | IC50 (nM) | P. falciparum Strain (CQR) | IC50 (nM) | Citation |
| Synthesized 4,7-dichloroquinoline | CQ-s | 6.7 | CQ-r | 8.5 | [10] |
| Chloroquine (Control) | CQ-s | 23 | CQ-r | 27.5 | [10] |
| Quinolinyl Thiourea Derivative | CQR Strain | 1200 | - | - | [11] |
The N-oxide modification at the quinoline nitrogen could fundamentally alter the molecule's polarity and electronic distribution. This may reduce its affinity for the mutated PfCRT efflux pump, allowing the drug to accumulate in the digestive vacuole and exert its effect. However, it is noteworthy that some modifications at this position, such as quaternization, have been shown to decrease activity, indicating that the impact of N-oxidation must be carefully evaluated experimentally.[12]
This is the area where the role of the N-oxide group is most clearly elucidated. Studies on aromatic N-oxides have demonstrated that their antifungal activity is strongly correlated with their ability to act as potent electron acceptors—a property significantly enhanced by the N-oxide functionality.[13] Specifically, 4-nitroquinoline-N-oxide was identified as a powerful antifungal agent.[13]
Further research has led to the synthesis of quinolinyl N-oxide chalcones, which have shown promising activity against a range of pathogenic fungi, including Candida species, Cryptococcus gattii, and Paracoccidioides brasiliensis.[14]
Table 3: Antifungal Activity of a Representative Quinoline N-Oxide Chalcone
| Compound | Fungal Species | MIC (µg/mL) |
| Quinolinyl N-oxide Chalcone (5b) | Cryptococcus gattii | 31.2 |
| Quinolinyl N-oxide Chalcone (5f) | Cryptococcus gattii | 31.2 |
| Quinolinyl Chalcone (4e) | Paracoccidioides brasiliensis | 7.8 |
Data selected from Tavares et al., 2011.[14]
These findings provide direct evidence that the quinoline N-oxide scaffold is a viable starting point for the development of novel antifungal agents.
Mechanistic Insights: The Added Value of the N-Oxide
The introduction of a 1-oxide group to the 4,7-dichloroquinoline scaffold is not merely an arbitrary structural change; it is a hypothesis-driven design choice aimed at introducing new or enhanced mechanisms of action.
-
Bioreductive Activation and Oxidative Stress: One of the most compelling potential mechanisms for N-oxide derivatives is their ability to act as bioreductive prodrugs. In the low-oxygen environment of a bacterial or fungal cell, or within the parasite, the N-oxide can be enzymatically reduced. This process can generate a radical anion and subsequently, highly damaging reactive oxygen species (ROS). This introduces a powerful, secondary killing mechanism that can bypass conventional resistance pathways like target modification or efflux.
-
Altered Target Interactions: For quinolones targeting bacterial DNA gyrase and topoisomerase IV, the N-oxide group alters the electronic properties of the entire ring system. This can change the binding affinity and orientation of the molecule within the enzyme's active site, potentially restoring activity against mutated enzymes that confer resistance.
-
Enhanced Electron Acceptor Properties: As established in antifungal studies, N-oxidation makes the quinoline ring a better electron acceptor.[13] This enhanced electrophilicity can make the molecule more reactive towards nucleophilic cellular components, such as the sulfhydryl groups in essential enzymes, leading to covalent modification and inactivation.
Caption: Workflow for the Broth Microdilution MIC Assay.
This assay measures the inhibition of parasite nucleic acid synthesis.
-
Plate Preparation: Perform serial dilutions of the test compounds in a 96-well plate as described in the MIC assay, using RPMI 1640 culture medium.
-
Parasite Culture: Use a synchronized culture of P. falciparum (e.g., at the ring stage) with a defined parasitemia and hematocrit.
-
Inoculation: Add the parasite culture to the wells containing the test compounds. Include drug-free wells (positive control) and wells with uninfected red blood cells (negative control).
-
Incubation: Incubate the plate in a modular incubator chamber with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.
-
Labeling: Add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvesting & Measurement: Harvest the cells onto a filter mat using a cell harvester. Allow the mat to dry, then measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by comparing the counts in drug-treated wells to the drug-free control wells.
Conclusion and Future Perspectives
The 4,7-dichloroquinoline scaffold remains a cornerstone of antimicrobial drug discovery, with a proven track record of producing derivatives active against highly resistant pathogens. While direct data on its 1-oxide derivatives is still building, the evidence presented in this guide provides a robust scientific rationale for their investigation. The established antifungal activity of other quinoline N-oxides, combined with the potential for bioreductive activation against bacteria and parasites, positions the this compound class as a highly promising frontier in the fight against AMR.
Future research should focus on the systematic synthesis and screening of a diverse library of these compounds against a panel of drug-resistant bacteria, fungi, and parasites. Mechanistic studies are crucial to validate the hypothesis of ROS-mediated killing and to understand how N-oxidation affects interactions with resistance-conferring targets like PfCRT. With a concerted effort, these derivatives could be developed into the next generation of life-saving antimicrobial agents.
References
-
Reinvestigation of the antifungal activities of some aromatic N-oxides. Indian Academy of Sciences.[Link]
-
Tavares, L. C., et al. (2011). Quinolinyl and quinolinyl N-oxide chalcones: synthesis, antifungal and cytotoxic activities. European Journal of Medicinal Chemistry, 46(9), 4448-56. [Link]
-
Kumar, S., & Kumar, R. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry.[Link]
-
Jadhav, S. B., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.[Link]
-
Bharathi, A., et al. (2023). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... Polycyclic Aromatic Compounds.[Link]
-
Zhang, Y., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry.[Link]
-
Kumar, S., & Kumar, R. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry.[Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.[Link]
-
Kumar, S., & Kumar, R. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry.[Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.[Link]
-
Firoz, S. G., Sahu, J., & Patel, P. (2018). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.[Link]
-
Bharathi, A., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.[Link]
-
Mathew, B., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie.[Link]
-
Mathew, B., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. ResearchGate.[Link]
-
Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry.[Link]
-
Sharma, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.[Link]
-
Macuamule, C., et al. (2021). Novel conjugated quinoline-indoles compromise Plasmodium falciparum mitochondrial function and show promising antimalarial activity. Monash University.[Link]
-
Egan, T. J. (2006). Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. Current Drug Targets.[Link]
-
Dzido, G., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.[Link]
-
Solomon, V. R., & Puri, S. K. (2010). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry.[Link]
-
Sinha, M., et al. (2014). Antiplasmodial activity of new 4-aminoquinoline derivatives against chloroquine resistant strain. Bioorganic & Medicinal Chemistry Letters.[Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents | Semantic Scholar [semanticscholar.org]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Quinolinyl and quinolinyl N-oxide chalcones: synthesis, antifungal and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Guide to Quinoline Intermediates: A Head-to-Head Comparison Featuring 4,7-Dichloroquinoline 1-oxide
For the discerning researcher, scientist, and drug development professional, the selection of a foundational molecular scaffold is a critical decision that dictates the trajectory of a synthetic endeavor. The quinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of life-saving therapeutics.[1] However, the efficiency of synthesizing complex quinoline-containing molecules is profoundly influenced by the choice of the initial building block. This guide provides an in-depth, head-to-head comparison of key quinoline-based intermediates, with a special focus on the unique reactivity and synthetic advantages of 4,7-dichloroquinoline 1-oxide . Our analysis is grounded in experimental data to empower you with the insights needed to select the optimal intermediate for your research.
The Quinoline Nucleus: A Cornerstone of Drug Discovery
The quinoline scaffold, a fusion of benzene and pyridine rings, is a structural motif present in numerous natural products and a vast array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating its physicochemical properties and biological activity. This guide will dissect the reactivity and utility of several key intermediates, providing a comparative framework for their application in synthesis.
4,7-Dichloroquinoline: The Established Workhorse
First reported in 1937, 4,7-dichloroquinoline rose to prominence as a crucial intermediate in the synthesis of the widely used antimalarial drugs, chloroquine and hydroxychloroquine.[3] Its commercial availability and well-understood reactivity make it a common starting point for many synthetic campaigns.
Reactivity Profile of 4,7-Dichloroquinoline
The key to the synthetic utility of 4,7-dichloroquinoline lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 7-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex formed during nucleophilic attack at the C4 position.[4] This regioselectivity is the bedrock of its application in the synthesis of 4-aminoquinolines.
The chlorine atom at the 7-position is less reactive towards nucleophilic substitution and typically requires more forcing conditions for displacement. However, it can participate in cross-coupling reactions, offering a handle for further molecular elaboration.
Enter the N-Oxide: A Paradigm Shift in Reactivity with this compound
The introduction of an N-oxide functionality to the quinoline ring dramatically alters its electronic properties and, consequently, its reactivity. This compound emerges as a highly versatile intermediate, offering unique avenues for functionalization that are not readily accessible with its parent compound.
Enhanced Reactivity and Novel Transformations
The N-oxide group in this compound serves multiple roles:
-
Activation of the C2 and C8 Positions: The N-oxide acts as a powerful directing group for C-H functionalization, primarily activating the C2 and C8 positions for reactions such as arylation, alkylation, and amination. This provides a direct route to substituted quinolines that would otherwise require multi-step synthetic sequences.[2][5]
-
Modulation of Nucleophilic Substitution: The N-oxide can influence the rate and regioselectivity of nucleophilic substitution reactions.
-
Deoxygenative Functionalization: The N-oxide can be removed (deoxygenation) during a reaction, leading to the introduction of a functional group at a specific position.[6]
This enhanced reactivity profile opens up a broader synthetic playbook for chemists, allowing for more efficient and innovative routes to complex molecules.
Head-to-Head Comparison: Performance in Key Synthetic Transformations
To provide a clear, evidence-based comparison, we will examine the performance of this compound alongside other relevant quinoline intermediates in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The displacement of a leaving group by a nucleophile is a cornerstone of quinoline chemistry. The following table summarizes typical reaction conditions and yields for the amination of various quinoline intermediates.
| Intermediate | Nucleophile | Conditions | Yield (%) | Reference |
| 4,7-Dichloroquinoline | N,N-dimethylethane-1,3-diamine | Neat, 160 °C, 24h | >95% | [7] |
| 4,7-Dichloroquinoline | Various primary alkylamines | Neat, elevated temp. | High | [8] |
| 4-Chloro-7-nitroquinoline | Amine nucleophile | 100-140 °C (neat or reflux in solvent) | Not specified | [9] |
| 4-Chloro-6-methoxyquinazoline | Amines | Not specified | Not specified | [10] |
| N-(4,7-dichloroquinolin-2-yl)benzamide | Morpholine | K₂CO₃, DMF, 120 °C, 24h | 92% | [6] |
Analysis: 4,7-dichloroquinoline is highly effective for SNAr at the 4-position with primary and secondary amines, often requiring high temperatures. The introduction of an amide at C2, as in N-(4,7-dichloroquinolin-2-yl)benzamide, still allows for efficient amination at C4.[6] The presence of a nitro group, as in 4-chloro-7-nitroquinoline, is expected to activate the ring towards nucleophilic attack, potentially allowing for milder reaction conditions compared to 4,7-dichloroquinoline.[9]
C-H Functionalization
Direct C-H functionalization is a highly sought-after transformation for its atom economy. Quinoline N-oxides are particularly adept at this type of reaction.
| Intermediate | Reaction Type | Reagent/Catalyst | Position Functionalized | Yield (%) | Reference |
| Quinoline N-oxide | C2-Arylation | Arylboronic acid / Pd(OAc)₂ | C2 | 68% | [2] |
| Quinoline N-oxide | C2-Alkylation | Ether / Pd(OAc)₂ | C2 | up to 96% | [2] |
| Quinoline N-oxide | C2-Alkylation | Acrylate / [Rh(cod)Cl]₂ | C2 | 84% | [2] |
| Quinoline N-oxide | C8-Olefination | 1,6-enyne / Co-catalyst | C8 | Moderate to excellent | [11] |
Analysis: The N-oxide functionality is crucial for directing C-H functionalization to the C2 and C8 positions. This capability is largely absent in non-oxidized quinolines, which typically require the pre-installation of a directing group or harsh reaction conditions. This makes quinoline N-oxides, including this compound, superior intermediates for accessing a wider range of substituted quinolines.
Experimental Protocols
To provide a practical context for the discussed transformations, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of 4,7-dichloroquinoline to its corresponding N-oxide.
Materials:
-
4,7-Dichloroquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.
-
Gradually add m-CPBA (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Expected Yield: 81-87%[6]
Protocol 2: Nucleophilic Aromatic Substitution (Amination) of 4,7-Dichloroquinoline
This protocol outlines the synthesis of a 4-aminoquinoline derivative, a key step in the preparation of many antimalarial drugs.
Materials:
-
4,7-Dichloroquinoline
-
N,N-dimethylpropane-1,3-diamine
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a sealed vessel, heat a mixture of 4,7-dichloroquinoline (1.0 eq) and N,N-dimethylpropane-1,3-diamine (excess) at 160 °C for 24 hours.
-
After cooling, dissolve the reaction mixture in DCM.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired 4-amino-7-chloroquinoline derivative.
Expected Yield: >95%[7]
Protocol 3: C2-Amidation of this compound
This protocol demonstrates the C-H functionalization of the N-oxide, followed by deoxygenation.
Materials:
-
This compound
-
Benzonitrile
-
Sulfuric acid (97%)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vial, add benzonitrile and 97% H₂SO₄.
-
Add a solution of this compound (1.0 eq) in CH₂Cl₂.
-
Seal the vial and heat the reaction mixture at 70 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and add ethyl acetate and brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.
Expected Yield: 92%[6]
Visualization of Synthetic Pathways
To further illustrate the synthetic utility of these intermediates, the following diagrams outline key reaction workflows.
Caption: Workflow for the synthesis of 4-aminoquinolines via SNAr.
Caption: General workflow for C-H functionalization of quinolines via N-oxides.
Conclusion: Selecting the Right Tool for the Job
The choice of a quinoline-based intermediate is a strategic decision that can significantly impact the efficiency and scope of a synthetic project.
-
4,7-Dichloroquinoline remains a cost-effective and reliable starting material for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution. Its reactivity is well-characterized, making it a robust choice for established synthetic routes.
-
This compound , on the other hand, is a more versatile and powerful intermediate. The N-oxide functionality unlocks novel reaction pathways, most notably direct C-H functionalization at the C2 and C8 positions. This allows for the construction of complex quinoline derivatives with greater efficiency and creativity. For researchers aiming to explore novel chemical space and develop innovative synthetic methodologies, this compound is the superior choice.
By understanding the nuanced reactivity of these and other quinoline-based intermediates, researchers can make informed decisions that accelerate the pace of drug discovery and development.
References
- The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline. (URL not available)
- A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. Benchchem. (URL not available)
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (URL not available)
- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. National Institutes of Health. (URL not available)
- reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines. Benchchem. (URL not available)
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Comparative analysis of 7-Chloro-4-(phenylsulfanyl)quinoline analogues. Benchchem. (URL not available)
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. (URL not available)
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- A Comparative Analysis of the Reactivity of Substituted Quinoline N-Oxides: A Guide for Researchers. Benchchem. (URL not available)
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL not available)
- 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3. ChemicalBook. (URL not available)
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. (URL not available)
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. (URL not available)
- New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. (URL not available)
- An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
- (A) Sequential functionalisation of Quinoline N-oxide; (B) Application...
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. (URL not available)
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. (URL not available)
- Recent Progress in the Functionalization of Quinoline N-Oxide. (URL not available)
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. (URL not available)
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- 4,7-Dichloroquinoline. Wikipedia. (URL not available)
- Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. Benchchem. (URL not available)
- 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. National Institutes of Health. (URL not available)
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. (URL not available)
- 4,7-Dichloroquinoline:synthesis method and its application research. ChemicalBook. (URL not available)
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (URL not available)
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions.
- Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. National Institutes of Health. (URL not available)
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. (URL not available)
Sources
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,7-Dichloroquinoline 1-oxide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,7-Dichloroquinoline 1-oxide (CAS No. 1077-74-3). As a chlorinated heterocyclic N-oxide, this compound presents specific chemical and toxicological hazards that necessitate a rigorous and compliant waste management strategy. The procedures outlined below are designed to ensure the safety of laboratory personnel and protect the environment, reflecting the best practices in chemical hygiene and hazardous waste management.
Hazard Profile & Risk Assessment: The Rationale for Caution
This compound is a reactive chemical intermediate that demands careful handling due to its multifaceted hazard profile. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols that follow. The compound is classified as hazardous under OSHA (29 CFR 1910.1200)[1].
The primary hazards include:
-
Acute Toxicity: Harmful if swallowed[2].
-
Irritation: Causes significant skin and serious eye irritation[1][2][3][4][5].
-
Sensitization: May cause an allergic skin reaction upon contact[2][5].
-
Respiratory Effects: May cause respiratory irritation if inhaled as a dust[2][3][4].
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[5].
Furthermore, upon combustion, it can decompose to release toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[6][7]. This chemical reactivity profile dictates that simple dilution or neutralization is insufficient for disposal.
Key Chemical & Safety Data
| Property | Value |
| Chemical Formula | C₉H₅Cl₂NO[8] |
| Molecular Weight | 214.04 g/mol [8] |
| Appearance | Light brown or colorless to greenish-yellow solid powder[3][9] |
| GHS Hazard Statements | H302, H315, H317, H319, H335, H411[2][3][4][5] |
| Solubility | Soluble in chloroform[3]. Insoluble in water[9]. |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal preparation, the following safety measures are mandatory. These controls are your primary defense against exposure.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and packaging for disposal, must be conducted within a certified laboratory fume hood or other appropriate local exhaust ventilation system[6]. This prevents the inhalation of dust and aerosols[3][7]. Ensure that an eyewash station and safety shower are readily accessible[1].
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards[6][7].
-
Hand Protection : Use chemically resistant, impervious gloves, such as nitrile rubber, that have been inspected for tears or holes prior to use[7][9]. Employ proper glove removal technique to avoid skin contact[7].
-
Body Protection : Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure[6][9].
-
Respiratory Protection : Under normal use within a fume hood, respiratory protection may not be necessary. However, if significant dust is generated, an approved respirator (e.g., N95 dust mask or a respirator with ABEK-P2 cartridges) should be used as part of a complete respiratory protection program[2][3].
-
Step-by-Step Waste Management & Disposal Protocol
The disposal of this compound is not merely a suggestion but a regulatory requirement. Adherence to this workflow ensures compliance and safety.
Step 1: Waste Segregation
Immediately upon generation, any waste containing this compound must be segregated.
-
Action : Collect waste solids, contaminated materials (e.g., weighing paper, gloves, pipette tips), and non-recyclable solutions in a dedicated hazardous waste container[7].
-
Causality : Do not mix this chlorinated waste with other waste streams, particularly non-halogenated solvents[10]. Mixing can create dangerous chemical reactions or complicate the final disposal process, leading to significantly higher costs and regulatory non-compliance.
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical for safe storage and transport.
-
Action : Use a container that is chemically compatible, in good condition, and has a tightly sealing lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Causality : Proper containment and labeling prevent accidental exposures and ensure the disposal vendor has accurate information for safe handling and processing[10]. Existing labels on original containers should not be removed or covered[10].
Step 3: Spill Decontamination & Cleanup
Accidental spills must be managed immediately and correctly.
-
Action (for minor spills) :
-
Causality : Dry cleanup procedures minimize the risk of aerosolizing the hazardous powder. Preventing runoff into drains is crucial to avoid environmental contamination, as the substance is toxic to aquatic life[2][5].
Step 4: Secure Storage
Pending disposal, waste containers must be stored safely.
-
Action : Keep the waste container tightly closed and store it in a dry, cool, and well-ventilated area designated for hazardous waste[3][9]. This location should be away from incompatible materials like strong oxidizing agents[1].
-
Causality : Secure storage minimizes the risk of spills, leaks, or reactions with other chemicals. The container must not be filled beyond 90% capacity to allow for potential expansion[10].
Step 5: Final Disposal Pathway
This is the terminal and most critical step in the waste's lifecycle.
-
Action : The sole acceptable method for the disposal of this compound is to engage a licensed hazardous waste disposal company[3][6][7]. This vendor will transport the material for destruction via chemical incineration.
-
Causality : Incineration in a specialized facility equipped with an afterburner and scrubber is the industry-standard method for destroying chlorinated organic compounds[3][7]. This high-temperature process breaks down the molecule into simpler, less harmful components and neutralizes the resulting acidic gases (like HCl), ensuring complete destruction and preventing environmental release[11][12]. Under no circumstances should this chemical be disposed of via landfill or sewer systems [5][9][10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE . Cleanchem Laboratories. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
4,7-Dichloroquinoline . PubChem, National Center for Biotechnology Information. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Deoxygenation of quinoline N‐oxides . ResearchGate. [Link]
-
Disposal of Chlorine-Containing Wastes . Scribd. [Link]
-
Management of Hazardous Waste Procedure . Yale Environmental Health & Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts . ChemRxiv, Cambridge Open Engage. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines . National Institutes of Health (NIH), National Center for Biotechnology Information. [Link]
-
Disposal of Chlorine-Containing Wastes . ResearchGate. [Link]
-
A direct metal-free C2–H functionalization of quinoline N-oxides . Royal Society of Chemistry. [Link]
-
Deoxygenation of Aza-aromatics . Organic Chemistry Portal. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. ethz.ch [ethz.ch]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,7-Dichloroquinoline 1-oxide
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,7-Dichloroquinoline 1-oxide. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of rigorous safety protocols. This document moves beyond a simple checklist to provide a procedural framework grounded in scientific principles and field-proven best practices.
Hazard Assessment: Understanding the "Why"
This compound is a chemical for research and development use.[1] While specific toxicity data for this exact compound is limited, the known hazards of the closely related compound, 4,7-Dichloroquinoline, and the general classification of similar heterocyclic compounds necessitate a cautious approach.
The parent compound, 4,7-Dichloroquinoline, is classified as a substance that causes skin irritation and serious eye irritation.[2][3][4] Furthermore, it may cause respiratory irritation.[3][5] Due to these known risks and the potential for uncharacterised hazards, it is prudent to handle this compound with protocols established for cytotoxic or potent compounds.[6][7][8] The primary routes of occupational exposure are inhalation of dusts, dermal absorption, and accidental ingestion.[9] Therefore, the personal protective equipment (PPE) strategy must create a complete barrier to prevent any contact.
Table 1: Hazard Profile Summary for Related Compounds
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Dermal | [2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular | [2][3][4] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust or aerosol. | Inhalation | [3][5] |
| Potential Cytotoxicity | Quinoline derivatives are used in drug development and can be biologically active; handling as a potentially cytotoxic agent is a necessary precaution. | All Routes | [6][10] |
Engineering and Administrative Controls: The First Line of Defense
PPE is the last line of defense against exposure. Before any handling occurs, engineering and administrative controls must be in place.
-
Engineering Controls : All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the inhalation of dusts and protect the laboratory environment.[8] The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[6][10]
-
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and the safe handling procedures outlined in this guide.[8][10] Never work alone when handling potent compounds.
Core PPE Protocol: A Head-to-Toe Barrier
The selection of PPE must be based on a comprehensive risk assessment. For this compound, a full-barrier approach is mandatory.
Respiratory Protection
When handling the solid form, which can generate dust, a respirator is required.
-
Minimum Requirement : An N95-rated particulate respirator.
-
Best Practice : For greater protection or in situations with potential for aerosol generation, a full-face respirator with appropriate cartridges is recommended.[11][12]
-
Causality : The fine particulate nature of chemical powders poses a significant inhalation risk. An N95 respirator effectively filters these particles, while a full-face respirator provides a higher protection factor and integrates eye protection.
Eye and Face Protection
Due to the classification of "serious eye irritation," robust eye and face protection is non-negotiable.
-
Minimum Requirement : Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][11][13]
-
Best Practice : A full-face shield worn over chemical splash goggles is required whenever there is a risk of splashes, such as during reconstitution or transfer of solutions.[8][14] Standard safety glasses do not provide adequate protection from splashes.[14]
-
Causality : This dual-layer protection ensures that both direct impacts from particles and splashes from liquids are prevented from reaching the sensitive mucous membranes of the eyes.
Hand Protection
Direct skin contact is a primary route of exposure. Proper glove selection and technique are critical.
-
Requirement : Double-gloving is mandatory.
-
Inner Glove : A standard nitrile examination glove.
-
Outer Glove : A chemotherapy-rated nitrile glove (ASTM D6978). This provides superior resistance to chemical permeation.
-
Technique : Gloves must be inspected for defects before use.[11][15] The outer glove should be worn over the cuff of the lab coat or gown.[14] Change the outer glove immediately if contamination is suspected, and change both gloves at least every 30-60 minutes during extended procedures.[14] Use proper removal techniques to avoid touching the outer surface of the contaminated glove.[15]
-
Causality : Double-gloving provides redundancy. If the outer glove is breached, the inner glove offers temporary protection while the user can safely retreat and decontaminate. Chemotherapy-rated gloves are specifically tested against potent chemical agents, offering a verified barrier.
Body Protection
To prevent skin contact and contamination of personal clothing, dedicated protective clothing is essential.
-
Requirement : A disposable, moisture-resistant, long-sleeved gown with knit cuffs.[8] A solid-front gown is preferred.
-
Best Practice : The gown should be designated for use only in the handling area and must not be worn in other parts of the laboratory or office spaces.[8]
-
Causality : A fluid-resistant gown prevents liquid splashes from soaking through to the skin or personal clothing. Knit cuffs ensure a snug fit at the wrist, preventing gaps between the gown and gloves.
Procedural Workflow: Donning and Doffing PPE
A disciplined, step-by-step approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On)
-
Gown : Put on the disposable gown, ensuring complete coverage.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respirator : Fit-check your N95 respirator or ensure the proper seal of a full-face respirator.
-
Goggles/Face Shield : Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves : Don the second pair of (chemotherapy-rated) gloves, ensuring the cuffs go over the sleeves of the gown.
Doffing Sequence (Taking Off)
This process should be performed slowly and deliberately in a designated area.
-
Outer Gloves : Remove the outer, most contaminated gloves first. Dispose of them immediately in a designated hazardous waste container.
-
Gown and Inner Gloves : Remove the gown by rolling it away from the body, turning it inside out. As you roll it down your arms, peel off the inner gloves at the same time, so they are contained within the rolled-up gown. Dispose of the bundle immediately.
-
Exit Handling Area : Step out of the immediate handling area.
-
Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Respirator : Remove the respirator without touching the front.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[15][16]
Operational Plans: Spill and Disposal
Spill Management
A spill kit specifically for cytotoxic or hazardous chemicals must be readily available.[6] In the event of a spill:
-
Evacuate : Alert others and evacuate the immediate area.
-
Secure : Prevent entry into the area.
-
Protect : Don the full PPE ensemble as described above, including a respirator.
-
Contain : For a solid spill, gently cover with absorbent pads to avoid raising dust.[5] For a liquid spill, surround the area with absorbent material.
-
Clean : Pick up material using spark-proof tools or specialized absorbent pads.[1] Clean the area from the outside-in with an appropriate decontaminating solution, followed by a final rinse.
-
Dispose : All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.[15]
Waste Disposal
All materials that come into contact with this compound are considered hazardous waste.
-
PPE : All disposable PPE (gowns, gloves, respirators) must be placed in a clearly labeled, sealed hazardous waste container immediately after use.[8]
-
Chemical Waste : Unused or surplus chemical material must be disposed of through a licensed hazardous waste disposal company.[11][15] Do not mix with other waste streams.[15]
-
Containers : Empty containers must be handled as hazardous waste and disposed of accordingly.[15]
Visualization of Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound.
Caption: A workflow diagram illustrating the key procedural steps for safely handling potent chemical compounds.
References
-
Bussières, J. F., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available at: [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]
-
Goodin, S., et al. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE. Available at: [Link]
-
Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Available at: [Link]
-
Thompson Rivers University. (n.d.). Cytotoxic Drug Safety. Available at: [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [https://www.technopharmchem.com/msds/Quinoline for Synthesis.pdf]([Link] for Synthesis.pdf)
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. pppmag.com [pppmag.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
